Trimethylarsine
Description
Properties
IUPAC Name |
trimethylarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9As/c1-4(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIUWINAKAPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073203 | |
| Record name | Arsine, trimethyl- | |
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Molecular Weight |
120.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylarsine | |
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CAS No. |
593-88-4 | |
| Record name | Trimethylarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimethylarsine | |
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| Record name | Arsine, trimethyl- | |
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| Record name | Arsine, trimethyl- | |
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| Record name | Trimethylarsine | |
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| Record name | TRIMETHYLARSINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethylarsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylarsine ((CH₃)₃As), a volatile organoarsenic compound, has garnered significant interest across various scientific disciplines, from environmental science to materials science. Historically known as "Gosio gas" and associated with microbial activity on arsenic-containing pigments, its role has expanded to being a crucial precursor in the microelectronics industry. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis and analysis protocols, toxicological profile, and metabolic pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with this compound.
Chemical and Physical Properties
This compound is a colorless liquid with a distinct garlic-like odor.[1][2] It is an organic derivative of arsine, where each hydrogen atom is substituted by a methyl group.[3] The compound is pyrophoric, meaning it can ignite spontaneously in the air.[2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₉As | [3] |
| Molar Mass | 120.03 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Odor | Garlic-like | [2] |
| Density | 1.124 g/cm³ | [2] |
| Melting Point | -87.3 °C | [2] |
| Boiling Point | 56 °C | [2] |
| Solubility in water | Slightly soluble | [2] |
| Solubility in other solvents | Soluble in organic solvents | [2] |
| Flash Point | -25 °C | [2] |
| Dipole Moment | 0.86 D | [2] |
Synthesis of this compound
This compound can be synthesized through various methods, with the Grignard reaction being a common laboratory-scale approach.
Synthesis via Grignard Reaction
This method involves the reaction of a methylmagnesium halide (Grignard reagent) with an arsenic trihalide, typically arsenic trichloride.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Arsenic trichloride (AsCl₃)
-
Saturated aqueous solution of thiourea
-
Anhydrous magnesium sulfate
-
Nitrogen gas (for inert atmosphere)
Procedure: [5][6][7][8][9][10]
-
Preparation of the Grignard Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Reaction with Arsenic Trichloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of arsenic trichloride in anhydrous diethyl ether to the stirred Grignard reagent. Control the addition rate to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Distill the liquid phase from the reaction mixture.
-
Wash the remaining solid with diethyl ether and combine the ether phases.
-
To the combined ether phases, add a concentrated aqueous solution of silver nitrate to precipitate the this compound-silver nitrate complex.
-
Isolate the crystalline complex by filtration.
-
Decompose the complex by refluxing with a saturated aqueous solution of thiourea.
-
Distill the liberated this compound.
-
Dry the collected this compound over anhydrous magnesium sulfate to yield the pure product.
-
Analytical Methodologies
Accurate detection and quantification of this compound are crucial for monitoring its presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) are two powerful techniques for this purpose.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile compounds like this compound.[11][12]
Experimental Protocol:
Sample Preparation (for gaseous samples): [13]
-
Cryotrapping: Pass a known volume of the gas sample through a U-tube packed with an inert material (e.g., glass wool) and immersed in liquid nitrogen to trap the volatile arsenic species.
-
Thermal Desorption: Remove the U-tube from the liquid nitrogen and heat it to desorb the trapped compounds into the GC inlet.
Instrumentation and Conditions: [11]
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Isothermal at 50 °C or a temperature ramp depending on the complexity of the sample.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Monitor for the characteristic ions of this compound (e.g., m/z 120, 105, 90).
Quantification:
-
Prepare calibration standards of this compound in a suitable solvent or as a gas-phase standard.
-
Analyze the standards under the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Analysis by HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a highly sensitive and element-specific technique for the speciation of arsenic compounds, including the metabolite of this compound, this compound oxide (TMAO), in biological samples like urine.[14][15][16][17][18]
Experimental Protocol (for this compound Oxide in Urine):
-
Thaw frozen urine samples at room temperature.
-
For direct analysis, the urine can be placed directly in the HPLC autosampler. Dilution with deionized water may be necessary for high concentration samples.
Instrumentation and Conditions: [14][16][17]
-
HPLC System:
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100).
-
Mobile Phase: A buffered aqueous solution, for example, a gradient of ammonium carbonate.
-
Flow Rate: Typically 1 mL/min.
-
-
ICP-MS System:
-
Nebulizer: MicroMist glass concentric nebulizer.
-
RF Power: ~1550 W.
-
Gas Flows: Optimized for sensitivity.
-
Monitored m/z: 75 (for arsenic).
-
Reaction Cell (if available): Use of a gas like hydrogen can help reduce polyatomic interferences.
-
Quantification:
-
Prepare calibration standards for this compound oxide in a matrix that mimics urine.
-
Analyze the standards using the same HPLC-ICP-MS method.
-
Construct a calibration curve and determine the concentration of TMAO in the urine samples.
Toxicology
The toxicity of this compound is a subject of considerable interest. While historically considered highly toxic, recent studies have shown it to be significantly less toxic than inorganic arsenic compounds like arsine.[2][19][20]
Acute Toxicity
| Species | Route | Parameter | Value | Reference(s) |
| Mouse | Oral | LD₅₀ | 7870 mg/kg | [2][3][19] |
| Mouse | Inhalation (4 hr) | LC₅₀ | 20,500 ppm | [3][4] |
| Hamster | Oral | Mild, transient hemolysis | 750 mg/kg | [19] |
Dermal and Other Routes
There is a lack of specific quantitative data for the dermal toxicity of this compound.[1] However, it is classified as causing skin irritation.[3] General exposure routes are oral, inhalation, and dermal.[3][21]
Sub-chronic and Chronic Toxicity
Metabolism and Signaling Pathways
Understanding the metabolic fate of this compound is crucial for assessing its biological impact.
In Vivo Metabolism: Oxidation to this compound Oxide
In mammals, this compound is rapidly metabolized in vivo through oxidation to form this compound oxide (TMAO).[19] TMAO is a less toxic, water-soluble compound that is readily excreted in the urine, contributing to the relatively low toxicity of this compound.[19][27] This metabolic process is a key detoxification pathway.
Environmental Biogenesis: Microbial Methylation of Arsenic
In the environment, this compound is a product of the microbial biomethylation of inorganic arsenic.[2][28] This process is a natural detoxification mechanism for certain microorganisms. The pathway, often referred to as the Challenger pathway, involves a series of reduction and oxidative methylation steps.
Applications
The primary industrial application of this compound is in the microelectronics industry as a source of arsenic for the production of III-V semiconductor materials, such as gallium arsenide (GaAs), through metal-organic chemical vapor deposition (MOCVD).[3] It is also used as a building block for the synthesis of other organoarsenic compounds and as a ligand in coordination chemistry.[3]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is highly flammable, pyrophoric, and toxic if swallowed or inhaled.[1][3] It also causes skin and serious eye irritation.[3] All handling should be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment, including gloves and safety glasses.[1]
Conclusion
This compound is a compound of significant scientific and industrial importance. While its toxicity is lower than that of inorganic arsenic compounds, it remains a hazardous material that requires careful handling. This technical guide has provided a detailed overview of its properties, synthesis, analysis, toxicology, and metabolism to serve as a valuable resource for the scientific community. Further research into its sub-chronic and chronic toxicity would provide a more complete understanding of its long-term health effects.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. scielo.br [scielo.br]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. thescipub.com [thescipub.com]
- 13. Analysis of Arsenical Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
- 16. agilent.com [agilent.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicity and metabolism of this compound in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The toxicity of this compound : an urban myth - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/B413752N [pubs.rsc.org]
- 21. This compound oxide | C3H9AsO | CID 104930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. ojs.ikm.mk [ojs.ikm.mk]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. researchgate.net [researchgate.net]
- 28. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethylarsine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylarsine ((CH₃)₃As), a volatile, colorless liquid with a characteristic garlic-like odor, is a significant organoarsenic compound with diverse applications and biological relevance.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and biological interactions of this compound. Key quantitative data are presented in structured tables for clarity. Detailed experimental protocols for its synthesis and analysis, alongside safety and handling procedures, are outlined to inform laboratory practices. Furthermore, this guide elucidates the biochemical pathways of its microbial production and mammalian metabolism, accompanied by visual diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air.[2] It is slightly soluble in water but shows good solubility in organic solvents.[2] A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | References |
| Molecular Formula | C₃H₉As | [3] |
| Molecular Weight | 120.03 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Garlic-like | [2] |
| Melting Point | -87.3 °C | [2] |
| Boiling Point | 51-56 °C | [2] |
| Density | 1.124 g/cm³ | [2] |
| Flash Point | -25 °C | [2] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [2] |
Molecular Structure
This compound adopts a trigonal pyramidal geometry, as predicted by VSEPR theory. The arsenic atom is at the apex, bonded to three methyl groups. The As-C bond length and C-As-C bond angle have been determined experimentally.
| Structural Parameter | Value | References |
| Coordination Geometry | Trigonal pyramidal | [2] |
| As-C Bond Length | 1.519 Å | [2] |
| C-As-C Bond Angle | 91.83° | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ~0.8-1.5 | Singlet |
| ¹³C NMR | ~10-20 | Singlet |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The parent ion and major fragments are summarized below.
| m/z | Ion |
| 120 | [As(CH₃)₃]⁺ (Molecular Ion) |
| 105 | [As(CH₃)₂]⁺ |
| 90 | [As(CH₃)]⁺ |
| 75 | [As]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and As-C bonds.
| Wavenumber (cm⁻¹) | Vibration |
| ~2950-2850 | C-H stretching |
| ~1450 | C-H bending |
| ~600-500 | As-C stretching |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Arsenic trichloride (AsCl₃)
-
Methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon).
-
Cool the flask in an ice bath.
-
Add a solution of arsenic trichloride in anhydrous diethyl ether to the flask.
-
Slowly add a solution of methylmagnesium iodide or bromide in diethyl ether from the dropping funnel to the stirred solution of arsenic trichloride. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
The diethyl ether can be carefully removed by distillation. The remaining liquid is crude this compound, which can be further purified by fractional distillation.
Workflow for this compound Synthesis:
Determination of Acute Oral Toxicity (LD50)
The following is a generalized protocol based on OECD guidelines for determining the acute oral LD50 of a substance in mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Male and female laboratory mice (e.g., Swiss albino) of similar age and weight
-
Oral gavage needles
-
Animal cages with appropriate bedding, food, and water
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least 5 days prior to the experiment.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Animal Grouping: Randomly assign the animals to different dose groups, including a control group that receives only the vehicle. A typical study might use 5-10 animals per group.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Administration: Administer the prepared doses of this compound to the respective groups via oral gavage.
-
Observation: Observe the animals for signs of toxicity and mortality continuously for the first few hours after administration and then periodically for up to 14 days. Record all clinical signs, including changes in skin, fur, eyes, and behavior.
-
Data Collection: Record the number of mortalities in each group at 24 hours and at the end of the 14-day observation period.
-
LD50 Calculation: Use a suitable statistical method (e.g., probit analysis) to calculate the LD50 value. The oral LD50 for this compound in mice has been reported to be 7870 mg/kg.[1]
Biochemical Pathways
Microbial Biomethylation of Arsenic
Certain microorganisms can detoxify inorganic arsenic by converting it into the volatile this compound. This process is a key part of the global arsenic cycle. The pathway involves the enzymatic transfer of methyl groups from S-adenosylmethionine (SAM) to arsenite (As(III)). The arsM gene encodes the arsenite S-adenosylmethionine methyltransferase enzyme that catalyzes this reaction.[4]
Mammalian Metabolism
In mammals, this compound is metabolized primarily in the liver. It undergoes oxidation to form this compound oxide (TMAO), a much less toxic and water-soluble compound that is readily excreted in the urine.[1] This detoxification pathway is thought to be catalyzed by flavin-containing monooxygenases (FMOs).
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood or glovebox.[5] It is pyrophoric and can ignite on contact with air.[2] It is also toxic if inhaled or ingested.[3]
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical-resistant gloves (e.g., neoprene or butyl rubber)
-
Safety goggles and a face shield
Handling:
-
Always work under an inert atmosphere (e.g., nitrogen or argon).
-
Use glassware and equipment that are free from moisture.
-
Avoid contact with skin and eyes.
-
Have appropriate fire-extinguishing media (e.g., dry powder) readily available.
Disposal:
-
Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Small quantities can be carefully quenched by slow addition to a solution of a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions.
Conclusion
This compound is an organoarsenic compound of significant interest due to its role in the electronics industry and its formation through microbial activity. A thorough understanding of its chemical properties, structure, and biological interactions is essential for its safe handling and for appreciating its environmental and toxicological implications. This guide provides a foundational resource for professionals working with or studying this compound, emphasizing safe laboratory practices and a detailed understanding of its chemical and biological behavior.
References
- 1. Toxicity and metabolism of this compound in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. airgas.com [airgas.com]
The Biogenesis and Environmental Presence of Trimethylarsine: A Technical Guide
Abstract
Trimethylarsine (TMA), a volatile organoarsenic compound, is a significant component of the global arsenic biogeochemical cycle. Primarily produced through the microbial methylation of inorganic arsenic, TMA is found in various anoxic environments. This technical guide provides an in-depth overview of the natural sources and environmental occurrence of this compound. It details the biomethylation pathways responsible for its formation, summarizes quantitative data on its presence in different environmental matrices, and outlines experimental protocols for its detection and analysis. Furthermore, this guide illustrates key biochemical and signaling pathways associated with arsenic metabolism and its cellular effects, providing valuable information for researchers, scientists, and professionals in drug development.
Introduction
Arsenic, a ubiquitous metalloid, undergoes complex biogeochemical transformations in the environment. One of the key processes in this cycle is biomethylation, which leads to the formation of various organoarsenic compounds, including the volatile gas this compound ((CH₃)₃As), often abbreviated as TMA.[1] Historically known as "Gosio gas," TMA was first identified in the late 19th century as a volatile product from moldy wallpaper containing arsenic-based pigments.[2] While initially thought to be highly toxic, recent studies suggest that TMA itself has relatively low toxicity.[3] However, the intermediate trivalent methylated species formed during its biosynthesis are more toxic than inorganic arsenic.[4] Understanding the sources, environmental fate, and biological pathways associated with TMA is crucial for assessing its environmental impact and toxicological significance.
Natural Sources of this compound
The primary natural source of this compound is the biomethylation of inorganic arsenic by a wide range of microorganisms. This process is a crucial part of the global arsenic cycle.[2][5]
-
Microbial Biomethylation: A diverse array of microorganisms, including bacteria, archaea, and fungi, are capable of methylating inorganic arsenic to produce TMA.[2][6][7] This biological transformation is considered a detoxification mechanism for the microorganisms, as the volatile TMA can be readily purged from the cell, reducing the intracellular arsenic burden.[4][8]
-
Geochemical Environments: TMA is predominantly generated in anoxic environments where microbial activity is high and inorganic arsenic is available. These environments include:
Environmental Occurrence of this compound
This compound has been detected in various environmental compartments, primarily in the gaseous phase due to its volatility. Its oxidized, non-volatile form, this compound oxide (TMAO), is also found in the environment.
Quantitative Data on this compound Occurrence
The following tables summarize the reported concentrations and fluxes of this compound in different environmental media.
Table 1: Concentration of this compound in Gaseous Environments
| Environment | Concentration Range | Predominant Arsenic Species | Reference(s) |
| Landfill Gas (Germany, Canada, USA) | Trace levels (parts per billion) | This compound | [1][2] |
| Natural Gas | 17.8 ng/L (As) (gas phase) | This compound | [11] |
| Air above Paddy Soils | Not explicitly quantified, but detected | Dimethylarsine, this compound | [2] |
Table 2: Flux of Arsines from Soils and Sediments
| Soil/Sediment Type | Arsine Flux Rate | Predominant Arsine Species | Reference(s) |
| Low-level polluted paddy soils | Up to 240 mg/ha/year | This compound | [9][12] |
| Various soils under reducing conditions | 0.5 to 70 µg/kg/year | AsH₃, MeAsH₂, Me₂AsH, and TMAs | [9][12] |
| Mining-contaminated lake sediments | 48–956 µg/m²/day (as As) | Not specified | [13][14] |
Biochemical Pathway of this compound Formation
The biomethylation of inorganic arsenic to this compound is a stepwise process involving sequential reduction and oxidative methylation reactions. The most widely accepted model for this process is the Challenger pathway.
The Challenger Pathway
Proposed by Frederick Challenger, this pathway describes the conversion of inorganic arsenate (As(V)) to this compound.[5][15] The key steps are:
-
Reduction: Arsenate (As(V)) is reduced to arsenite (As(III)).
-
Oxidative Methylation: Arsenite is methylated to form monomethylarsonic acid (MMA(V)). The methyl group donor is typically S-adenosylmethionine (SAM).
-
Reduction: MMA(V) is reduced to monomethylarsonous acid (MMA(III)).
-
Oxidative Methylation: MMA(III) is methylated to form dimethylarsinic acid (DMA(V)).
-
Reduction: DMA(V) is reduced to dimethylarsinous acid (DMA(III)).
-
Oxidative Methylation: DMA(III) is methylated to form this compound oxide (TMAO).
-
Reduction: TMAO is reduced to this compound (TMA).
Enzymology of Arsenic Biomethylation
The key enzyme responsible for catalyzing the methylation steps in this pathway in microorganisms is Arsenite S-adenosylmethionine methyltransferase (ArsM) .[2][4][5] This enzyme facilitates the transfer of methyl groups from SAM to trivalent arsenic species.
Experimental Protocols
Accurate quantification of this compound in environmental samples requires sensitive and specific analytical techniques. The following sections outline generalized protocols for the analysis of TMA in gaseous and solid matrices.
Analysis of this compound in Gaseous Samples (e.g., Landfill Gas, Air)
This protocol is based on gas chromatography-mass spectrometry (GC-MS), a common and reliable method for the analysis of volatile organic compounds.[7][16]
Objective: To quantify the concentration of this compound in a gaseous sample.
Materials:
-
Gas-tight syringes or SUMMA canisters for sample collection.
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Cryotrap or thermal desorption unit for sample preconcentration.
-
Helium or other suitable carrier gas.
-
This compound standard for calibration.
Procedure:
-
Sample Collection: Collect the gas sample in a pre-cleaned, evacuated SUMMA canister or using a gas-tight syringe. Ensure that the sampling container is inert to prevent adsorption of TMA.
-
Sample Preconcentration (Optional but Recommended): For trace-level analysis, pass a known volume of the gas sample through a cryotrap (cooled with liquid nitrogen) or a sorbent tube to concentrate the volatile arsenic species.
-
Thermal Desorption and Injection: If a sorbent tube is used, thermally desorb the trapped analytes into the GC injection port. If a cryotrap is used, rapidly heat the trap to introduce the analytes into the GC column.
-
Gas Chromatographic Separation:
-
Column: Use a capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or mid-polar column).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points.
-
Carrier Gas Flow: Maintain a constant flow of the carrier gas (e.g., helium at 1-2 mL/min).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electron ionization (EI).
-
Scan Mode: Operate in selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring for the characteristic ions of this compound (e.g., m/z 120, 105, 90).
-
-
Quantification: Prepare a calibration curve using known concentrations of a this compound standard. Quantify the TMA in the sample by comparing its peak area to the calibration curve.
Measurement of this compound Flux from Soils and Sediments
This protocol utilizes a dynamic flux chamber coupled with a trapping system to measure the emission rate of TMA from a solid matrix.[9][17]
Objective: To determine the flux of this compound from a soil or sediment surface.
Materials:
-
Dynamic flux chamber (an enclosed chamber with an inlet and outlet for gas flow).
-
Inert gas supply (e.g., nitrogen or zero air).
-
Mass flow controllers.
-
Sorbent tubes (e.g., containing Tenax® or a similar adsorbent) for trapping volatile compounds.
-
Sampling pump.
-
GC-MS or other suitable analytical instrument for TMA analysis.
Procedure:
-
Chamber Placement: Gently place the flux chamber onto the soil or sediment surface, ensuring a good seal to prevent leaks.
-
Gas Flow: Introduce a controlled flow of inert gas into the chamber inlet. The flow rate should be sufficient to create a slight positive pressure and sweep the headspace gases towards the outlet.
-
Sample Collection: Connect a sorbent tube to the chamber outlet and draw a known volume of the exiting gas through the tube using a sampling pump. Record the sampling time and flow rate.
-
Sample Analysis: Analyze the sorbent tube for this compound using the thermal desorption GC-MS method described in Protocol 5.1.
-
Flux Calculation: Calculate the flux (F) of this compound using the following formula:
F = (C * Q) / A
Where:
-
F = Flux (e.g., in µg/m²/h)
-
C = Concentration of this compound in the outlet gas (e.g., in µg/m³)
-
Q = Flow rate of the sweep gas through the chamber (e.g., in m³/h)
-
A = Surface area covered by the chamber (e.g., in m²)
-
Cellular and Signaling Pathways
While there is a substantial body of research on the cellular and signaling effects of inorganic arsenic and its trivalent methylated intermediates (MMA(III) and DMA(III)), specific studies on the direct signaling pathways affected by this compound are limited. It is known that TMAO, the oxidized form of TMA, can induce oxidative DNA damage and enhance cell proliferation in animal models.[2][5] Furthermore, in vitro studies have shown that TMA can be genotoxic.[18]
Given the available evidence, it is plausible that the toxic effects of arsenic species, including the precursors to TMA, are mediated through the induction of oxidative stress and the subsequent modulation of key signaling pathways.
Arsenic-Induced Oxidative Stress
Trivalent arsenic species are known to bind to sulfhydryl groups in proteins and peptides, including glutathione (GSH), a major cellular antioxidant. This interaction can deplete GSH levels and lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress.[6][10] Oxidative stress can damage cellular components, including DNA, lipids, and proteins.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15] Studies have shown that arsenic species can modulate this pathway, often in a biphasic manner, where low concentrations can activate the pathway, while higher concentrations can be inhibitory.[15] The activation of this pathway by arsenic has been implicated in carcinogenesis.
References
- 1. Monomethylated trivalent arsenic species disrupt steroid receptor interactions with their DNA response elements at non-cytotoxic cellular concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver tumorigenicity of this compound oxide in male Fischer 344 rats--association with oxidative DNA damage and enhanced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergic effect of arsenic exposure related methylation changes in three cohorts exposed to levels of this toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Reactive Oxygen Species in Arsenic Toxicity [mdpi.com]
- 11. ccme.ca [ccme.ca]
- 12. gcms.cz [gcms.cz]
- 13. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic review and meta-analysis of bidirectional effect of arsenic on ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interactions with Arsenic: Mechanisms of Toxicity and Cellular Resistance in Eukaryotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Microbial Biosynthesis of Trimethylarsine: A Technical Guide
Abstract
The microbial methylation of arsenic is a critical biogeochemical process that transforms toxic inorganic arsenic species into organoarsenical compounds, culminating in the production of the volatile gas trimethylarsine (TMA). This process, primarily understood as a detoxification mechanism in microbes, is catalyzed by the enzyme Arsenite (As(III)) S-adenosylmethionine (SAM) methyltransferase, commonly known as ArsM. This technical guide provides an in-depth examination of the core biosynthetic pathway of this compound, consolidates available quantitative data, presents detailed experimental protocols for analysis, and illustrates key processes through workflow diagrams. Understanding this pathway is crucial for fields ranging from environmental bioremediation to toxicology and drug development, where microbial metabolism of metalloids can have significant implications.
The Core Biosynthetic Pathway
The microbial biosynthesis of this compound is a sequential, three-step methylation process that begins with the trivalent inorganic arsenite (As(III)). The central catalyst for this pathway is the ArsM enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1]
The pathway proceeds as follows:
-
First Methylation: ArsM catalyzes the transfer of a methyl group from SAM to arsenite (As(III)), forming monomethylarsonous acid (MAs(III)).
-
Second Methylation: The resulting MAs(III) serves as the substrate for a second methylation event, again catalyzed by ArsM, yielding dimethylarsinous acid (DMAs(III)).
-
Third Methylation and Volatilization: Finally, ArsM catalyzes the third methylation of DMAs(III) to produce the neutral, volatile compound this compound (TMAs(III)).[2] This final product can then be expelled from the cell, effectively removing the arsenic toxin from the intracellular environment.[2]
While the intermediates MAs(III) and DMAs(III) are known to be more toxic than the initial substrate As(III), they are transient within the enzymatic pathway and do not accumulate.[1] The overall process is considered a detoxification mechanism in microorganisms as it converts a soluble, toxic metalloid into a volatile, excretable gas.[2][3]
Quantitative Analysis of Arsenic Methylation
The kinetic properties of methyltransferase enzymes are essential for understanding the efficiency and rate-limiting steps of the this compound biosynthesis pathway. While detailed kinetic data for microbial ArsM enzymes that produce this compound are not extensively documented in the literature, studies on the human homolog, AS3MT, provide valuable insights into the enzyme's affinity for its substrates.
Disclaimer: The following data are derived from studies on mammalian (human and hamster) arsenic methyltransferases (AS3MT), the functional homologs of microbial ArsM. These values are presented for illustrative purposes due to the limited availability of published kinetic parameters for microbial ArsM specific to this compound production.
Table 1: Michaelis-Menten Kinetic Parameters for Arsenic Methyltransferases
| Enzyme Source | Substrate | K_m_ (μM) | V_max_ (pmol/mg protein/60 min) | Reference |
|---|---|---|---|---|
| Human AS3MT | Arsenite (As(III)) | ~1.6 | Not Reported | [1] |
| Human AS3MT | Monomethylarsonous Acid (MAs(III)) | 0.7 - 0.8 | Not Reported | [1] |
| Hamster Liver AS3MT | Arsenite (As(III)) | 1.79 | 0.022 | Not Reported |
| Hamster Liver AS3MT | Monomethylarsonic Acid (MMA(V)) | 798 | 0.007 | Not Reported |
The lower K_m_ value for MAs(III) compared to As(III) in the human enzyme suggests a higher affinity for the first methylated intermediate, facilitating its rapid conversion in the subsequent step of the pathway.[1]
Experimental Protocols
The characterization of the this compound biosynthesis pathway relies on robust experimental methods for enzyme purification, in vitro assays, and sensitive detection of arsenic species. The following protocols are synthesized from established methodologies, primarily focused on the well-studied ArsM from Rhodopseudomonas palustris.[2][3]
Recombinant ArsM Enzyme Expression and Purification
-
Gene Cloning and Expression: The arsM gene from the source microbe (e.g., Rhodopseudomonas palustris) is cloned into an expression vector (e.g., pET28a(+)) containing an N-terminal His_6_-tag. The construct is transformed into an arsenic-sensitive Escherichia coli strain (e.g., AW3110(DE3) ΔarsRBC).
-
Culture Growth: Transformed E. coli cells are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics (e.g., 25 µg/mL kanamycin) at 37°C.
-
Protein Expression Induction: When the culture reaches mid-log phase (OD_600_ ≈ 0.5-0.6), protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM.
-
Cell Lysis: After further incubation, cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0), and lysed by sonication on ice.
-
Purification: The His_6_-tagged ArsM protein is purified from the cell lysate using Ni(II)-nitrilotriacetic acid (NTA) affinity chromatography. The protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Concentration and Storage: Purified protein fractions are identified by SDS-PAGE, pooled, and concentrated using an ultrafiltration device (e.g., 10-kDa-cutoff Amicon Ultrafilter). Protein concentration is determined via a Bradford assay, and the purified enzyme is stored at -80°C.
In Vitro this compound Biosynthesis Assay
-
Reaction Mixture Preparation: The standard in vitro reaction is performed in a 50 mM potassium phosphate buffer (pH 7.4).[2] The final reaction mixture should contain:
-
Volatile Product Trapping: The reaction is conducted in a sealed, gas-tight vial (e.g., 20-mL capacity). The cap is fitted with a filter (e.g., nitrocellulose membrane) impregnated with 6% hydrogen peroxide (H_2_O_2_) to trap the volatile this compound gas by oxidizing it to the non-volatile this compound oxide (TMAO).[2]
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C with gentle shaking for a specified time course (e.g., 1-18 hours).
-
Sample Collection:
-
Aqueous Phase: At each time point, an aliquot of the reaction solution is taken to analyze for soluble arsenic species (As(III), MAs, DMAs). The reaction is quenched by acidification or immediate freezing.
-
Gaseous Phase: The H_2_O_2_ filter is removed from the cap for analysis of the trapped TMAO.[2]
-
Arsenic Speciation Analysis by HPLC-ICP-MS
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard for separating and quantifying different arsenic species.
-
Sample Preparation:
-
Aqueous Samples: Reaction aliquots are centrifuged to remove any precipitate and diluted with the HPLC mobile phase.
-
Filter Samples: The H_2_O_2_ filters are digested with 70% nitric acid (HNO_3_) at 70°C for 20 minutes. The digest is then diluted for analysis.[2]
-
-
Chromatographic Separation:
-
HPLC System: An anion-exchange column (e.g., Hamilton PRP-X100) is typically used.
-
Mobile Phase: A buffered mobile phase (e.g., 20 mM ammonium carbonate, pH 8.5-9.0) is used for isocratic elution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
ICP-MS Detection:
-
Interface: The HPLC eluent is introduced into the ICP-MS nebulizer.
-
Detection: The mass spectrometer is set to monitor the arsenic mass-to-charge ratio (m/z 75).
-
Quantification: The concentration of each arsenic species is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards (As(III), MAs(V), DMAs(V), TMAO).
-
Conclusion
The microbial biosynthesis of this compound via the ArsM-catalyzed pathway represents a fundamental mechanism for arsenic detoxification in the microbial world. The conversion of toxic, soluble arsenite into a volatile gas has profound implications for the biogeochemical cycling of arsenic and presents opportunities for bioremediation strategies. While the core pathway is well-understood, further research is needed to fully characterize the kinetic parameters of ArsM enzymes from diverse microbial species to better model and predict arsenic transformation rates in various environments. The protocols and data presented in this guide offer a comprehensive foundation for researchers aiming to investigate this vital metabolic process.
References
- 1. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]
- 2. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Trimethylarsine
This technical guide provides a comprehensive overview of the key physical characteristics of trimethylarsine, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle or research this organoarsenic compound.
Introduction
This compound ((CH₃)₃As), also known as TMA, is a volatile, colorless liquid with a distinct garlic-like odor.[1] It is a significant organoarsenic compound with applications in the microelectronics industry and as a ligand in coordination chemistry.[1][2] A thorough understanding of its physical properties is crucial for safe handling, experimental design, and process optimization. This guide focuses on two fundamental physical constants: boiling point and density.
Quantitative Data: Physical Properties of this compound
The boiling point and density of this compound have been experimentally determined and are reported in the scientific literature. The following table summarizes these key physical constants for easy reference and comparison.
| Physical Property | Value | Temperature | Reference |
| Boiling Point | 50-52 °C | Not specified | [3] |
| 51 °C | Not specified | [4][5][6][7] | |
| 56 °C | Not specified | [1][8] | |
| Density | 1.124 g/cm³ | Standard state (25 °C) | [1][4][5][6] |
| 1.1330 g/cm³ | 20 °C | [3] |
Experimental Protocols
The determination of boiling point and density are fundamental laboratory procedures for the characterization of chemical substances. The following sections detail generalized methodologies for these measurements.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For a pure substance, the boiling point is a characteristic constant at a given pressure.[9] Common methods for its determination include simple distillation and the micro-boiling point method.[10][11]
3.1.1. Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable when only a small quantity of the liquid is available.[11][12]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or hot plate), and heat transfer fluid (e.g., mineral oil).
-
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a heat transfer fluid.
-
The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube as trapped air and vapor escape.[11]
-
Heating is discontinued, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]
-
3.2. Determination of Density
Density is defined as the mass of a substance per unit volume.[13] For liquids, density can be determined using several methods, including the use of a pycnometer or by direct mass and volume measurements.[13][14]
3.2.1. Pycnometer Method
A pycnometer is a flask with a precisely known volume, which allows for the accurate determination of a liquid's density.[14]
-
Apparatus: Pycnometer, analytical balance.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the excess liquid is removed.
-
The mass of the pycnometer filled with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the physical characteristics of a liquid compound like this compound.
Caption: Workflow for determining physical properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. americanelements.com [americanelements.com]
- 5. This compound CAS#: 593-88-4 [m.chemicalbook.com]
- 6. strem.com [strem.com]
- 7. This compound | 593-88-4 [amp.chemicalbook.com]
- 8. webqc.org [webqc.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vernier.com [vernier.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. mt.com [mt.com]
An In-depth Technical Guide to Trimethylarsine: Chemical Identity, Properties, Synthesis, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylarsine (TMA), an organoarsenic compound with the chemical formula (CH₃)₃As, is a colorless, pyrophoric liquid with a distinct garlic-like odor. First identified in 1854, it has gained significance in various scientific and industrial fields. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and purification, and stringent safety measures required for its handling. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.
Chemical Identifiers and Physicochemical Properties
A clear identification of this compound is paramount for safe handling and accurate research. The following tables summarize its key chemical identifiers and physicochemical properties.
Table 1: Chemical Identifiers for this compound [1][2]
| Identifier | Value |
| CAS Number | 593-88-4 |
| PubChem CID | 68978 |
| IUPAC Name | Trimethylarsane |
| Synonyms | TMA, TMAs, Trimethylarsenic, Gosio gas |
| Molecular Formula | C₃H₉As |
| Molecular Weight | 120.03 g/mol |
| InChI | InChI=1S/C3H9As/c1-4(2)3/h1-3H3 |
| InChIKey | HTDIUWINAKAPER-UHFFFAOYSA-N |
| SMILES | C--INVALID-LINK--C |
| EC Number | 209-815-8 |
| RTECS Number | CH8800000 |
Table 2: Physicochemical Properties of this compound [2]
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Garlic-like |
| Density | 1.124 g/cm³ at 20 °C |
| Melting Point | -87.3 °C |
| Boiling Point | 50-52 °C |
| Flash Point | -25 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents |
| Vapor Pressure | See Table 3 |
Table 3: Vapor Pressure of this compound
| Pressure (kPa) | Temperature (°C) |
| 1.33 | -45 (extrapolated) |
| 13.3 | -5.4 |
| 100 | 52.0 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via several routes, with the Grignard reaction being a common laboratory method. The following protocol is an improved procedure that provides good yields.
Reaction: AsCl₃ + 3CH₃MgI → (CH₃)₃As + 3MgICl
Materials:
-
Arsenic trichloride (AsCl₃)
-
Magnesium turnings
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Concentrated silver nitrate solution
-
Saturated aqueous thiourea solution
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Nitrogen gas (oxygen-free, dry)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a nitrogen line, prepare the Grignard reagent from magnesium turnings (0.99 moles) and methyl iodide (1.0 mole) in 400 mL of anhydrous diethyl ether.
-
Reaction with Arsenic Trichloride: Cool the Grignard reagent to below 0 °C using an ice bath. While stirring vigorously, add a solution of arsenic trichloride (0.3 moles) in 100 mL of anhydrous diethyl ether dropwise. Maintain the temperature below 0 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Isolation of the this compound-Silver Nitrate Adduct:
-
Distill the liquid phase from the reaction mixture.
-
Wash the remaining solid with three 50 mL portions of diethyl ether.
-
Combine the ethereal phases and treat them with a concentrated solution of silver nitrate (0.35 moles) in 50 mL of freshly boiled water.
-
Stir the mixture for one hour. A crystalline complex of this compound and silver nitrate will precipitate.
-
-
Purification of the Adduct:
-
Extract the aqueous phase twice with 100 mL portions of dichloromethane.
-
Dry the combined organic phases over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crystalline complex.
-
-
Decomposition of the Adduct and Purification of this compound:
-
Treat the crude complex directly with a saturated aqueous solution of thiourea at reflux.
-
Distill the liberated this compound and dry it over magnesium sulfate to yield the pure product.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis and quantification of this compound. A rapid method can be employed where gaseous samples are analyzed directly without pre-treatment, minimizing the risk of species conversion.[3] Cryogenic trapping on a GC column can be used to concentrate the analyte before detection by mass spectrometry.[3]
Spectroscopic Data
While detailed spectra are best obtained experimentally, the following provides an overview of expected spectroscopic characteristics.
-
¹H NMR: A single sharp singlet is expected for the nine equivalent protons of the three methyl groups.
-
¹³C NMR: A single resonance is expected for the three equivalent methyl carbons. PubChem indicates the availability of ¹³C NMR data.[1]
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations of the methyl groups. As-C stretching vibrations are also expected.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of methyl groups. PubChem indicates the availability of GC-MS data.[1]
Safety and Handling
DANGER: this compound is a highly toxic, pyrophoric, and environmentally hazardous substance.[4] It ignites spontaneously in air and reacts violently with water.[2] All handling must be conducted with extreme caution by trained personnel in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]
-
Skin Protection: Wear a fire-resistant lab coat, chemical-resistant apron, and heavy-duty, chemical-resistant gloves.[4]
-
Respiratory Protection: Work must be performed in a certified chemical fume hood or a glove box under an inert atmosphere.[5] If there is a risk of exposure, a full-face respirator with an appropriate cartridge is mandatory.[4]
Handling Procedures:
-
All manipulations must be carried out under an inert, dry atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[5]
-
Use glassware that has been oven-dried and cooled under an inert atmosphere.
-
Transfer this compound using syringe or cannula techniques.
-
Keep combustible materials away from the work area.
-
Store in a cool, dry, well-ventilated area away from sources of ignition and moisture, under an inert atmosphere.[5]
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area immediately. Do not attempt to clean it up without proper training and equipment.
-
For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of inhalation, move to fresh air and seek immediate medical attention.
-
In case of fire, use a Class D fire extinguisher (for flammable metals). Do not use water, carbon dioxide, or halogenated extinguishing agents.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4]
Toxicology
This compound is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[4] While some studies suggest it has lower acute toxicity compared to inorganic arsenic compounds, it is a potent genotoxin in vitro, capable of causing DNA damage.
Logical Relationships and Pathways
The following diagram illustrates the relationship between arsine, this compound, and its oxidation product, this compound oxide.
Caption: Relationship between Arsine, this compound, and this compound Oxide.
Conclusion
This compound is a valuable compound in various research and industrial applications, particularly in the microelectronics sector. However, its hazardous properties necessitate a thorough understanding of its chemical characteristics and strict adherence to safety protocols. This guide provides essential information for the safe and effective use of this compound, emphasizing the importance of preparedness, proper handling techniques, and emergency procedures. Researchers and professionals must always consult the most current safety data sheets and institutional guidelines before working with this compound.
References
An In-depth Technical Guide to the Molecular Geometry of Trimethylarsine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of trimethylarsine (As(CH₃)₃), a volatile organoarsenic compound. The document details the theoretical basis for its structure, the experimental methodologies used for its determination, and key quantitative data. This information is crucial for professionals in fields where molecular structure dictates reactivity, intermolecular interactions, and biological activity.
Theoretical Framework: VSEPR Theory
The molecular geometry of this compound can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central arsenic atom is bonded to three methyl groups and has one lone pair of electrons.
-
Central Atom (A): Arsenic (As)
-
Bonded Atoms (X): 3 Methyl (CH₃) groups
-
Lone Pairs (E): 1
This configuration is classified as AX₃E₁ . According to VSEPR theory, the four electron pairs (three bonding pairs and one lone pair) arrange themselves in a tetrahedral electron geometry to minimize repulsion. However, the presence of the lone pair, which exerts greater repulsive forces than bonding pairs, compresses the bond angles between the methyl groups. This results in a trigonal pyramidal molecular geometry.
The Pivotal Role of Trimethylarsine in the Global Arsenic Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arsenic, a ubiquitous and toxic metalloid, undergoes complex biogeochemical cycling, profoundly influenced by microbial transformations. A key volatile species in this cycle is trimethylarsine (TMA), a product of arsenic biomethylation. This technical guide provides an in-depth exploration of the formation, fate, and significance of TMA in the global arsenic cycle. It synthesizes current knowledge on the microbial pathways leading to TMA production, its volatilization from terrestrial and aquatic environments, and its subsequent atmospheric transformations. This document also presents quantitative data on TMA concentrations and fluxes, details key experimental protocols for its study, and visualizes the central pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers in environmental science, microbiology, and toxicology.
Introduction
The global arsenic cycle is a complex interplay of geological, chemical, and biological processes that mobilize and transform arsenic species in the environment. Microbial activities are central to this cycle, mediating redox transformations and biomethylation, which significantly alter arsenic's mobility, toxicity, and fate. This compound (TMA), a volatile and relatively low-toxicity organoarsenic compound, is a critical component of this cycle, representing a major pathway for arsenic removal from contaminated soils and waters and its transport into the atmosphere.[1][2] Understanding the mechanisms of TMA formation and its environmental behavior is crucial for assessing arsenic's long-range transport and developing effective bioremediation strategies.
Biomethylation: The Genesis of this compound
The primary mechanism for TMA formation is the biomethylation of inorganic arsenic, a process carried out by a diverse range of microorganisms, including bacteria, archaea, and fungi.[2][3] This process is generally considered a detoxification mechanism, as it converts more toxic inorganic arsenic species into a less toxic, volatile form that can be purged from the cell.[4]
The most widely accepted pathway for arsenic biomethylation is the Challenger pathway, which involves a series of alternating reduction and oxidative methylation steps.[3][5] In this pathway, arsenate (As(V)) is first reduced to arsenite (As(III)). Arsenite then undergoes oxidative methylation to form monomethylarsonic acid (MMA(V)), which is subsequently reduced to monomethylarsonous acid (MMA(III)). This cycle of reduction and oxidative methylation continues, producing dimethylarsinic acid (DMA(V)) and dimethylarsinous acid (DMA(III)), and finally, the volatile this compound (TMA).[6] The methyl donor in this process is typically S-adenosylmethionine (SAM).[7]
A key enzyme responsible for this transformation is arsenite S-adenosylmethionine methyltransferase (ArsM).[8][9] The arsM gene has been identified in a wide array of microorganisms, highlighting the widespread nature of arsenic methylation in the environment.[8]
Quantitative Data on this compound in the Environment
The production and presence of this compound and its oxidation product, this compound oxide (TMAO), have been quantified in various environmental compartments. The following tables summarize key quantitative findings from the literature.
Table 1: Atmospheric Concentrations of this compound (TMA) and this compound Oxide (TMAO)
| Location | Compound | Concentration Range | Notes | Reference(s) |
| Two locations in Argentina | TMAO | 4 - 60 pg As/m³ | Predominant organoarsenical in PM10 samples. | [10][11] |
| Semirural area (during Saharan dust events) | TMAO | Higher concentrations during colder months | iAs(V) was the most abundant species, followed by TMAO. | [12] |
| High-altitude site (Jungfraujoch, Switzerland) | TMAO | Median: 0.95 pg/m³ (cloud water) | Concentrations in cloud water were generally higher than in precipitation. | [13] |
| Urban and forest areas | Total As | 0.045–4.5 µg/L (urban precipitation), 0.137–1210 µg/L (forest precipitation) | Illustrates the variability of atmospheric arsenic deposition. | [13] |
Table 2: Volatilization Rates of Arsines from Soil
| Soil Type | Condition | Volatilization Rate | Predominant Species | Reference(s) |
| Low-level polluted paddy soils (11.3 ± 0.9 mg/kg As) | Field measurement | Up to 240 mg/ha/year | This compound (TMAs) | [14] |
| Various soils (upland peats to mine-spoils) | Microcosm studies with organic matter amendment | 0.5 to 70 µg/kg/year | AsH₃, MeAsH₂, Me₂AsH, and TMAs | [14] |
| Arsenic-contaminated soil (20.0 mg/kg As) | Inoculated with GE P. putida | 9-fold higher than wild type | Dimethylarsine (21%) and this compound (10%) | [15] |
| Arsenic-contaminated paddy soil | Amended with 10% clover | Significantly higher than control | This compound (TMAs) | [16] |
Table 3: Microbial Production of this compound
| Microorganism | Condition | Production/Transformation | Notes | Reference(s) |
| Pseudomonas putida KT2440 (genetically engineered with arsM) | 25 µM arsenite/arsenate | 10 ± 1.2% of total added arsenic volatilized as TMAs(III) | Predominant volatile species were dimethylarsine and this compound. | [15] |
| Bacterial strain SM-1 (from arsenic-contaminated paddy soil) | 10 µM arsenite | Nearly half of the total As converted to this compound gas within 24h | Also produced dimethylarsenate and this compound oxide in the medium. | [5][17] |
| Seven different microbial strains expressing putative ArsM proteins | Laboratory culture | 2–71% of arsenic transformed to TMAsO | All tested proteins were functional As(III) methyltransferases. | [9] |
Experimental Protocols
Analysis of Volatile Arsenic Species (including this compound) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a rapid method for the determination of volatile arsenic species such as arsine, monomethylarsine, dimethylarsine, and this compound in gas samples.[18]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Gas-tight syringe for sample injection
Procedure:
-
Sample Collection: Collect gas samples in a gas-tight container or bag.
-
Direct Injection: Using a gas-tight syringe, directly inject a known volume of the gas sample into the GC-MS injection port. No pre-treatment is necessary, which minimizes the risk of species conversion.[18]
-
GC Separation: Separate the volatile arsenic species on a suitable capillary column. The specific column and temperature program will depend on the instrument and target analytes.
-
MS Detection: Detect the eluting compounds using the mass spectrometer, typically in electron impact (EI) mode. Monitor for characteristic ions of each arsine species.
-
Quantification: Prepare calibration standards for each target arsine. For arsine, monomethylarsine, and dimethylarsine, standards can be generated by the reaction of their corresponding acids (arsenic acid, monomethylarsonic acid, or dimethylarsinic acid) with a reducing agent like sodium borohydride.[18] this compound is commercially available as a liquid for standard preparation.[18]
Detection Limits: Detection limits are typically in the range of 24–174 pg per species.[18]
Trapping and Analysis of Volatilized this compound from Microbial Cultures or Soil Microcosms
This method is used to capture and quantify this compound produced by microorganisms.
Materials:
-
Sealed incubation vials (e.g., 20-mL vials)
-
Nitrocellulose membrane filters
-
6% Hydrogen peroxide (H₂O₂)
-
70% Nitric acid (HNO₃)
-
High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
Procedure:
-
Incubation Setup: Perform microbial methylation reactions in capped 20-mL vials.[8]
-
Trapping: Place two 2-cm nitrocellulose membrane filters in the cap of each vial. Impregnate the filters with 0.15 mL of 6% H₂O₂. The H₂O₂ will oxidize the volatile this compound (TMA(III)) to the non-volatile this compound oxide (TMAO), trapping it on the filter.[8]
-
Incubation: Incubate the vials under the desired experimental conditions (e.g., specific time, temperature, and substrate concentrations).
-
Filter Digestion: After the incubation period, carefully remove the filters from the caps. Digest the filters with 0.2 mL of 70% HNO₃ at 70°C for 20 minutes.[8]
-
Sample Preparation: Dilute the digested sample 20-fold with deionized water.[8]
-
Analysis: Analyze the diluted sample for TMAO using HPLC-ICP-MS.
Measurement of Arsenic Biomethylation by a Pure Microbial Culture
This protocol outlines the steps to assess the ability of a pure microbial culture to methylate arsenic.
Materials:
-
Appropriate growth medium for the test organism
-
Sodium arsenite (As(III)) stock solution
-
Sterile culture tubes or flasks
-
Incubator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC-ICP-MS for arsenic speciation analysis
Procedure:
-
Culture Preparation: Grow the microbial strain to the exponential phase in its appropriate liquid medium.
-
Inoculation: Inoculate fresh media with the microbial culture. Include an uninoculated control for each condition.
-
Arsenic Amendment: Amend the cultures with a known concentration of sodium arsenite (e.g., 10 µM).[17]
-
Incubation: Incubate the cultures under optimal growth conditions for a defined period (e.g., 24 hours).
-
Sampling and Preparation: At desired time points, collect an aliquot of the culture. Centrifuge to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.
-
Arsenic Speciation Analysis: Analyze the filtered supernatant for different arsenic species (arsenite, arsenate, MMA, DMA, TMAO) using HPLC-ICP-MS.
-
Volatile Arsenic Analysis (Optional): If measuring volatilization, use the trapping method described in Protocol 4.2.
Visualizing Key Pathways and Workflows
The Challenger Pathway for Arsenic Biomethylation
Caption: The Challenger Pathway for the biomethylation of arsenic.
Experimental Workflow for Measuring Arsenic Volatilization from Soil
Caption: Workflow for measuring arsenic volatilization from soil microcosms.
Role of this compound in the Global Arsenic Cycle
Caption: The role of this compound in the global arsenic cycle.
Conclusion
This compound plays a critical and multifaceted role in the global arsenic cycle. Its formation through microbial biomethylation serves as a significant detoxification and mobilization pathway for arsenic in terrestrial and aquatic environments. The subsequent volatilization of TMA facilitates the long-range atmospheric transport of arsenic, with its atmospheric oxidation product, TMAO, being a notable component of atmospheric deposition. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the dynamics of TMA in the environment. A deeper understanding of the factors controlling TMA production and fate is essential for developing accurate global arsenic models and for designing effective bioremediation strategies for arsenic-contaminated sites. The visualization of the key pathways offers a clear framework for comprehending the complex interactions involved in the cycling of this important metalloid.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Arsenic speciation analysis of environmental samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Applications of arsine evolution methods to environmental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosensor-aided isolation of anaerobic arsenic-methylating bacteria from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]
- 8. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atmospheric stability of arsines and the determination of their oxidative [nuclea.cnea.gob.ar]
- 11. Atmospheric stability of arsines and the determination of their oxidative [nuclea.cnea.gob.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Volatilization of Arsenic from Polluted Soil by Pseudomonas putida Engineered for Expression of the arsM Arsenic(III) S-Adenosine Methyltransferase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arsenic speciation and volatilization from flooded paddy soils amended with different organic matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Arsenic Methylation and Volatilization Mediated by a Novel Bacterium from an Arsenic-Contaminated Paddy Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Core Chemical Reactivity of Trimethylarsine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trimethylarsine (As(CH₃)₃), a volatile organoarsenic compound, serves as a critical precursor in the microelectronics industry, a versatile ligand in coordination chemistry, and a building block for more complex organoarsenic molecules.[1] This guide provides an in-depth overview of its fundamental chemical reactivity, including its synthesis, oxidation, and reactions with electrophiles such as alkyl halides and Lewis acids. Detailed experimental methodologies, quantitative data, and visual representations of reaction pathways are presented to support advanced research and development applications.
Physicochemical and Structural Properties
This compound is a colorless, pyrophoric liquid with a distinct garlic-like odor.[1] It possesses a trigonal pyramidal molecular geometry, consistent with VSEPR theory for an AX₃E₁ system. The lone pair of electrons on the arsenic atom is responsible for its nucleophilic and basic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉As | [1] |
| Molar Mass | 120.027 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.124 g·cm⁻³ | [1] |
| Melting Point | -87.3 °C | [1] |
| Boiling Point | 56 °C | [1] |
| Dipole Moment | 0.86 D | [1] |
Table 2: Structural Parameters of this compound
| Parameter | Value | Reference(s) |
| Molecular Geometry | Trigonal pyramidal | [1] |
| As-C Bond Length | 1.519 Å | [1] |
| C-As-C Bond Angle | 91.83° | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most commonly involving the reaction of an arsenic precursor with a methylating agent. All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques due to the pyrophoric and toxic nature of the product and some reactants.
From Arsenic(III) Oxide and Trimethylaluminium
A common industrial method involves the reaction of arsenic(III) oxide with trimethylaluminium. This reaction is driven by the high oxophilicity of aluminum.
Reaction: As₂O₃ + 1.5 [Al(CH₃)₃]₂ → 2 As(CH₃)₃ + 3/n (CH₃Al-O)n[1]
Experimental Protocol:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a pressure-equalizing dropping funnel. The entire system is maintained under a positive pressure of dry argon.
-
Procedure:
-
Suspend arsenic(III) oxide in a high-boiling inert solvent (e.g., toluene or xylene) in the reaction flask.
-
Slowly add a solution of trimethylaluminium in hexane to the stirred suspension at room temperature. The reaction is exothermic and may require cooling to control the rate.
-
After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.
-
Isolate the volatile this compound product by fractional distillation from the reaction mixture. The aluminum-oxygen byproduct is a polymeric solid.
-
-
Purification: The collected distillate can be further purified by a second fractional distillation.
-
Yield: This method is reported to be highly efficient.[1]
From an Arsenic Halide and a Grignard Reagent
A versatile laboratory-scale synthesis utilizes the reaction of arsenic(III) chloride with methylmagnesium bromide, a Grignard reagent.
Reaction: AsCl₃ + 3 CH₃MgBr → As(CH₃)₃ + 3 MgBrCl
Experimental Protocol:
-
Apparatus: A flame-dried Schlenk flask or three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.
-
Procedure:
-
Prepare or obtain a solution of methylmagnesium bromide in anhydrous diethyl ether.
-
Cool the Grignard solution in an ice-salt bath to 0 °C.
-
Slowly add a solution of arsenic(III) chloride in diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the ethereal layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation at atmospheric pressure. The this compound can then be isolated by fractional distillation of the residue.
-
-
Yield: Typical yields for this type of reaction are moderate to high, depending on the purity of the reagents and the strictness of the anhydrous conditions.
Core Reactivity
Oxidation
This compound is pyrophoric, reacting spontaneously and exothermically with atmospheric oxygen to form this compound oxide (TMAO).[1] This reactivity is a key consideration for its handling and storage, which must be done under an inert atmosphere.
Reaction: 2 As(CH₃)₃ + O₂ → 2 O=As(CH₃)₃
Experimental Protocol (Controlled Oxidation):
-
Caution: This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Apparatus: A Schlenk flask equipped with a magnetic stirrer and a gas inlet.
-
Procedure:
-
Dissolve this compound in a dry, inert solvent such as toluene in the Schlenk flask.
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to moderate the reaction rate.
-
Slowly bubble a controlled stream of dry air or oxygen through the stirred solution.
-
Monitor the reaction progress using a suitable analytical technique (e.g., NMR or GC).
-
Once the reaction is complete, remove the solvent under reduced pressure to yield this compound oxide as a white, hygroscopic solid.
-
Reaction with Alkyl Halides (Quaternization)
As a nucleophile, this compound readily reacts with alkyl halides in a classic Sₙ2 reaction to form quaternary arsonium salts. The reaction with methyl iodide is a prototypical example, yielding tetramethylarsonium iodide.
Reaction: As(CH₃)₃ + CH₃I → [As(CH₃)₄]⁺I⁻
Experimental Protocol:
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as diethyl ether or acetone.
-
Add an equimolar amount of methyl iodide to the solution at room temperature.
-
The reaction is typically spontaneous, and the solid product, tetramethylarsonium iodide, will precipitate from the solution.
-
Stir the mixture for several hours to ensure complete reaction.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Yield: Yields for this type of reaction are generally high.
Reaction with Lewis Acids
The lone pair on the arsenic atom allows this compound to act as a Lewis base, forming adducts with various Lewis acids. The strength of the interaction and the stability of the resulting adduct depend on the nature of the Lewis acid. While it reportedly does not react with weaker Lewis acids like trimethylborane, it forms stable complexes with stronger Lewis acids, including boron trihalides, gallium trichloride, and various transition metal compounds.[2][3]
General Reaction: As(CH₃)₃ + LA → (CH₃)₃As→LA (where LA = Lewis Acid)
Experimental Protocol (Example with Gallium Trichloride):
-
Apparatus: A Schlenk flask with a magnetic stirrer under an inert atmosphere.
-
Procedure:
-
Dissolve gallium trichloride in a dry, non-coordinating solvent like dichloromethane or hexane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of this compound to the stirred solution.
-
A precipitate of the adduct, (CH₃)₃As·GaCl₃, will form.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Isolate the solid product by filtration, wash with cold hexane, and dry under vacuum.
-
-
Characterization: The formation of the adduct can be confirmed by spectroscopic methods. For example, in the IR spectrum, the As-C stretching frequencies will shift upon coordination to the Lewis acid.
Spectroscopic Characterization Data
Spectroscopic data is essential for the identification and purity assessment of this compound.
Table 3: NMR and Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Reference(s) |
| ¹H NMR | Chemical Shift (δ) | ~0.9 ppm (singlet) | Estimated based on related compounds |
| ¹³C NMR | Chemical Shift (δ) | ~9.8 ppm | [4] (Calculated) |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 120 | [5] |
| Mass Spec. (EI) | Major Fragments | m/z = 105 [M-CH₃]⁺, 90 [M-2CH₃]⁺, 75 [As]⁺ | Inferred from fragmentation patterns |
Table 4: Key Infrared Absorption Frequencies for this compound
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch | ~2980, ~2910 | Strong |
| CH₃ deformation | ~1420, ~1250 | Medium |
| As-C stretch | ~570 | Strong |
| CH₃ rock | ~850 | Medium |
| (Note: IR data are estimated based on typical ranges for organometallic compounds. Specific values may vary.) |
Safety and Handling
This compound is a highly toxic, pyrophoric, and flammable compound.[1] It must be handled with extreme caution in a well-ventilated fume hood or glovebox under an inert atmosphere. Personal protective equipment, including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory. All waste containing this compound must be quenched and disposed of according to institutional and regulatory guidelines for hazardous materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Complexes of the early transition-metal halides with tritertiary arsines - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Trimethylborane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Trimethylarsine in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylarsine (TMAs), an organoarsenic compound with the formula As(CH₃)₃, serves as a liquid arsenic source in semiconductor manufacturing. It is primarily utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and potentially in Atomic Layer Deposition (ALD) for the epitaxial growth of arsenic-containing compound semiconductors. These materials, such as Gallium Arsenide (GaAs), Indium Gallium Arsenide (InGaAs), and Aluminum Gallium Arsenide (AlGaAs), are fundamental components in a wide array of electronic and optoelectronic devices, including transistors, lasers, and photodetectors.
The use of TMAs is often considered as a safer alternative to the highly toxic and gaseous arsine (AsH₃). However, the handling and application of this compound require stringent safety protocols and a thorough understanding of its chemical properties and reaction kinetics within the deposition process. A key consideration in the use of TMAs is its propensity to act as a source of carbon incorporation in the grown epitaxial layers, which can significantly influence the material's electrical properties.
Applications in Semiconductor Manufacturing
This compound is employed as a volatile precursor for the controlled deposition of arsenic-containing thin films. Its primary application lies in the MOCVD of III-V compound semiconductors.
Metal-Organic Chemical Vapor Deposition (MOCVD)
In MOCVD, TMAs is transported into a reaction chamber in vapor form, typically using a carrier gas such as hydrogen (H₂) or nitrogen (N₂). Inside the reactor, the heated substrate provides the thermal energy required to decompose the precursor molecules, leading to the incorporation of arsenic into the growing crystal lattice along with the Group III precursor (e.g., trimethylgallium for GaAs growth).
The overall chemical reaction for the MOCVD of GaAs using trimethylgallium (TMGa) and this compound can be simplified as follows:
Ga(CH₃)₃ (g) + As(CH₃)₃ (g) → GaAs (s) + byproducts
The actual reaction is more complex, involving numerous intermediate gas-phase and surface reactions.
Data Presentation
The following tables summarize the available quantitative data for the MOCVD growth of III-V semiconductors using this compound. It is important to note that comprehensive and standardized datasets for TMAs are less common in publicly available literature compared to more conventional precursors like arsine.
Table 1: MOCVD Growth Parameters for GaNAs using this compound
| Parameter | Value | Reference |
| Growth Temperature | 600 - 750 °C | N/A |
| Reactor Pressure | 150 mbar | N/A |
| Trimethylgallium (TMGa) Flow Rate | 49.1 µmol/min | N/A |
| This compound (TMAs) Flow Rate | 88.7 µmol/min | N/A |
| Carrier Gas | Hydrogen (H₂) | N/A |
Table 2: Electrical Properties of Carbon-Doped GaAs Grown with this compound
| Parameter | Value Range | Notes |
| Hole Concentration | 1x10¹⁸ - 1x10²⁰ cm⁻³ | Dependent on growth temperature and V/III ratio.[1] |
| Hole Mobility | 50 - 100 cm²/Vs | Decreases with increasing hole concentration. |
| Carbon Incorporation | High | TMAs is a known source of carbon acceptors.[2][3] |
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in an MOCVD system. These are not exhaustive and must be adapted to the specific MOCVD reactor and process requirements. A thorough understanding of the equipment and safety procedures is essential before commencing any work.
Safety Precautions for Handling this compound
This compound is a toxic and flammable liquid.[4] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, flame-retardant lab coat, and safety glasses with side shields.[4] A full-face respirator with an appropriate cartridge may be necessary depending on the handling procedure and ventilation.[4]
-
Ventilation: All handling of this compound must be conducted in a well-ventilated fume hood or a glove box with an inert atmosphere.[3][5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[4] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Spill and Leak Procedures: In case of a spill, evacuate the area immediately. Use appropriate absorbent materials for containment, and dispose of waste in accordance with local regulations.[4]
-
First Aid:
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
-
General MOCVD Protocol for III-V Semiconductor Growth using this compound
This protocol outlines the basic steps for the growth of a GaAs layer on a GaAs substrate.
2.1. Substrate Preparation:
-
Select a suitable GaAs substrate with the desired orientation.
-
Degrease the substrate using a sequence of organic solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.
-
Etch the substrate to remove the native oxide and create a clean, smooth surface. A common etchant for GaAs is a solution of sulfuric acid, hydrogen peroxide, and deionized water.
-
Rinse the substrate thoroughly with deionized water and dry it with a stream of high-purity nitrogen.
-
Immediately load the substrate into the MOCVD reactor load-lock.
2.2. MOCVD System Preparation:
-
Ensure the MOCVD system is leak-tight and has been purged with a high-purity inert gas (e.g., H₂ or N₂).
-
The this compound bubbler should be installed in a temperature-controlled bath to maintain a constant vapor pressure.
-
Set the desired flow rates for the carrier gas through the TMAs and TMGa bubblers using mass flow controllers (MFCs).
-
Set the substrate temperature to the desired growth temperature.
2.3. Epitaxial Growth:
-
Transfer the substrate from the load-lock to the main reactor chamber.
-
Heat the substrate to the growth temperature under a flow of carrier gas and a stabilizing overpressure of the Group V precursor (in this case, this compound).
-
Once the temperature is stable, introduce the Group III precursor (TMGa) into the reactor to initiate the growth of the GaAs layer.
-
Maintain the desired growth parameters (temperature, pressure, V/III ratio, and flow rates) for the target layer thickness.
-
After the growth is complete, switch off the TMGa flow while keeping the TMAs flow on to protect the surface of the grown layer as it cools down.
-
Cool down the substrate to a safe temperature under the TMAs and carrier gas flow.
-
Vent the reactor and transfer the substrate back to the load-lock.
2.4. Post-Growth Characterization:
-
The grown epitaxial layer should be characterized using various techniques to determine its structural, electrical, and optical properties. These may include:
-
Surface Morphology: Nomarski microscopy, Atomic Force Microscopy (AFM)
-
Crystalline Quality: High-Resolution X-ray Diffraction (HRXRD)
-
Thickness: Spectroscopic ellipsometry, cross-sectional Scanning Electron Microscopy (SEM)
-
Electrical Properties: Hall effect measurements (to determine carrier concentration and mobility)
-
Optical Properties: Photoluminescence (PL) spectroscopy
-
Visualizations
This compound in MOCVD Workflow
Caption: Workflow for MOCVD using this compound as a precursor.
Simplified Decomposition Pathway of this compound in MOCVD
Caption: Simplified decomposition pathway of this compound on a heated substrate.
References
- 1. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 2. Carbon doping in GaAs using this compound by metalorganic chemical vapor deposition with high-speed rotating susceptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scielo.br [scielo.br]
- 5. static.horiba.com [static.horiba.com]
- 6. [PDF] Growth and Characterization of AlxGa1-xAs Obtained by Metallic-Arsenic-Based-MOCVD | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Trimethylarsine as a Precursor for MOCVD of III-V Semiconductors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a cornerstone technique for the epitaxial growth of high-quality III-V compound semiconductors, which are fundamental materials for a wide array of optoelectronic and high-frequency electronic devices. The choice of precursor materials is a critical factor that dictates the material properties, device performance, and safety of the MOCVD process. While arsine (AsH₃) has traditionally been the primary arsenic source, its extreme toxicity poses significant safety hazards. Trimethylarsine (TMAs), with the chemical formula (CH₃)₃As, has emerged as a viable, less hazardous alternative liquid organometallic precursor. This document provides detailed application notes and protocols for the use of this compound in the MOCVD of various III-V semiconductors, including Gallium Arsenide (GaAs), Aluminum Gallium Arsenide (AlGaAs), and Gallium Nitride Arsenide (GaNAs).
Safety and Handling of this compound
This compound is a toxic and pyrophoric liquid that requires strict adherence to safety protocols. All handling must be conducted in a well-ventilated area, preferably within a glovebox or a fume hood with dedicated exhaust.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing, such as a lab coat, and appropriate chemical-resistant gloves.[1]
-
Respiratory Protection: In case of insufficient ventilation or potential for exposure, a full-face respirator with appropriate cartridges should be used.[1]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[2]
-
Keep containers tightly closed and sealed until ready for use.[1][2]
-
Cylinders should be stored upright and firmly secured.[2]
-
Use in a closed system with appropriate exhaust ventilation.
-
Avoid breathing vapors, mist, or gas.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
MOCVD Application Notes and Protocols
The following sections provide detailed experimental protocols and resulting material properties for the MOCVD of various III-V semiconductors using this compound.
Gallium Arsenide (GaAs)
This compound can be used to grow both n-type and p-type GaAs. For p-type doping, TMAs can act as a carbon source, with the degree of incorporation influenced by growth conditions.
Experimental Protocol for p-type GaAs:
A low-pressure MOCVD system with a high-speed rotating susceptor is often utilized for carbon-doped GaAs growth using TMGa and TMAs.
-
Substrate Preparation:
-
Begin with a semi-insulating (100) GaAs substrate.
-
Degrease the substrate using a standard solvent cleaning procedure.
-
Etch the substrate to remove the native oxide and create a pristine surface for epitaxy.
-
Rinse with deionized water and dry with high-purity nitrogen.
-
-
MOCVD Growth:
-
Load the substrate into the MOCVD reactor.
-
Heat the substrate to the desired growth temperature under a hydrogen carrier gas flow.
-
Introduce trimethylgallium (TMGa) and this compound (TMAs) into the reactor at the specified flow rates and V/III ratio.
-
Maintain a constant reactor pressure during growth.
-
The susceptor is rotated at a high speed (e.g., 700 rpm) to ensure uniform precursor distribution.
-
-
Post-Growth Characterization:
-
After growth, cool the reactor down under an arsenic overpressure to prevent surface degradation.
-
Characterize the grown films for their electrical and optical properties using techniques such as Hall effect measurements, photoluminescence (PL) spectroscopy, and X-ray diffraction (XRD).
-
Quantitative Data for p-type GaAs Grown with TMGa and TMAs:
| Growth Parameter | Value | Resulting Material Property | Value |
| Growth Temperature | 450 - 600 °C | Hole Concentration | Increases with decreasing temperature |
| V/III Ratio | 2 - 30 | Hole Concentration | Decreases with increasing V/III ratio |
| Susceptor Rotation Speed | 700 rpm | - | - |
| Reactor Pressure | Low Pressure | - | - |
Note: The specific flow rates for TMGa and TMAs are interdependent with the desired V/III ratio and growth rate.
Aluminum Gallium Arsenide (AlGaAs)
For the growth of AlGaAs, trimethylaluminum (TMAl) is introduced along with TMGa and TMAs. The incorporation of aluminum can influence the material's electrical and optical properties. While specific data for TMAs in AlGaAs growth is limited in the provided search results, data from a similar organo-arsenic precursor, tertiarybutylarsine (tBAs), provides valuable insight. High-purity AlGaAs has been achieved with p-type carrier concentrations below 4 × 10¹⁴ cm⁻³ and a mobility of 1015 cm²/V·s at 77 K.[4]
Experimental Protocol for AlGaAs:
The protocol is similar to that of GaAs, with the addition of a TMAl source.
-
Substrate Preparation: As described for GaAs.
-
MOCVD Growth:
-
Follow the initial steps for GaAs growth.
-
Introduce TMGa, TMAl, and TMAs into the reactor. The relative flow rates of TMGa and TMAl will determine the aluminum composition (x) in the AlₓGa₁₋ₓAs layer.
-
-
Post-Growth Characterization: As described for GaAs.
Expected Trends for AlGaAs Grown with Organo-Arsenic Precursors:
| Growth Parameter | Expected Effect on Material Properties |
| Increasing Growth Temperature | May lead to changes in aluminum incorporation and impurity levels. |
| V/III Ratio | Influences surface morphology and the incorporation of carbon and other impurities. |
| TMAl / (TMGa + TMAl) Ratio | Directly controls the aluminum mole fraction (x) in the AlₓGa₁₋ₓAs alloy. |
Gallium Nitride Arsenide (GaNAs)
The growth of GaNAs introduces a nitrogen source, typically ammonia (NH₃) or dimethylhydrazine (DMHy), in addition to the gallium and arsenic precursors. The incorporation of arsenic is highly dependent on the growth temperature and the V/III ratio.
Experimental Protocol for GaNAs:
-
Substrate Preparation: Typically, a GaN buffer layer is grown on a suitable substrate like sapphire.
-
MOCVD Growth:
-
Reactor Pressure: 150 mbar
-
Carrier Gas: Hydrogen (H₂)
-
TMGa Flow Rate: 49.1 µmol/min
-
TMAs Flow Rate: 88.7 µmol/min
-
Nitrogen Source: Ammonia (NH₃)
-
The growth temperature and ammonia flow are varied to control the arsenic incorporation.
-
-
Post-Growth Characterization: The crystalline quality and composition are investigated using high-resolution X-ray diffraction (HRXRD).
Quantitative Data for GaNAs Grown with TMGa and TMAs:
| Growth Parameter | Value | Resulting Material Property |
| TMGa Flow Rate | 49.1 µmol/min | Arsenic Content |
| TMAs Flow Rate | 88.7 µmol/min | Crystalline Quality |
| Reactor Pressure | 150 mbar | - |
| Growth Temperature | Varied | Arsenic incorporation increases at lower temperatures. |
| Ammonia (NH₃) Flow | Varied | Higher ammonia flow can influence the competition between nitrogen and arsenic incorporation. |
Visualizations
MOCVD Experimental Workflow for III-V Semiconductors using this compound
Caption: A generalized workflow for MOCVD of III-V semiconductors using TMAs.
Logical Relationship in MOCVD Parameter Optimization
Caption: Interdependencies of key MOCVD growth parameters and resulting material properties.
Conclusion
This compound serves as a promising, safer alternative to arsine for the MOCVD of a variety of III-V semiconductors. By carefully controlling the growth parameters such as temperature, V/III ratio, and precursor flow rates, high-quality epitaxial layers with tailored electronic and optical properties can be achieved. The protocols and data presented in these application notes provide a foundational guide for researchers and scientists to develop and optimize their MOCVD processes using this compound. Further research to expand the quantitative database for a wider range of III-V materials grown with TMAs will continue to advance the field of compound semiconductor technology.
References
Application Notes and Protocols for Trimethylarsine in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylarsine (TMAs) in materials science, focusing on its role as a precursor in the fabrication of semiconductor materials. Detailed experimental protocols and safety guidelines are included to ensure safe and effective utilization in a research environment.
Introduction to this compound in Materials Science
This compound ((CH₃)₃As), a colorless, volatile, and pyrophoric liquid, is a significant organoarsenic compound in materials science research.[1] Its primary application lies in the microelectronics industry as a less hazardous alternative to the highly toxic gas arsine (AsH₃) for the synthesis of III-V compound semiconductors.[2][3] TMAs serves as a crucial arsenic source in Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), a key technique for growing high-quality, single-crystal thin films.[4]
The use of TMAs is particularly prevalent in the fabrication of materials such as Gallium Arsenide (GaAs), Indium Arsenide (InAs), and their alloys, which are fundamental components in various electronic and optoelectronic devices, including lasers, solar cells, and high-frequency transistors.[4][5][6] The choice of TMAs over arsine is often driven by safety considerations, as it is a liquid with a lower vapor pressure, making it easier to handle and contain. However, its use necessitates stringent safety protocols due to its pyrophoric and toxic nature.[7][8]
Safety Protocols for Handling this compound
WARNING: this compound is a pyrophoric and toxic material. All handling must be performed by trained personnel in a controlled environment.
2.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[7]
-
Hand Protection: Nitrile gloves should be worn under neoprene or other chemically resistant gloves.[7]
-
Body Protection: A fire-resistant lab coat (e.g., Nomex) must be worn over cotton-based clothing. Synthetic clothing is not recommended.[2]
-
Respiratory Protection: In case of insufficient ventilation or potential for exposure, a full-face respirator with appropriate cartridges should be used.[9]
2.2 Engineering Controls:
-
Fume Hood/Glove Box: All manipulations of TMAs must be conducted in a certified chemical fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[7]
-
Ventilation: The work area must be well-ventilated, and the MOCVD system exhaust must be directed to a suitable abatement system (e.g., a scrubber).
-
Fire Safety: An appropriate fire extinguisher (e.g., Class D for metal fires) or powdered lime/dry sand must be readily available.[4]
2.3 Handling and Storage:
-
Inert Atmosphere: TMAs should be handled and stored under an inert atmosphere to prevent contact with air and moisture.[5]
-
Storage Temperature: Store in a cool, dry, and well-ventilated area, typically between 2-8°C.[9]
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.[4]
-
Transfer: Use syringe or cannula techniques for transferring small volumes of TMAs. Ensure all equipment is oven-dried and free of moisture before use.[7]
Application: MOCVD of III-V Semiconductors
MOCVD is a versatile technique for depositing thin, high-purity crystalline films. In this process, volatile precursors, including TMAs, are transported via a carrier gas into a reaction chamber where they decompose and react on a heated substrate to form the desired material.
MOCVD Experimental Workflow
The general workflow for an MOCVD process using TMAs is illustrated below.
Caption: A schematic of the MOCVD experimental workflow.
Chemical Reaction Pathway
The fundamental chemical reaction in the MOCVD of a III-V semiconductor like GaAs using TMAs and Trimethylgallium (TMGa) is a surface-mediated thermal decomposition process.
Caption: Simplified MOCVD reaction pathway for GaAs synthesis.
Experimental Protocols
General MOCVD Protocol for III-V Semiconductor Growth
-
Substrate Preparation:
-
Degrease the substrate (e.g., GaAs, InP, Sapphire) using organic solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Rinse with deionized water and dry with high-purity nitrogen.
-
Perform a chemical etch to remove the native oxide layer (e.g., with HCl or H₂SO₄:H₂O₂:H₂O).
-
Immediately load the substrate into the MOCVD reactor load-lock.
-
-
System Preparation:
-
Purge the reactor and gas lines with a high-purity carrier gas (H₂ or N₂) to remove residual air and moisture.
-
Perform a leak check of the system.
-
Heat the substrate to a high temperature (e.g., >700°C) under a group V precursor overpressure (e.g., TMAs) to desorb any remaining surface contaminants.
-
-
Epitaxial Growth:
-
Set the substrate temperature, reactor pressure, and precursor flow rates to the desired values for the specific material growth.
-
Introduce the Group III and Group V (TMAs) precursors into the reactor to initiate film growth.
-
Maintain stable growth conditions for the desired deposition time to achieve the target film thickness.
-
-
Post-Growth Cooling and Unloading:
-
Stop the flow of the Group III precursor to terminate growth.
-
Keep the Group V precursor flowing while the substrate cools down to prevent surface decomposition.
-
Once at a safe temperature, stop all precursor flows and purge the reactor with the carrier gas.
-
Transfer the wafer from the reactor to the load-lock and then remove it for characterization.
-
-
Characterization:
-
Analyze the grown film using techniques such as X-ray Diffraction (XRD), Atomic Force Microscopy (AFM), Photoluminescence (PL), and Hall effect measurements to determine its crystalline quality, surface morphology, optical, and electrical properties.
-
Specific Protocol: MOCVD of GaNAs on Sapphire
This protocol is adapted from the growth of GaNAs on a GaN buffer layer on a sapphire substrate.
-
Substrate: 430 µm thick sapphire with a 2 µm undoped GaN buffer layer.
-
Pre-growth: Heat the substrate to 1045°C to grow the GaN buffer layer.
-
GaNAs Growth:
-
Reduce the temperature to the desired growth temperature for the GaNAs layer (see table below).
-
Introduce TMGa, TMAs, and NH₃ into the reactor.
-
-
Post-Growth: Follow the general post-growth cooling and unloading procedure.
Quantitative Data for MOCVD of GaNAs:
| Parameter | Value | Reference |
| Precursors | ||
| Group III | Trimethylgallium (TMGa) | |
| Group V | This compound (TMAs), Ammonia (NH₃) | |
| Carrier Gas | Hydrogen (H₂) | |
| Growth Conditions | ||
| Reactor Pressure | 150 mbar | |
| TMGa Flow Rate | 49.1 µmol/min | |
| TMAs Flow Rate | 88.7 µmol/min | |
| NH₃ Flow Rate | 0.45-1.34 mol/min | |
| Growth Temperature | 635 - 780 °C | |
| Resulting Material Properties | ||
| Arsenic Content | Up to 7.6% | |
| Film Thickness | 180 - 300 nm | |
| Surface Roughness (RMS) | 0.4 - 2 nm |
Representative Protocol: MOCVD of GaAs
This protocol provides typical parameters for the growth of high-purity GaAs using TMAs.
-
Substrate: Semi-insulating (100) GaAs.
-
Pre-growth: Deoxidize the substrate at ~750°C under TMAs flow.
-
GaAs Growth:
-
Set the growth temperature.
-
Introduce TMGa and TMAs into the reactor.
-
-
Post-Growth: Follow the general post-growth cooling and unloading procedure.
Quantitative Data for MOCVD of GaAs:
| Parameter | Typical Range | Reference |
| Precursors | ||
| Group III | Trimethylgallium (TMGa) | [5][7] |
| Group V | This compound (TMAs) | [5][7] |
| Carrier Gas | Hydrogen (H₂) | [7] |
| Growth Conditions | ||
| Reactor Pressure | 20 - 100 Torr | |
| Growth Temperature | 600 - 700 °C | [8] |
| V/III Ratio | 10 - 100 | [7] |
| Resulting Material Properties | ||
| Carbon Incorporation | 10¹⁴ - 10¹⁹ cm⁻³ (p-type) | [8] |
| Electron Mobility (77K) | > 6,000 cm²/Vs (for low doping) | [2] |
| Background Carrier Conc. | 10¹⁴ - 10¹⁵ cm⁻³ (p-type) | [9] |
Note: Carbon incorporation is a significant factor when using TMAs for GaAs growth, often leading to p-type conductivity. The level of incorporation is highly sensitive to the V/III ratio and growth temperature.[8]
Representative Protocol: MOCVD of InAs
This protocol outlines typical conditions for the growth of InAs films using TMAs.
-
Substrate: InAs or GaAs.
-
Pre-growth: Deoxidize the substrate under TMAs flow at an appropriate temperature.
-
InAs Growth:
-
Set the growth temperature, which is typically lower than for GaAs.
-
Introduce Trimethylindium (TMIn) and TMAs into the reactor.
-
-
Post-Growth: Follow the general post-growth cooling and unloading procedure.
Quantitative Data for MOCVD of InAs:
| Parameter | Typical Range | Reference |
| Precursors | ||
| Group III | Trimethylindium (TMIn) | [1] |
| Group V | This compound (TMAs) | |
| Carrier Gas | Hydrogen (H₂) or Nitrogen (N₂) | [1] |
| Growth Conditions | ||
| Reactor Pressure | 50 - 200 Torr | |
| Growth Temperature | 450 - 600 °C | |
| V/III Ratio | 20 - 150 | |
| Resulting Material Properties | ||
| Electron Mobility (300K) | 15,000 - 25,000 cm²/Vs | |
| Background Carrier Conc. | 10¹⁵ - 10¹⁶ cm⁻³ (n-type) | |
| Surface Roughness (RMS) | < 1 nm |
References
- 1. The growth and characterization of device quality InP/ Ga1-xinxasyp1-y double heterostructures by atmospheric-pressure MOVPE using trimethylindium | Semantic Scholar [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Metalorganic Chemical Vapor Deposition of III-V Semiconductors [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Equilibrium Analysis of Metalorganic Chemical Vapor Deposition (MOCVD) GaAs Growth Using Trimethylgallium (TMGa) with Arsine or this compound (TMAs) | Publicación [silice.csic.es]
- 8. [PDF] A Study on the Non-linear Surface Reaction Model for the GaAs Film Growth During MOCVD Process | Semantic Scholar [semanticscholar.org]
- 9. Growth of high‐quality GaAs using trimethylgallium and diethylarsine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for the Analytical Determination of Trimethylarsine in Gas Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylarsine (TMA), a volatile organoarsenic compound, is of significant interest in environmental science, toxicology, and industrial process monitoring due to its potential toxicity and its role in the biogeochemical cycling of arsenic.[1][2] Accurate and sensitive detection of TMA in gaseous matrices is crucial for assessing environmental contamination, understanding microbial metabolism, and ensuring the purity of industrial gases.[3] These application notes provide detailed protocols for the collection and analysis of TMA in gas samples using state-of-the-art analytical techniques.
Analytical Approaches: An Overview
The determination of this compound in gas samples typically involves a multi-step process encompassing sample collection, preconcentration, separation, and detection. The choice of technique depends on the required sensitivity, the complexity of the gas matrix, and the available instrumentation. The most prevalent and robust methods involve gas chromatography (GC) for separation, coupled with a sensitive detector such as a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS).[1][3][4]
A general workflow for the analysis of this compound in gas samples is depicted below.
Caption: General workflow for this compound analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the detection of this compound.
| Analytical Technique | Sample Matrix | Preconcentration | Detection Limit | Linearity (r²) | Reference |
| GC-MS | Environmental Gases | None (direct injection) | 24 - 174 pg | > 0.9999 | [1] |
| GC-ICP-MS | Bacterial Cultures | Cryotrapping | 0.6 pg | Not Reported | [1] |
| GC-ICP-MS | Natural Gas | Cryotrapping | Not Reported | Not Reported | [3] |
| HPLC-ICP-MS (from gas) | Air | Silver Nitrate Imp. Tubes | 3.8 ng per tube | Not Reported | [1] |
| GC-MS | Soil (headspace) | Derivatization (BAL) | 0.24 - 1.31 ng/mL | > 0.997 | [4] |
Experimental Protocols
Protocol 1: Analysis of Gaseous Arsenic Species by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a rapid method for the analysis of volatile arsenic species, including this compound, without the need for pre-treatment of gas phase samples.[1]
1. Sample Collection:
-
Collect gas samples in Tedlar® bags for stable storage for up to 19 days when stored in the dark at 5°C.[5]
-
Alternatively, for known sources, direct injection into the GC-MS is possible.
2. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source and a quadrupole analyzer.[1]
-
GC Column: Use a suitable column for separating volatile compounds, such as a Poraplot Q or equivalent.
-
Carrier Gas: Helium.[1]
3. GC-MS Parameters:
-
Injection Mode: Splitless.
-
Injector Temperature: 200 °C.
-
Oven Program: Isothermal at 50 °C.[1]
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 200 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 1 minute.
4. Calibration:
-
Prepare gaseous standards of this compound of known concentrations. Commercially available liquid TMA can be used to generate gas-phase standards.[1]
-
Construct a calibration curve by analyzing a series of standards of different concentrations.
5. Data Analysis:
-
Identify this compound based on its retention time and characteristic mass spectrum (major ions at m/z 120, 105, 90).
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: High-Sensitivity Analysis of this compound by Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) with Cryotrapping
This protocol is designed for the ultra-trace analysis of this compound and is particularly useful for samples with very low concentrations, such as those from biological or environmental systems.[1]
1. Sample Collection:
-
Collect gas samples in Tedlar® bags or draw a known volume of gas through a cryotrap.
2. Preconcentration (Cryotrapping):
-
Use a U-shaped glass tube packed with a suitable adsorbent material (e.g., Chromosorb G) immersed in a cooling bath (e.g., dry ice/acetone or liquid nitrogen) to trap the volatile arsenic species.
-
After sample collection, purge the cryotrap with an inert gas (e.g., helium) to remove residual air and moisture.
-
Rapidly heat the cryotrap to desorb the trapped analytes directly into the GC injector.
3. Instrumentation:
-
Gas Chromatograph (GC) interfaced with an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
GC Column: A non-polar or mid-polar capillary column is suitable.
-
Carrier Gas: Helium.
4. GC-ICP-MS Parameters:
-
Injector Temperature: 220 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.
-
ICP-MS Parameters:
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.9 L/min.
-
Nebulizer Gas Flow: 0.8 L/min.
-
Monitored Isotope: m/z 75 (Arsenic).
-
5. Calibration:
-
Generate hydride standards of other arsenic species (arsine, monomethylarsine, dimethylarsine) by reacting their respective acid precursors with a reducing agent like sodium borohydride.[1]
-
Use a commercially available this compound standard.
-
Introduce known amounts of standards into the cryotrap and analyze to create a calibration curve.
6. Data Analysis:
-
Identify this compound based on its retention time.
-
Quantify the amount of arsenic corresponding to the this compound peak using the calibration curve.
Logical Relationship of Analytical Steps
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for method selection.
Conclusion
The analytical techniques described provide robust and sensitive methods for the detection and quantification of this compound in various gas samples. The choice of the specific protocol should be guided by the expected concentration of the analyte and the complexity of the sample matrix. Proper sample collection and preparation are critical for obtaining accurate and reproducible results.[6] Researchers should validate their chosen method according to standard laboratory procedures to ensure data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. The toxicity of this compound: an urban myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publisherspanel.com [publisherspanel.com]
Application Note: High-Sensitivity Analysis of Trimethylarsine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylarsine (TMA), a volatile organoarsenic compound, is of significant interest due to its presence in the environment, its potential role in biogeochemical cycles of arsenic, and its impact on various industrial processes. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, toxicological studies, and quality control in industries where arsenic can act as a catalyst poison. This application note details a robust and sensitive method for the determination of this compound in gaseous, liquid, and solid matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides detailed methodologies for sample preparation, instrument parameters, and data analysis to ensure reliable and reproducible results.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is critical for the accurate quantification of the volatile this compound and varies depending on the matrix.
1.1. Gaseous Samples (e.g., Landfill Gas, Biogas, Air)
-
Direct Injection: For high-concentration samples, a gas-tight syringe can be used to directly inject a known volume of the gas sample into the GC-MS injector.
-
Cryogenic Trapping: For trace-level analysis, volatile arsenic species can be concentrated using a cryogenic trap. The gas sample is passed through a U-tube immersed in liquid nitrogen, which traps the analytes. The trap is then rapidly heated to desorb the compounds onto the GC column.
-
Solid-Phase Microextraction (SPME): An SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace of the gas sample. Analytes adsorb to the fiber, which is then directly inserted into the GC injector for thermal desorption.
1.2. Liquid Samples (e.g., Water, Biological Fluids)
-
Purge and Trap (P&T): This is the recommended method for volatile compounds in liquid matrices. An inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile this compound. The purged gas is then passed through a sorbent trap to concentrate the analyte. The trap is subsequently heated to desorb the this compound into the GC-MS system.[1][2][3]
-
Headspace (HS) Analysis: A liquid sample is placed in a sealed vial and heated to a specific temperature to allow the volatile this compound to partition into the headspace. A portion of the headspace gas is then automatically injected into the GC-MS.
1.3. Solid Samples (e.g., Soil, Sediment, Biological Tissues)
-
Headspace (HS) Analysis: A known weight of the solid sample is placed in a sealed headspace vial, often with the addition of a matrix modifier or water to aid in the release of volatiles. The vial is then heated and agitated to promote the partitioning of this compound into the headspace for GC-MS analysis.
-
Purge and Trap (P&T): A weighed amount of the solid sample is dispersed in water or a suitable solvent in the purge and trap vessel. The subsequent steps are the same as for liquid samples.
GC-MS Instrumentation and Parameters
A gas chromatograph coupled to a mass spectrometer is used for the separation and detection of this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rtx-VMS (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 200 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations) |
| Oven Program | Isothermal at 50 °C for 5 minutes[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 250 °C |
| Mass Range | m/z 40-200 (in full scan mode) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | |
| Quantifier Ion | m/z 120 (Molecular Ion, [As(CH₃)₃]⁺) |
| Qualifier Ion 1 | m/z 105 ([As(CH₃)₂]⁺) |
| Qualifier Ion 2 | m/z 90 ([As(CH₃)]⁺) |
Calibration and Quantification
-
Standard Preparation: this compound is commercially available as a pure liquid.[4] Gaseous standards can be prepared in Tedlar bags or gas cylinders by injecting a known amount of liquid this compound into a known volume of inert gas. Liquid standards can be prepared by dissolving this compound in a suitable solvent like methanol.
-
Calibration Curve: A multi-point calibration curve is generated by analyzing a series of standards of known concentrations. The peak area of the quantifier ion (m/z 120) is plotted against the concentration. A linear regression is applied to the data.
Data Presentation
The quantitative performance of the GC-MS method for this compound analysis is summarized in the following table, compiled from various studies on volatile arsenic compounds.
Table 2: Summary of Quantitative Data for this compound Analysis
| Parameter | Gaseous Samples | Liquid Samples (Water) | Solid Samples (Soil) |
| Linearity (r²) | > 0.999[4] | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 24 - 174 pg[4] | ~0.1 µg/L | ~0.5 µg/kg |
| Limit of Quantification (LOQ) | < 0.003 mg/kg[4] | ~0.5 µg/L | ~2.0 µg/kg |
| Recovery (%) | 80.1 - 95.6% (via trapping)[4] | 85 - 110% (by P&T) | 80 - 105% (by HS) |
| Precision (%RSD) | < 10% | < 15% | < 20% |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: Trimethylarsine as a Ligand in Organometallic Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylarsine (AsMe₃), a tertiary arsine, serves as a versatile ligand in organometallic coordination chemistry.[1][2] As a soft, two-electron donor, it shares similarities with phosphine ligands, which are widely used in catalysis and materials science.[3] However, the subtle differences in electronic and steric properties between arsine and phosphine ligands can lead to unique reactivity and stability in the resulting metal complexes. These application notes provide an overview of the properties of this compound as a ligand, protocols for the synthesis of representative organometallic complexes, and a summary of their structural and spectroscopic data.
Properties of this compound as a Ligand
This compound is a pyramidal molecule with a lone pair of electrons on the arsenic atom, which is available for coordination to a metal center.[1] It is considered a soft ligand, according to Hard and Soft Acids and Bases (HSAB) theory, and therefore forms stable complexes with soft metal centers such as Pt(II), Pd(II), Au(I), and W(0).
Compared to its phosphine analogue, trimethylphosphine (PMe₃), this compound is a weaker σ-donor and a weaker π-acceptor. The larger size of the arsenic atom compared to phosphorus results in longer metal-ligand bond lengths.[3]
Data Presentation
Table 1: Physical and Electronic Properties of this compound
| Property | Value |
| Molar Mass | 120.02 g/mol [1] |
| Boiling Point | 52 °C[1] |
| Dipole Moment | 0.86 D[1] |
| Coordination Geometry | Trigonal pyramidal[1] |
Table 2: Structural Data for this compound-Metal Complexes
| Complex | M-As Bond Length (Å) | L-M-L' Bond Angle (°) |
| cis-[PtCl₂(AsEt₃)₂] (analogue) | 2.3563(6), 2.3630(6) | As-Pt-As: 97.85(2) |
| cis-[PdCl₂(As(CH₂CMe=CH₂)₃)₂] (analogue) | 2.415(1) | As-Pd-As: 96.6(1) |
| [W(CO)₅(AsPh₃)] (analogue) | 2.618(1) | C-W-As: 178.6(3) (axial CO) |
| [AuCl(AsPh₃)] (analogue) | 2.359(1) | P-Au-Cl: 178.2(1) (phosphine analogue) |
Table 3: Spectroscopic Data for this compound and its Complexes
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
| AsMe₃ | ~0.9 (s, 9H) | Not typically reported for ligand characterization |
| cis-[PtCl₂(AsEt₃)₂] (analogue) | 1.25 (t, 18H, CH₃), 2.35 (q, 12H, CH₂) | Not reported |
| [W(CO)₅(AsPh₃)] (analogue) | 7.3-7.5 (m) | ν(CO): 2073, 1982, 1945, 1938 |
| [AuCl(AsPh₃)] (analogue) | 7.4-7.6 (m) | Not reported |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and some of its common organometallic complexes.
Synthesis of this compound (AsMe₃)
This protocol is adapted from the Grignard reaction method.
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
Arsenic(III) chloride (AsCl₃)
-
Silver nitrate (AgNO₃)
-
Thiourea
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Prepare Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Under a nitrogen atmosphere, add anhydrous diethyl ether. Slowly add methyl iodide dissolved in anhydrous diethyl ether via the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, stir the mixture for an additional hour to ensure complete reaction.
-
Reaction with AsCl₃: Cool the Grignard reagent in an ice bath. Slowly add a solution of arsenic(III) chloride in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation of this compound-Silver Nitrate Adduct: Filter the reaction mixture under nitrogen. To the filtrate, add a concentrated aqueous solution of silver nitrate. A white precipitate of the [AgNO₃·AsMe₃] adduct will form. Stir for 1 hour. Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Decomposition of the Adduct: Remove the solvent under reduced pressure to obtain the crystalline adduct. To the adduct, add a saturated aqueous solution of thiourea and heat the mixture to reflux. This compound will distill off.
-
Purification: Collect the distilled this compound and dry it over anhydrous magnesium sulfate. Redistill to obtain pure this compound.
Synthesis of cis-Dichlorobis(this compound)platinum(II) (cis-[PtCl₂(AsMe₃)₂])
This protocol is based on the reaction of potassium tetrachloroplatinate(II) with this compound.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (AsMe₃)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) in a minimal amount of warm water.
-
In a separate flask, dissolve this compound in ethanol.
-
Slowly add the this compound solution to the K₂[PtCl₄] solution with stirring. A yellow precipitate of cis-[PtCl₂(AsMe₃)₂] will form immediately.
-
Stir the mixture at room temperature for 1 hour to ensure complete reaction.
-
Collect the yellow precipitate by filtration.
-
Wash the product with water, then ethanol, and finally with diethyl ether.
-
Dry the product in a desiccator.
Synthesis of Pentacarbonyl(this compound)tungsten(0) ([W(CO)₅(AsMe₃)])
This protocol involves the displacement of a labile ligand from a tungsten carbonyl precursor.[4]
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
Tetrahydrofuran (THF), freshly distilled
-
This compound (AsMe₃)
-
Hexane
-
Nitrogen gas
-
UV lamp
Procedure:
-
In-situ generation of [W(CO)₅(THF)]: In a photolysis reactor, dissolve tungsten hexacarbonyl in freshly distilled THF under a nitrogen atmosphere.[4]
-
Irradiate the solution with a UV lamp for several hours until the solution turns yellow-orange, indicating the formation of [W(CO)₅(THF)].[4]
-
Ligand Substitution: To the freshly prepared solution of [W(CO)₅(THF)], add a stoichiometric amount of this compound via syringe.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the THF under reduced pressure.
-
The residue is then purified by recrystallization from hexane to yield colorless crystals of [W(CO)₅(AsMe₃)].
Synthesis of Chloro(this compound)gold(I) ([AuCl(AsMe₃)])
This protocol utilizes a precursor with a labile dimethyl sulfide ligand.[5]
Materials:
-
Chloro(dimethyl sulfide)gold(I) ([(SMe₂)AuCl])
-
This compound (AsMe₃)
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve chloro(dimethyl sulfide)gold(I) in dichloromethane.
-
Add a stoichiometric amount of this compound to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the dichloromethane under reduced pressure.
-
The resulting white solid is washed with hexane and dried under vacuum to yield pure [AuCl(AsMe₃)].
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound complexes.
Caption: Comparison of this compound and trimethylphosphine ligand properties.
References
Application Notes and Protocols for the Laboratory Synthesis of Organoarsenic Compounds Using Trimethylarsine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of select organoarsenic compounds utilizing trimethylarsine as a key starting material. The methodologies outlined are intended to serve as a practical guide for the preparation of this compound oxide and quaternary arsonium salts, compounds with relevance in synthetic chemistry and potential applications in drug development.
Introduction
This compound ((CH₃)₃As), a volatile organoarsenic compound, serves as a versatile building block in the synthesis of more complex arsenic-containing molecules.[1] Its lone pair of electrons on the arsenic atom allows for nucleophilic reactions, making it a suitable precursor for the preparation of various derivatives. This document details two fundamental transformations of this compound: its oxidation to this compound oxide and its quaternization with alkyl halides to form quaternary arsonium salts.
Organoarsenic compounds have a historical precedent in medicine, and the development of new synthetic routes to novel arsenicals is of continued interest. Quaternary arsonium salts, analogous to quaternary ammonium and phosphonium compounds, are being explored for their potential antimicrobial and cytotoxic properties.[2][3][4][5]
Synthesis of this compound Oxide
This compound is readily oxidized to this compound oxide ((CH₃)₃AsO), a stable, non-volatile crystalline solid.[1] This transformation is a key step in both biological and chemical processes involving this compound.
Experimental Protocol: Oxidation of this compound with Hydrogen Peroxide
This protocol describes the oxidation of this compound to this compound oxide using hydrogen peroxide.
Materials:
-
This compound ((CH₃)₃As)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup (optional, for handling this compound)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known amount of this compound in anhydrous acetone under a nitrogen or argon atmosphere. Caution: this compound is toxic and pyrophoric; handle with appropriate safety precautions in a well-ventilated fume hood.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution via the dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the this compound is consumed.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
The crude this compound oxide will remain as a solid residue. Recrystallize the product from a suitable solvent system, such as diethyl ether/acetone, to obtain pure this compound oxide.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data:
| Reactant (Molar Ratio) | Product | Yield (%) | Melting Point (°C) | Reference |
| This compound (1) | This compound Oxide | >90 | 192-194 | [1] |
| Hydrogen Peroxide (1) |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle this compound with extreme care due to its toxicity and pyrophoric nature.
-
Hydrogen peroxide is a strong oxidizer; avoid contact with skin and combustible materials.
Synthesis of Quaternary Arsonium Salts
This compound reacts with alkyl halides in a Menshutkin-type reaction to yield quaternary arsonium salts.[6] These salts are analogous to quaternary ammonium and phosphonium salts and are of interest for their potential biological activities.[3][4][5]
Experimental Protocol: Synthesis of Tetramethylarsonium Iodide
This protocol details the synthesis of tetramethylarsonium iodide from this compound and methyl iodide.
Materials:
-
This compound ((CH₃)₃As)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve a known amount of this compound in anhydrous diethyl ether.
-
Add a slight excess (1.1 to 1.5 molar equivalents) of methyl iodide to the solution at room temperature with stirring. Caution: Methyl iodide is a toxic and volatile alkylating agent. Handle with care in a fume hood.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate of tetramethylarsonium iodide should be observed.
-
After the reaction is complete, collect the precipitate by filtration under an inert atmosphere.
-
Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the tetramethylarsonium iodide under vacuum.
Quantitative Data:
| Reactant (Molar Ratio) | Product | Yield (%) | Melting Point (°C) | Reference |
| This compound (1) | Tetramethylarsonium Iodide | High | >300 (decomposes) | [7] |
| Methyl Iodide (1.1-1.5) |
Experimental Protocol: Synthesis of Trimethylethylarsonium Bromide
This protocol outlines the synthesis of trimethylethylarsonium bromide from this compound and ethyl bromide.
Materials:
-
This compound ((CH₃)₃As)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous acetonitrile
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve a known amount of this compound in anhydrous acetonitrile.
-
Add a slight excess (1.1 to 1.5 molar equivalents) of ethyl bromide to the solution at room temperature with stirring.
-
Seal the flask and heat the reaction mixture to 50-60 °C for 24-48 hours.
-
Monitor the reaction progress by NMR spectroscopy until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the solid product with anhydrous diethyl ether and dry under vacuum.
Quantitative Data:
| Reactant (Molar Ratio) | Product | Yield (%) | Melting Point (°C) | Reference |
| This compound (1) | Trimethylethylarsonium Bromide | Moderate to High | Not readily available | General procedure |
| Ethyl Bromide (1.1-1.5) |
Applications in Drug Development
While direct synthesis of commercial drugs from this compound is not common, the resulting organoarsenic compounds, particularly quaternary arsonium salts, are of interest in drug development due to their structural similarity to biologically active quaternary ammonium and phosphonium salts. These compounds are known to exhibit antimicrobial and cytotoxic activities.[3][4][5]
The positive charge on the arsenic center in quaternary arsonium salts can facilitate interaction with negatively charged biological membranes, a key mechanism of action for many antimicrobial agents.[4] The lipophilicity of the alkyl or aryl groups attached to the arsenic atom can be tuned to optimize biological activity and selectivity.
Further research into the synthesis and biological evaluation of a diverse library of quaternary arsonium salts derived from this compound could lead to the discovery of new therapeutic agents.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the synthetic workflows described in these application notes.
Caption: Workflow for the synthesis of this compound oxide.
Caption: General workflow for the synthesis of quaternary arsonium salts.
References
- 1. researchgate.net [researchgate.net]
- 2. inha.elsevierpure.com [inha.elsevierpure.com]
- 3. Synthesis and antibacterial activity of quaternary ammonium salt-type antibacterial agents with a phosphate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of quaternary ammonium salts of some saturated heterocycloalkyl amines [1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Arsenic Doping of Silicon Wafers using Trimethylarsine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the n-type doping of silicon wafers using trimethylarsine (TMA) as a liquid arsenic precursor. This method offers a potentially safer alternative to the highly toxic arsine gas traditionally used in semiconductor manufacturing. The primary methods covered are Metal-Organic Chemical Vapor Deposition (MOCVD) and a conceptual protocol for Atomic Layer Deposition (ALD), leveraging the principles of controlled surface reactions.
Introduction
Arsenic is a crucial n-type dopant for silicon, enabling the fabrication of a wide range of electronic devices. Traditional doping methods often involve ion implantation or diffusion from solid or gaseous sources like arsine (AsH₃). However, the extreme toxicity of arsine gas presents significant safety challenges. This compound (As(CH₃)₃), a liquid organometallic precursor, has emerged as a viable, less hazardous alternative for introducing arsenic into silicon during epitaxial growth.[1] This document outlines the methodologies for utilizing TMA for controlled arsenic doping in silicon wafers, primarily through MOCVD.
Doping Mechanisms
The doping process with this compound in a CVD-based system involves the following key steps:
-
Transport: TMA vapor is transported to the heated silicon substrate by a carrier gas (e.g., H₂, N₂).
-
Adsorption: TMA molecules adsorb onto the silicon surface.
-
Decomposition: At elevated temperatures, the TMA molecules undergo pyrolysis, breaking the As-C bonds and releasing arsenic atoms and methyl groups.
-
Incorporation: Arsenic atoms are incorporated into the silicon crystal lattice, substituting silicon atoms and acting as electron donors.
-
Byproduct Desorption: Gaseous byproducts, such as methane and ethane, desorb from the surface and are removed by the carrier gas flow.
The efficiency of arsenic incorporation is influenced by several factors, including substrate temperature, TMA partial pressure, and the chemistry of the silicon surface.
Quantitative Data Presentation
The following table summarizes typical experimental parameters for arsenic doping of silicon using MOCVD with this compound. It is important to note that optimal conditions are highly dependent on the specific reactor geometry and desired doping profile.
| Parameter | Typical Range | Notes |
| Precursor | ||
| This compound (TMA) Temperature | 0 - 20 °C | To control vapor pressure |
| MOCVD Process Parameters | ||
| Substrate Temperature | 550 - 850 °C | Lower temperatures can increase incorporation but may affect crystal quality[2] |
| Reactor Pressure | Atmospheric or Low Pressure (10-100 Torr) | |
| Carrier Gas | H₂, N₂ | |
| Carrier Gas Flow Rate | 1 - 20 slm | System dependent |
| TMA Molar Flow Rate | 1x10⁻⁶ - 1x10⁻⁴ mol/min | To be optimized for desired doping level |
| V/III Ratio (if co-depositing Si) | N/A (for doping existing Si) | Relevant for epitaxial growth of doped Si |
| Resulting Properties | ||
| Arsenic Concentration | 1x10¹⁷ - 1x10²⁰ atoms/cm³ | Higher concentrations are achievable[2] |
| Sheet Resistance | 10 - 1000 Ω/sq | Dependent on doping concentration and depth |
Experimental Protocols
MOCVD Protocol for Arsenic Doping of Silicon
This protocol outlines a general procedure for arsenic doping of a silicon wafer using TMA in a horizontal MOCVD reactor.
Materials and Equipment:
-
Silicon (100) wafers
-
This compound (TMA) liquid precursor in a bubbler
-
High-purity hydrogen (H₂) or nitrogen (N₂) carrier gas
-
MOCVD reactor with a heated susceptor
-
Mass flow controllers (MFCs) for gas handling
-
Vacuum pump and pressure control system
-
Appropriate safety equipment (see Section 5)
Procedure:
-
Wafer Preparation:
-
Clean the silicon wafer using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Perform an HF dip to remove the native oxide layer immediately before loading into the reactor.
-
-
System Preparation:
-
Load the cleaned silicon wafer onto the susceptor in the MOCVD reactor.
-
Pump down the reactor to its base pressure and then purge with the carrier gas.
-
Heat the susceptor to the desired growth temperature (e.g., 700 °C) under a steady flow of carrier gas.
-
-
Doping Process:
-
Set the TMA bubbler temperature (e.g., 10 °C) to achieve the desired vapor pressure.
-
Flow the carrier gas through the TMA bubbler at a controlled rate using an MFC to introduce TMA vapor into the reactor.
-
Continue the TMA flow for the desired doping time to achieve the target arsenic concentration and junction depth.
-
-
Post-Doping and Cool-down:
-
Stop the TMA flow and purge the reactor with the carrier gas.
-
Turn off the susceptor heating and allow the wafer to cool down to below 100 °C under the carrier gas flow.
-
Unload the doped silicon wafer from the reactor.
-
-
Characterization:
-
Characterize the doped wafer for arsenic concentration and depth profile using Secondary Ion Mass Spectrometry (SIMS).
-
Measure the sheet resistance using a four-point probe.
-
Assess the crystal quality using techniques like X-ray diffraction (XRD) or Transmission Electron Microscopy (TEM).
-
Conceptual ALD Protocol for Arsenic Doping of Silicon
This protocol describes a conceptual approach for achieving highly controlled, conformal arsenic doping using Atomic Layer Deposition. This method relies on self-limiting surface reactions.
Materials and Equipment:
-
Silicon (100) wafers with a hydrogen-terminated surface
-
This compound (TMA) liquid precursor
-
A reactive gas (e.g., a silicon precursor like silane or disilane for incorporation)
-
ALD reactor with fast-switching valves
-
High-purity inert carrier gas (e.g., N₂, Ar)
-
In-situ monitoring tools (e.g., quartz crystal microbalance, ellipsometer)
Procedure:
-
Wafer Preparation:
-
Prepare a hydrogen-terminated silicon surface to provide reactive sites.
-
-
ALD Cycle:
-
Step 1 (TMA Pulse): Introduce a pulse of TMA vapor into the reactor. TMA will chemisorb onto the silicon surface until all available sites are saturated.
-
Step 2 (Purge): Purge the reactor with an inert gas to remove any unreacted TMA and gaseous byproducts.
-
Step 3 (Reactive Gas Pulse): Introduce a pulse of a reactive gas (e.g., a silicon precursor) that will react with the adsorbed arsenic species, incorporating the arsenic into the top layer of silicon.
-
Step 4 (Purge): Purge the reactor again with the inert gas to remove unreacted reactive gas and byproducts.
-
-
Doping Control:
-
The number of ALD cycles will determine the total dose of incorporated arsenic.
-
-
Post-Doping Annealing:
-
A post-deposition annealing step may be required to activate the dopants and repair any potential lattice damage.
-
Safety Protocols
This compound is a toxic and pyrophoric liquid. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle TMA in a well-ventilated fume hood or a glovebox with an inert atmosphere. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, must be worn.
-
Storage: Store TMA in a cool, dry, and well-ventilated area away from sources of ignition. The container should be tightly sealed.
-
Spills: In case of a spill, evacuate the area immediately. Use appropriate absorbent materials for containment, and handle the cleanup with extreme caution, wearing full protective gear.
-
Waste Disposal: Dispose of TMA waste and contaminated materials according to institutional and governmental regulations for hazardous materials.
-
System Design: The gas delivery system for TMA should be constructed from stainless steel with high-integrity fittings (e.g., VCR). A leak detection system for arsenic compounds is highly recommended.
Visualizations
Caption: MOCVD Experimental Workflow for TMA Doping.
Caption: this compound Doping Mechanism on Silicon.
References
- 1. US4988640A - Method of doping and implanting using arsine, antimony, and phosphine substitutes - Google Patents [patents.google.com]
- 2. Heavy arsenic doping of silicon grown by atmospheric-pressure chemical vapor deposition at low temperatures for Applied Physics Letters - IBM Research [research.ibm.com]
Application Notes and Protocols for Gallium Arsenide (GaAs) Thin Film Growth Using Trimethylarsine
Topic: Role of Trimethylarsine in Gallium Arsenide (GaAs) Thin Film Growth
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gallium Arsenide (GaAs) is a III-V direct bandgap semiconductor renowned for its applications in high-frequency electronics and optoelectronic devices such as LEDs, solar cells, and photodetectors. The growth of high-purity, single-crystal GaAs thin films is predominantly achieved through Metal-Organic Chemical Vapor Deposition (MOCVD). This technique involves the pyrolytic decomposition of metal-organic precursors onto a heated substrate.
Traditionally, arsine (AsH₃) has been the primary arsenic source for GaAs growth. However, due to its extreme toxicity and pyrophoric nature, safer alternatives have been sought. This compound (TMAs), with the chemical formula As(CH₃)₃, has emerged as a viable, less hazardous liquid organometallic precursor for the arsenic source. This document provides a comprehensive overview of the role of TMAs in GaAs thin film growth, including detailed experimental protocols and expected outcomes.
Role of this compound (TMAs) in GaAs Growth
This compound serves as a direct replacement for arsine in the MOCVD process. The overall chemical reaction for the deposition of GaAs using trimethylgallium (TMGa) and TMAs is:
Ga(CH₃)₃ (g) + As(CH₃)₃ (g) → GaAs (s) + Volatile Organic Byproducts
The primary advantages of using TMAs over arsine include:
-
Reduced Hazard: TMAs is a liquid with a lower vapor pressure and is significantly less toxic than the highly poisonous and flammable arsine gas.
-
Carbon Incorporation: The use of TMAs can influence the incorporation of carbon into the GaAs lattice. Carbon is an important p-type dopant in GaAs, and its concentration can be controlled by adjusting growth parameters such as temperature and the V/III ratio (the molar ratio of the group V precursor to the group III precursor). Studies have shown that the methyl groups from TMAs can be a source of carbon in the grown films.
Experimental Setup and Materials
A typical MOCVD reactor for GaAs growth consists of a gas handling system, a reaction chamber with a heated susceptor, and an exhaust system.
-
Precursors:
-
Gallium Source: Trimethylgallium (TMGa, Ga(CH₃)₃)
-
Arsenic Source: this compound (TMAs, As(CH₃)₃)
-
-
Carrier Gas: High-purity hydrogen (H₂) or nitrogen (N₂)
-
Substrate: Single-crystal GaAs wafers with a specific orientation, e.g., (100).
-
Safety: The MOCVD system must be housed in a well-ventilated area, and all necessary safety protocols for handling pyrophoric and toxic materials must be strictly followed.
Experimental Protocols
The following protocols provide a generalized procedure for the MOCVD growth of GaAs thin films using TMGa and TMAs. The specific parameters may need to be optimized for a particular MOCVD reactor and desired film characteristics.
Substrate Preparation
-
Degrease the GaAs substrate by sonicating in trichloroethylene, acetone, and methanol.
-
Rinse the substrate with deionized water.
-
Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1 ratio) to remove the native oxide and create a fresh surface.
-
Rinse thoroughly with deionized water and dry with high-purity nitrogen.
-
Immediately load the substrate into the MOCVD reactor load-lock.
MOCVD Growth Process
-
System Purge: Purge the reactor with high-purity carrier gas (e.g., H₂) to remove any residual air and moisture.
-
Substrate Heating: Heat the substrate to the desired growth temperature under a continuous flow of the arsenic precursor (TMAs) to prevent surface decomposition.
-
Growth Initiation: Introduce the gallium precursor (TMGa) into the reactor to initiate the GaAs film growth.
-
Deposition: Maintain the precursor flow rates, V/III ratio, reactor pressure, and substrate temperature for the desired growth duration to achieve the target film thickness.
-
Growth Termination: Stop the flow of the gallium precursor to terminate the growth.
-
Cool Down: Cool the substrate to room temperature under a continuous flow of the arsenic precursor to prevent arsenic desorption from the film surface.
-
System Purge: Purge the reactor with the carrier gas before unloading the sample.
Data Presentation: Growth Parameters and Film Properties
The following tables summarize typical experimental parameters and the resulting properties of GaAs thin films grown using TMGa and an organo-arsenic source. Note that the data is compiled from various sources, which may have used different reactor configurations and characterization techniques.
| Parameter | Value | Reference |
| Gallium Precursor | Trimethylgallium (TMGa) | [1] |
| Arsenic Precursor | This compound (TMAs) | [1] |
| Substrate | Ge (001) with 6° offcut | |
| Carrier Gas | Hydrogen (H₂) | |
| Reactor Pressure | 30 - 450 Torr | [2] |
| Growth Temperature | 500 - 580 °C | [3] |
| V/III Ratio | 16 - 100 | [2] |
| TMGa Flow Rate | Varies depending on desired growth rate | |
| TMAs Flow Rate | Varies to achieve desired V/III ratio |
Table 1: Typical MOCVD Growth Parameters for GaAs using TMGa and an Organo-Arsenic Source.
| Property | Value | Measurement Technique | Reference |
| Growth Rate | 0.5 nm/sec | Profilometry | [2] |
| Morphology | Smooth, mirror-like | Nomarski Microscopy | [3] |
| Background Carrier Concentration | n-type, 3 x 10¹⁴ - 5 x 10¹⁴ cm⁻³ | C-V Measurements | [3] |
| Electron Mobility (77 K) | up to 64,600 cm²/Vs | Hall Measurements | |
| Carbon Concentration (p-type) | Dependent on temperature and V/III ratio | SIMS | [1] |
| Crystalline Quality | Well-resolved excitonic peaks | Photoluminescence (PL) | [3] |
Table 2: Resulting Properties of GaAs Thin Films Grown with TMGa and an Organo-Arsenic Source.
Mandatory Visualizations
MOCVD Experimental Workflow
The following diagram illustrates the logical workflow of the MOCVD process for GaAs thin film growth using TMGa and TMAs.
Caption: MOCVD experimental workflow for GaAs thin film growth.
Signaling Pathway for GaAs Deposition
This diagram illustrates the relationship between the input precursors and the resulting GaAs thin film.
Caption: Signaling pathway for GaAs deposition via MOCVD.
References
Standard Operating Procedures for Handling Trimethylarsine in a Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylarsine (TMA), with the chemical formula (CH₃)₃As, is a volatile and pyrophoric organoarsenic compound.[1] It is characterized by a distinct garlic-like odor.[1] Historically, it was identified as the toxic "Gosio gas" produced by microbial action on arsenic-containing pigments.[1] In modern laboratory and industrial settings, this compound serves as a precursor in the microelectronics industry, a building block for other organoarsenic compounds, and as a ligand in coordination chemistry.[1]
Recent studies indicate that this compound has a lower toxicity than initially believed, especially when compared to inorganic arsenic compounds like arsine.[1] However, it is still classified as toxic if swallowed or inhaled and is very toxic to aquatic life.[2] Its pyrophoric nature, meaning it can spontaneously ignite in air, presents a significant safety hazard.[1][3][4] Therefore, strict adherence to standard operating procedures is crucial for its safe handling in a laboratory environment.
These application notes provide detailed protocols and safety guidelines for the handling, storage, and disposal of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Chemical Formula | C₃H₉As | [5] |
| Molar Mass | 120.03 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Density | 1.124 g/cm³ | [1] |
| Melting Point | -87.3 °C | [1] |
| Boiling Point | 56 °C | [1] |
| Flash Point | -25 °C | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1] |
| Oral LD50 (mouse) | 7870 mg/kg | |
| Inhalation LC50 (mouse) | 20,500 ppm/4hr | [5] |
| OSHA PEL (as As) | 0.5 mg/m³ (8-hour TWA) | [5][6] |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from arsenic trichloride and methyl iodide using a Grignard reagent. This procedure must be performed under an inert, oxygen-free, and dry atmosphere.[7]
3.1. Materials and Equipment
-
Arsenic trichloride (AsCl₃)
-
Magnesium turnings
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Silver nitrate (AgNO₃) or Copper(I) nitrate (CuNO₃)
-
Thiourea
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Schlenk line or glove box
-
Round-bottom flasks, condenser, dropping funnel (all oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
3.2. Procedure
-
Preparation of the Grignard Reagent:
-
In a one-liter round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, prepare the Grignard reagent from magnesium turnings (24g, 0.99 moles) and methyl iodide (140g) in 400 ml of anhydrous ethyl ether.[7] All operations must be carried out under an oxygen-free, dry nitrogen atmosphere.[7]
-
-
Reaction with Arsenic Trichloride:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of arsenic trichloride (55g, 0.30 moles) in 100 ml of anhydrous ethyl ether dropwise to the vigorously stirred Grignard reagent, maintaining the temperature below 0°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[7]
-
-
Isolation of the this compound Complex:
-
Distill the liquid phase from the reaction mixture and wash the remaining solid with ether (3 x 50 ml).[7]
-
Combine the ether phases and treat them with a concentrated solution of silver nitrate (60g, 0.35 moles) in 50 ml of freshly boiled water.[7] Stir for one hour.
-
Extract the aqueous phase twice with dichloromethane (100 ml each).[7]
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the crystalline this compound-silver nitrate complex.[7]
-
-
Decomposition of the Complex and Purification of this compound:
Standard Operating Procedures for Handling this compound
4.1. Engineering Controls
-
All manipulations of this compound must be conducted in a certified chemical fume hood with the sash at the lowest possible height or within a glove box under an inert atmosphere.[8][9]
-
An eyewash station and safety shower must be readily accessible within a 10-second travel time.[8]
-
Ensure the work area is free of unnecessary equipment and chemicals before starting any procedure.[4]
4.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards are mandatory.[8] A face shield worn over safety glasses is required when there is a risk of explosion or splash.[8]
-
Skin and Body Protection:
-
A fire-resistant (e.g., Nomex®) lab coat must be worn and fully buttoned.[3][4]
-
Wear double nitrile gloves for handling small quantities.[3] For larger quantities, consult the Safety Data Sheet (SDS) for specific glove recommendations.
-
Wear fully enclosed shoes.[8]
-
Clothing made of natural fibers (e.g., cotton) should be worn under the lab coat.[4] Synthetic fibers like polyester can melt and adhere to the skin in a fire.[3]
-
4.3. Safe Handling Practices
-
Never work alone when handling pyrophoric materials like this compound.[3][8]
-
Notify other laboratory personnel before beginning work with this compound.[3]
-
Conduct a "dry run" of the procedure without the pyrophoric reagent to identify potential hazards and refine techniques.[3]
-
Keep containers of this compound under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Use syringes or a double-tipped needle (cannula) for transferring liquid this compound.[3][9]
-
Ensure all glassware, syringes, and needles are thoroughly dried and purged with an inert gas before use.[4]
-
Keep the this compound container in a secondary containment vessel.[8]
4.4. Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[2][6]
-
Store in a tightly closed container under an inert atmosphere.[2][3]
-
The storage area should be locked.[2]
-
Store away from flammable materials.[3]
4.5. Waste Disposal
-
All materials contaminated with this compound, including empty containers, must be treated as hazardous waste.[9][10]
-
Do not open any container with residual pyrophoric material to the atmosphere.[9]
-
Excess or unneeded this compound must be carefully quenched. This should be done by slowly adding the this compound to a suitable solvent (such as the one it was originally in, if applicable) and then slowly adding a quenching agent like isopropanol. This process is highly exothermic and should be performed with extreme caution, under an inert atmosphere, and with appropriate cooling.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][11]
Emergency Procedures
-
Spills:
-
Fire:
-
Personnel Exposure:
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. airgas.com [airgas.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. drexel.edu [drexel.edu]
- 11. lgcstandards.com [lgcstandards.com]
Application Notes and Protocols for Trimethylarsine in the Microelectronics Industry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trimethylarsine (TMAs) in the microelectronics industry. This compound is a key organometallic precursor primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of high-quality III-V compound semiconductor thin films. These materials are fundamental components in a wide array of electronic and optoelectronic devices, including transistors, lasers, and solar cells.[1][2][3][4]
Overview of this compound Applications
This compound serves as a volatile source of arsenic for the epitaxial growth of various III-V semiconductor materials. Its primary application is in the MOCVD process, a technique that allows for the precise deposition of thin, single-crystal layers on a substrate.[2][5] The overall chemical reaction for the synthesis of Gallium Arsenide (GaAs) using trimethylgallium (TMGa) and this compound is:
(CH₃)₃Ga + As(CH₃)₃ → GaAs + 3CH₄ + ... (other byproducts)
While arsine (AsH₃) has traditionally been a common arsenic source, TMAs is an alternative, although its use presents its own set of advantages and challenges, particularly concerning carbon incorporation into the grown layers.[6]
Key Applications:
-
Gallium Arsenide (GaAs) Deposition: TMAs is used with trimethylgallium (TMGa) to grow GaAs films, which are crucial for high-frequency electronics and optoelectronics.
-
Aluminum Gallium Arsenide (AlGaAs) Growth: In conjunction with trimethylaluminum (TMAl) and TMGa, TMAs is used to produce AlGaAs layers for heterostructures in devices like high-electron-mobility transistors (HEMTs) and laser diodes.
-
Indium Gallium Arsenide (InGaAs) Films: TMAs is also employed with trimethylindium (TMIn) and TMGa for the fabrication of InGaAs layers, which are important for photodetectors and other infrared devices.[7][8]
-
Intrinsic Carbon Doping: TMAs can be used for intentional intrinsic carbon doping in materials like GaAsP.[1]
Quantitative Data Presentation
The following tables summarize key physical properties of this compound and comparative data for MOCVD growth of common III-V semiconductors using TMAs and other precursors.
Table 1: Physical and Safety Properties of this compound
| Property | Value |
| Chemical Formula | (CH₃)₃As |
| Molar Mass | 120.03 g/mol [9] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 56 °C (133 °F; 329 K)[3] |
| Melting Point | -87.3 °C (−125.1 °F; 185.8 K)[3] |
| Density | 1.124 g/cm³[3] |
| Flash Point | -25 °C (−13 °F; 248 K)[3] |
| Vapor Pressure | See Table 2 |
| Hazards | Pyrophoric, Toxic, Environmental Hazard[3][9] |
Table 2: Vapor Pressure of this compound
| Temperature (°C) | Vapor Pressure (Torr) |
| -74 | 1 (extrapolated) |
| -45 | 10 (extrapolated) |
| -5.4 | 100 |
| 52.0 | 760 |
Data sourced from the NYU Physics Department Vapor Pressure Table.
Table 3: Comparative MOCVD Growth Parameters and Resulting Film Properties for GaAs
| Precursor Combination | Growth Temp. (°C) | V/III Ratio | Resulting Material Properties |
| TMGa and Diethylarsine | 500 - 580 | Low | n-type, free-carrier concentration 3x10¹⁴ cm⁻³, liquid nitrogen mobility 64,600 cm²/Vs[10] |
| TMGa and Metallic Arsenic | 650 | ~50 | n-type, electron concentration ~7x10¹⁵ cm⁻³ |
| TMGa and Metallic Arsenic | ~870 | ~50 | n-type, electron concentration ~2x10¹⁷ cm⁻³, 300 K mobility ~2000 cm²/V·s[11] |
Table 4: MOCVD Growth of AlₓGa₁₋ₓAs using Metallic Arsenic
| Growth Temperature (°C) | Resulting Carrier Concentration | 300 K Mobility (cm²/V·s) | Notes |
| < 750 | Highly resistive | - | - |
| > 800 | n-type, ~1x10¹⁷ cm⁻³ | ~2200 | Photoluminescence signal observed |
Data synthesized from studies using a metallic-arsenic-based MOCVD system, providing a comparison for TMAs-based processes.[11]
Experimental Protocols
General Safety Protocol for Handling this compound
WARNING: this compound is a pyrophoric and highly toxic material. All handling must be performed in a controlled environment by trained personnel.
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood or a glove box with an inert atmosphere. The MOCVD system exhaust must be directed to a suitable abatement system.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear nitrile gloves underneath neoprene or other chemically resistant gloves.
-
Body Protection: A flame-resistant lab coat is required. For larger quantities, a chemical-resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory.
-
-
Emergency Preparedness:
-
Ensure a safety shower and eyewash station are readily accessible (within 10 seconds travel time).
-
Keep an appropriate fire extinguisher (e.g., Class D for metal fires, or as specified in the safety data sheet) and powdered lime or dry sand for spills readily available.
-
Never work alone when handling pyrophoric materials.
-
Protocol for MOCVD Growth of GaAs using TMGa and TMAs
This protocol outlines the general steps for the deposition of a GaAs thin film. Specific parameters should be optimized for the particular MOCVD reactor and desired film characteristics.
1. Substrate Preparation:
-
Select a suitable substrate (e.g., GaAs (100)).
-
Degrease the substrate by sonicating in sequential baths of trichloroethylene, acetone, and methanol.
-
Rinse the substrate with deionized water.
-
Etch the substrate to remove the native oxide layer (e.g., using a sulfuric acid/hydrogen peroxide/water solution).
-
Rinse thoroughly with deionized water and dry with high-purity nitrogen.
-
Immediately load the substrate into the MOCVD reactor load-lock.
2. MOCVD System Preparation:
-
Ensure the MOCVD reactor is clean and has been baked out to remove residual moisture and contaminants.
-
Leak-check the entire gas delivery system.
-
Purge the reactor and gas lines with a high-purity inert gas (e.g., hydrogen or nitrogen).
3. Epitaxial Growth:
-
Transfer the substrate from the load-lock to the main reactor chamber.
-
Heat the substrate to the desired growth temperature (typically in the range of 500-700 °C) under a flow of the arsenic precursor (TMAs) to prevent surface decomposition.
-
Introduce the Group III precursor (TMGa) into the reactor to initiate film growth. The V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) is a critical parameter that influences film quality.
-
Maintain stable precursor flow rates, substrate temperature, and reactor pressure throughout the growth process.
-
After the desired film thickness is achieved, stop the flow of the Group III precursor.
-
Cool the substrate under a continued flow of the arsenic precursor to a safe temperature to prevent surface degradation.
-
Switch to an inert gas flow and allow the substrate to cool to room temperature.
4. Post-Growth:
-
Transfer the substrate back to the load-lock.
-
Unload the substrate for characterization.
-
Perform a reactor cleaning cycle as required.
MOCVD Reactor Cleaning Protocol
Regular cleaning of the MOCVD reactor is crucial to maintain film quality and ensure process repeatability.
-
Post-Deposition Bake-out: After each growth run, perform a high-temperature bake-out of the reactor chamber under a high flow of an inert gas to help remove volatile byproducts.
-
Physical Cleaning of Removable Parts:
-
Periodically, the reactor chamber should be opened (following all safety protocols for handling potentially contaminated parts).
-
Removable components such as the susceptor, liner, and showerhead should be carefully taken out.
-
These parts can be cleaned using a combination of mechanical cleaning (e.g., bead blasting) and chemical etching to remove deposits.
-
Specialized companies offer professional cleaning and recoating services for MOCVD reactor parts.[12]
-
-
In-situ Chamber Cleaning: Some MOCVD systems are equipped for in-situ cleaning using reactive gases (e.g., NF₃ plasma) to etch away deposits from the chamber walls.[13][14] This should be performed according to the manufacturer's recommendations.
Mandatory Visualizations
Caption: MOCVD Experimental Workflow.
Caption: MOCVD Reaction Pathway for GaAs Growth.
References
- 1. This compound – TMAs | DOCKWEILER CHEMICALS [dockchemicals.com]
- 2. Metalorganic Chemical Vapor Deposition of III-V Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tnsc-innovation.com [tnsc-innovation.com]
- 5. aixtron.com [aixtron.com]
- 6. benchchem.com [benchchem.com]
- 7. static.horiba.com [static.horiba.com]
- 8. universitywafer.com [universitywafer.com]
- 9. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Growth of high‐quality GaAs using trimethylgallium and diethylarsine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. scielo.br [scielo.br]
- 12. advancedfurnacetechnology.com [advancedfurnacetechnology.com]
- 13. US5464031A - Method of chamber cleaning in MOCVD applications - Google Patents [patents.google.com]
- 14. US5658391A - Method of chamber cleaning in MOCVD application - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stabilization of Trimethylarsine for Storage and Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the safe handling, storage, and transport of trimethylarsine (TMA). Given its pyrophoric and toxic nature, appropriate stabilization methods are crucial for maintaining sample integrity and ensuring laboratory safety. This document outlines key challenges, stabilization strategies, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TMA) so difficult to store and handle?
A1: this compound is a highly volatile and pyrophoric liquid, meaning it can spontaneously ignite in air.[1] This reactivity is due to the exothermic oxidation of this compound to this compound oxide (TMAO). It is also toxic if swallowed or inhaled.[2] These properties necessitate storage under an inert atmosphere and at reduced temperatures to minimize decomposition and ensure safety.
Q2: What are the primary signs of TMA decomposition?
A2: The primary visual sign of decomposition is the formation of a white solid, which is typically this compound oxide (TMAO), the product of oxidation. You may also observe pressure changes in the storage vessel.
Q3: What are the standard recommended storage conditions for pure TMA?
A3: Pure this compound should be stored in a tightly sealed, suitable container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[3] It should be kept away from heat, flames, and sources of ignition, as well as incompatible materials such as oxidizers and water.[4]
Q4: Can I store TMA in a standard laboratory freezer?
A4: While refrigeration is recommended, a standard, non-explosion-proof freezer is not suitable due to the risk of ignition from electrical components. If cryogenic storage is required, use a freezer specifically designed for flammable materials.
Q5: What is a safer, stabilized alternative to storing pure TMA?
A5: A promising method for stabilizing this compound is through the formation of a reversible solid adduct with a Lewis acid, such as silver nitrate (AgNO₃). This adduct is significantly more stable and less pyrophoric than liquid TMA, allowing for safer storage and transport. The TMA can be liberated from the adduct by a displacement reaction when needed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| White precipitate observed in TMA sample. | Air leak into the storage container leading to oxidation. | 1. Do not open the container in a normal atmosphere. 2. If the amount of precipitate is small, the remaining TMA may still be usable. Handle with extreme caution under an inert atmosphere. 3. For significant decomposition, the sample should be quenched and disposed of following your institution's hazardous waste guidelines. |
| Pressure buildup in the storage vessel. | Decomposition of TMA, which can release gaseous byproducts. Storage at a temperature that is too high. | 1. Carefully vent the vessel in a fume hood or glove box using appropriate safety precautions. 2. Ensure the storage temperature is consistently within the recommended range (2-8°C). |
| Difficulty in withdrawing a sample with a syringe. | Clogged needle due to solid decomposition products. High viscosity at low temperatures. | 1. Do not attempt to force the syringe. 2. Allow the container to warm slightly to an appropriate temperature within a controlled environment (e.g., glove box) before attempting to withdraw the liquid. 3. Use a wider gauge needle if appropriate for your application. |
| TMA adduct does not release TMA upon heating. | Insufficient temperature for adduct decomposition. | 1. Consult the specific protocol for the adduct to determine the correct liberation temperature. 2. Ensure your heating apparatus is calibrated and reaching the target temperature. |
| Low yield of TMA recovered from an adduct. | Incomplete formation of the adduct. Incomplete liberation of TMA. | 1. Review the protocol for adduct formation to ensure correct stoichiometry and reaction conditions were used. 2. Extend the duration of the TMA liberation step or slightly increase the temperature, while monitoring for decomposition. |
Data on this compound Stability
Currently, there is a lack of comprehensive quantitative data directly comparing the stability of this compound under various storage conditions. However, qualitative observations and data from analogous compounds suggest the following trends:
| Storage Method | Temperature | Atmosphere | Relative Stability | Safety Concerns |
| Pure Liquid | 2-8°C | Inert Gas (N₂, Ar) | Low | High (Pyrophoric, Toxic, Volatile) |
| Pure Liquid | -20°C | Inert Gas (N₂, Ar) | Moderate | High (Pyrophoric, Toxic, Volatile) |
| Dilute Solution in Anhydrous Solvent | 2-8°C | Inert Gas (N₂, Ar) | Moderate | Moderate (Flammable solvent, TMA still reactive) |
| Solid Adduct (e.g., with AgNO₃) | Ambient | Air (in a sealed container) | High | Low (Stable solid, non-pyrophoric) |
Experimental Protocols
Protocol 1: General Handling of Pure this compound
Objective: To safely handle and dispense pure this compound.
Materials:
-
Schlenk line or glove box with an inert atmosphere (N₂ or Ar)
-
Oven-dried glassware
-
Syringes and needles (ensure they are dry and purged with inert gas)
-
Secondary containment (e.g., a larger flask or beaker)
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, face shield, and appropriate gloves (e.g., nitrile gloves under neoprene gloves).
Procedure:
-
Ensure all glassware is rigorously dried in an oven and allowed to cool under an inert atmosphere.
-
Perform all manipulations in a fume hood or glove box.
-
The TMA container should be clamped securely.
-
To transfer liquid TMA, use a gas-tight syringe that has been purged with inert gas.
-
Insert the needle into the TMA container through a septum, ensuring the needle tip is below the liquid level.
-
Slowly draw the desired volume of TMA into the syringe.
-
Withdraw the needle and quickly insert it into the receiving flask, which should also be under an inert atmosphere.
-
Dispense the TMA slowly.
-
After transfer, rinse the syringe with a dry, inert solvent and then quench the residual TMA in the solvent with a suitable reagent (e.g., a dilute solution of an oxidizing agent) before cleaning.
Protocol 2: Stabilization of this compound via Silver Nitrate Adduct Formation
Objective: To convert pyrophoric liquid this compound into a more stable solid adduct for storage and transport.
Materials:
-
This compound (TMA)
-
Anhydrous silver nitrate (AgNO₃)
-
Anhydrous, degassed solvent (e.g., toluene or diethyl ether)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (Schlenk line or glove box)
Procedure:
-
Under an inert atmosphere, dissolve anhydrous silver nitrate in the chosen anhydrous, degassed solvent in a Schlenk flask.
-
Cool the silver nitrate solution in an ice bath.
-
Slowly add a stoichiometric amount of this compound to the cooled solution while stirring. A white precipitate of the TMA-AgNO₃ adduct will form.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Isolate the solid adduct by filtration under an inert atmosphere.
-
Wash the adduct with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Dry the solid adduct under vacuum.
-
The resulting solid can be stored in a sealed vial, which is significantly more stable for storage and transport than pure TMA.
Protocol 3: Liberation of this compound from a Silver Nitrate Adduct
Objective: To recover pure this compound from its stabilized solid adduct.
Materials:
-
TMA-AgNO₃ adduct
-
A suitable ligand for displacing TMA (e.g., a phosphine like triphenylphosphine or a stronger Lewis base)
-
Anhydrous, degassed solvent
-
Schlenk line with a cold trap
Procedure:
-
Place the TMA-AgNO₃ adduct in a Schlenk flask under an inert atmosphere.
-
Add an anhydrous, degassed solvent.
-
Add a stoichiometric excess of the displacing ligand (e.g., triphenylphosphine) to the suspension.
-
Gently warm the mixture while stirring. The TMA will be displaced from the silver nitrate and will be present in the headspace and dissolved in the solvent.
-
To collect the TMA, the volatile gas can be transferred under vacuum to a cold trap cooled with liquid nitrogen.
-
Once the transfer is complete, the cold trap can be isolated and the condensed TMA can be carefully warmed to be used in subsequent reactions or stored appropriately.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Workflow for stabilization and liberation of this compound.
References
- 1. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal arsine complexes - Wikipedia [en.wikipedia.org]
- 3. Complexes of the early transition-metal halides with tritertiary arsines - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Atmospheric Degradation of Trimethylarsine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the atmospheric degradation of trimethylarsine (TMA). The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its atmospheric degradation a concern?
A1: this compound ((CH₃)₃As or TMA) is a volatile organoarsenic compound.[1] It is used in the microelectronics industry, as a building block for other organoarsenic compounds, and as a ligand in coordination chemistry.[1][2] Its degradation in the atmosphere is a concern because it can lead to the formation of less volatile and potentially more persistent arsenic species, such as this compound oxide (TMAO), which can be deposited onto surfaces and enter ecosystems.[1] Understanding and controlling its degradation is crucial for accurate experimental results and for assessing its environmental fate.
Q2: What are the primary pathways for the atmospheric degradation of this compound?
A2: The atmospheric degradation of this compound is primarily driven by oxidation reactions with atmospheric radicals. The main pathways are:
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Daytime Degradation: The dominant pathway during the day is the reaction with hydroxyl radicals (•OH), which are generated photochemically.[3] The half-life of methylated arsines under daytime conditions is approximately 8 hours.[3][4]
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Nighttime Degradation: In the absence of sunlight, the concentration of •OH radicals is significantly lower. At night, degradation is expected to be initiated by reaction with nitrate radicals (NO₃•) and to a lesser extent, ozone (O₃). This compound is more stable under dark conditions.[3]
-
Direct Oxidation: this compound can also be directly oxidized by molecular oxygen (O₂), a reaction that can be pyrophoric, leading to the formation of this compound oxide (TMAO).[1]
Q3: What are the main degradation products of this compound in the atmosphere?
A3: The primary and most well-documented degradation product of this compound oxidation is this compound oxide ((CH₃)₃AsO or TMAO).[1][5] Further oxidation and reaction with other atmospheric species may lead to the formation of other organoarsenic compounds and ultimately inorganic arsenic species, although the complete degradation pathway is complex and not fully elucidated.
Troubleshooting Guide
Problem: My this compound sample is degrading much faster than expected, even in storage.
| Potential Cause | Troubleshooting Steps |
| Exposure to Air (Oxygen) | This compound is pyrophoric and reacts with oxygen.[1] Ensure all storage and handling are performed under a dry, inert atmosphere (e.g., nitrogen or argon). Check for leaks in your storage container or Schlenk line. |
| Exposure to Light | Photochemical reactions can generate radicals that initiate degradation. Store this compound in an amber or foil-wrapped container in a dark location, such as a laboratory cabinet. |
| Elevated Temperature | Higher temperatures increase the rate of degradation reactions. Store this compound in a cool, dry place. For long-term storage, refrigeration in a properly sealed container may be considered, being mindful of its low boiling point (56 °C).[1] |
| Contaminated Solvent or Headspace | Impurities in solvents or the headspace of the storage container can act as catalysts or reactants for degradation. Use high-purity, degassed solvents. Before sealing, flush the container thoroughly with a dry, inert gas. |
| Improperly Cleaned Glassware | Residues on glassware can initiate degradation. Ensure all glassware is thoroughly cleaned, dried, and, if necessary, silanized to remove active sites. |
Problem: I am observing unexpected peaks in the GC-MS analysis of my this compound experiment.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | The unexpected peaks may be degradation products like this compound oxide (TMAO). Compare the mass spectra of the unknown peaks with literature values for potential degradation products. |
| Reaction with GC Column or Inlet | This compound or its degradation products may be reacting with active sites on the GC column or in the injector port. Use a deactivated or inert column and a fresh, deactivated inlet liner. Consider lowering the injector temperature. |
| Sample Contamination | The sample may have been contaminated during preparation or injection. Prepare a fresh sample using clean glassware and high-purity reagents. Run a blank to check for system contamination. |
| Impure Starting Material | The this compound starting material may contain impurities. Verify the purity of your this compound standard using a reliable analytical method. If necessary, purify the this compound before use. |
Quantitative Data on Atmospheric Degradation
| Reactant | Typical Atmospheric Concentration (molecules cm⁻³) | Estimated Bimolecular Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-Life |
| Hydroxyl Radical (•OH) | 1 x 10⁶ (daytime average) | ~ 5 x 10⁻¹¹[3] | ~ 8 hours[3][4] |
| Ozone (O₃) | 7 x 10¹¹ | < 1 x 10⁻¹⁹ (estimated) | > 1 year |
| Nitrate Radical (NO₃•) | 5 x 10⁸ (nighttime) | ~ 1 x 10⁻¹⁴ (estimated) | ~ 3 days |
Note: The atmospheric half-life is calculated as ln(2) / (k * [Reactant]), where k is the bimolecular rate constant.
Experimental Protocols
General Handling and Storage of this compound
Due to its pyrophoric and toxic nature, this compound must be handled with extreme care in a well-ventilated fume hood under an inert atmosphere.
-
Materials: Schlenk line, dry nitrogen or argon gas, gastight syringes, sealed storage ampules or Schlenk flasks.
-
Procedure:
-
All glassware must be oven-dried and cooled under a stream of dry inert gas.
-
This compound should be stored in a sealed container (e.g., an ampule or a Schlenk flask with a high-vacuum stopcock) under a positive pressure of nitrogen or argon.
-
To transfer this compound, use a gastight syringe that has been purged with inert gas.
-
Store the sealed container in a cool, dry, and dark location, away from incompatible materials such as oxidizing agents.
-
Protocol for Studying the Gas-Phase Degradation of this compound
This protocol outlines a general procedure for studying the kinetics of this compound degradation in a static reactor.
-
Objective: To determine the rate of degradation of this compound in the presence of an atmospheric oxidant (e.g., •OH, O₃, or NO₃•).
-
Materials:
-
Static reactor (e.g., a borosilicate glass or Teflon bag of known volume).
-
High-vacuum line for evacuating the reactor.
-
Gas handling system for introducing known pressures of gases.
-
This compound source.
-
Oxidant source (e.g., ozone generator, precursor for photolytic radical generation).
-
Analytical instrument (e.g., Gas Chromatograph-Mass Spectrometer, GC-MS).
-
-
Procedure:
-
Reactor Preparation: Evacuate the static reactor to a high vacuum (< 10⁻⁴ torr) to remove air and impurities.
-
Introduction of Reactants:
-
Introduce a known pressure of this compound into the reactor.
-
Introduce a known pressure of the oxidant or its precursor.
-
Pressurize the reactor to atmospheric pressure with a bath gas (e.g., ultra-pure air or nitrogen).
-
-
Initiation of Reaction:
-
For hydroxyl radical reactions, irradiate the reactor with UV lamps to photolyze a precursor (e.g., methyl nitrite in the presence of NO).
-
For ozone reactions, introduce ozone from an ozone generator.
-
For nitrate radical reactions, introduce a thermal source of N₂O₅, which is in equilibrium with NO₂ and NO₃•.
-
-
Monitoring the Reaction: At timed intervals, withdraw a small aliquot of the gas mixture from the reactor using a gastight syringe and inject it into the GC-MS for analysis.
-
Data Analysis:
-
Quantify the concentration of this compound at each time point by integrating the corresponding peak in the chromatogram.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The slope of this plot will give the pseudo-first-order rate constant for the degradation.
-
The bimolecular rate constant can be determined by dividing the pseudo-first-order rate constant by the concentration of the oxidant.
-
-
GC-MS Method for Analysis of this compound and this compound Oxide
-
Gas Chromatograph (GC) Parameters:
-
Column: A low- to mid-polarity column is suitable (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 150 °C (to prevent thermal degradation).
-
Oven Program: 40 °C for 2 min, then ramp at 10 °C/min to 200 °C, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Expected Retention Times: this compound will elute earlier due to its lower boiling point, followed by this compound oxide.
-
Identification: Confirm the identity of peaks by comparing their mass spectra to a reference library or a synthesized standard. The mass spectrum of this compound will show a molecular ion at m/z 120 and characteristic fragments. This compound oxide will have a molecular ion at m/z 136.
Visualizations
Atmospheric Degradation Pathways of this compound
Caption: Atmospheric degradation pathways of this compound during daytime and nighttime.
Experimental Workflow for Studying this compound Degradation
Caption: A generalized experimental workflow for kinetic studies of this compound degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H9As | CID 68978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AMT - Design and characterization of a new oxidation flow reactor for laboratory and long-term ambient studies [amt.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Arsenic detoxification and evolution of this compound gas by a microbial arsenite S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
common challenges in the synthesis of high-purity trimethylarsine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity trimethylarsine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale synthesis of this compound involves the reaction of an arsenic trihalide, typically arsenic trichloride (AsCl₃), with a methylating agent. The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a widely used methylating agent for this purpose.[1] Another reported method involves the reaction of arsenic(III) oxide (As₂O₃) with trimethylaluminium.[1] A patented method describes the synthesis from calcium arsenide and methyl iodide in a vacuum atmosphere to minimize water content.
Q2: What are the primary impurities I should be concerned about in this compound synthesis?
A2: The primary impurities depend on the synthetic route. In the Grignard synthesis from arsenic trichloride, common impurities include partially methylated haloarsines such as methyldichloroarsine (CH₃AsCl₂) and dimethylchloroarsine ((CH₃)₂AsCl) due to incomplete reaction.[1] Other potential impurities include the solvent (typically diethyl ether or THF), unreacted starting materials, and byproducts from side reactions, such as biphenyls if bromobenzene was used as a precursor for the Grignard reagent.[1] Additionally, exposure to air can lead to the formation of this compound oxide ((CH₃)₃As=O).[1]
Q3: How can I purify crude this compound?
A3: Due to its low boiling point (56 °C), fractional distillation under an inert atmosphere is the most common method for purifying this compound.[1] This technique is effective for separating this compound from less volatile impurities like partially methylated haloarsines and solvent residues. For solid impurities or high-boiling contaminants, distillation is also highly effective. Chemical purification methods, such as forming a double salt with mercuric chloride followed by regeneration of the pure arsine, have been used for related triarylarsines and could be adapted for this compound if necessary.[1]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a highly toxic, pyrophoric, and flammable liquid.[1] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and appropriate gloves, must be worn. Work should be conducted in a well-ventilated fume hood. In case of exposure, immediate medical attention is necessary.
Q5: How can I analyze the purity of my synthesized this compound?
A5: The purity of this compound can be determined using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[2] Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, can be used for quantitative analysis to determine the purity of the final product. Inductively coupled plasma-mass spectrometry (ICP-MS) is highly sensitive for detecting trace elemental impurities.
Troubleshooting Guides
Low Yield in Grignard Synthesis
Problem: The yield of this compound from the Grignard reaction is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Poor quality of Grignard reagent | Ensure the magnesium turnings are fresh and shiny. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[1] Use anhydrous and oxygen-free solvents (diethyl ether or THF). Titrate the Grignard reagent before use to determine its exact concentration. |
| Presence of moisture or air | Flame-dry all glassware and cool under an inert atmosphere. Use rigorously dried solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete reaction | Ensure the correct stoichiometry of the Grignard reagent to arsenic trichloride (a slight excess of the Grignard reagent is often used).[1] Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS of quenched aliquots). |
| Side reactions | Control the reaction temperature carefully, as higher temperatures can promote side reactions like Wurtz coupling. Add the arsenic trichloride solution slowly to the Grignard reagent at a low temperature to manage the exothermic reaction.[1] |
Product Contamination
Problem: The purified this compound is contaminated with impurities.
| Impurity | Possible Cause | Removal Strategy |
| Partially methylated haloarsines (e.g., (CH₃)₂AsCl) | Incomplete reaction with the Grignard reagent.[1] | Careful fractional distillation. These impurities have higher boiling points than this compound. |
| Solvent (diethyl ether or THF) | Inefficient removal during work-up and purification. | Fractional distillation. Ensure the distillation temperature is carefully controlled to separate the lower-boiling solvent from the product. |
| This compound oxide | Exposure of the product to air during or after the synthesis.[1] | Maintain a strict inert atmosphere throughout the synthesis, work-up, and purification. |
| Water | Use of wet solvents or glassware; exposure to atmospheric moisture. | Dry all solvents and reagents thoroughly before use. Handle the product under strictly anhydrous conditions. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from the general procedure for the synthesis of triarylarsines and should be optimized for this compound.
Materials:
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Magnesium turnings
-
Methyl iodide
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Arsenic trichloride
-
Anhydrous diethyl ether
-
Anhydrous solvent for extraction (e.g., pentane)
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Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Iodide):
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.
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Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to bubble. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Arsenic Trichloride:
-
Cool the freshly prepared methylmagnesium iodide solution in an ice-salt bath.
-
Prepare a solution of arsenic trichloride in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the arsenic trichloride solution dropwise to the stirred Grignard reagent while maintaining a low temperature. A white precipitate of magnesium salts will form.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Separate the ethereal layer.
-
Extract the aqueous layer with diethyl ether or another suitable solvent.
-
Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Filter the solution under an inert atmosphere.
-
Carefully remove the solvent by distillation.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under an inert atmosphere. Collect the fraction boiling at approximately 56 °C.
-
Data Presentation
| Synthesis Method | Starting Materials | Typical Yield | Reported Purity | Reference |
| Grignard Reaction | Arsenic Trichloride, Methylmagnesium Bromide | Varies | >99% achievable with purification | [1] |
| Metal-Organic Reaction | Arsenic(III) Oxide, Trimethylaluminium | Not specified | High purity | [1] |
| Salt Metathesis | Calcium Arsenide, Methyl Iodide | Not specified | High purity (low water content) |
Visualizations
Caption: General workflow for the synthesis of high-purity this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
strategies to improve the yield of trimethylarsine production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the yield of trimethylarsine production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary methods:
-
Grignard Reaction: This is a widely used method that involves the reaction of an arsenic trihalide (e.g., arsenic trichloride or arsenic triiodide) with a methyl-Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide). This method is known for providing good yields.
-
Reaction with Trimethylaluminium: this compound can also be prepared by treating arsenic(III) oxide with trimethylaluminium.[1]
Q2: Which arsenic precursor is recommended for the Grignard synthesis of this compound?
A2: Both arsenic trichloride and arsenic triiodide can be used as precursors in the Grignard synthesis of this compound. While arsenic trichloride is a common choice, arsenic triiodide presents several advantages, including lower toxicity, greater air stability, and lower volatility, which can contribute to a safer and more manageable reaction.[2][3]
Q3: What is a typical yield for the Grignard synthesis of this compound?
A3: With an optimized protocol, the Grignard synthesis of this compound can achieve yields of around 70%. This involves the reaction of arsenic trichloride with a methyl Grignard reagent and subsequent purification of the product.
Q4: How can I purify the synthesized this compound?
A4: A common and effective method for purifying this compound, particularly after a Grignard synthesis, is through the formation of a silver or copper nitrate complex. The this compound can then be regenerated from this complex. Recrystallization is another effective method for purifying solid organoarsenic compounds.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, particularly when using the Grignard reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield | Presence of moisture: Grignard reagents are highly sensitive to moisture. | Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] |
| Inactive magnesium: The surface of the magnesium turnings may be oxidized. | Activate the magnesium before starting the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] Grinding the magnesium turnings in a mortar and pestle can also expose a fresh, reactive surface.[6] | |
| Slow or no initiation of the Grignard reaction | Gentle warming may be necessary to initiate the reaction. The appearance of cloudiness and bubbling indicates the start of the reaction.[4] Using an ultrasonic bath can also help to initiate the reaction. | |
| Formation of side products (e.g., Wurtz coupling) | Reaction of the Grignard reagent with the starting alkyl halide: This is a common side reaction, especially with primary or benzylic halides. | Control the addition rate of the alkyl halide to the magnesium. Maintaining a lower temperature can also help to minimize this side reaction. |
| Difficulty in isolating the product | Formation of emulsions during workup: This can make phase separation difficult. | Add a saturated solution of ammonium chloride to break up the emulsion. |
| Product is contaminated with solvent | Similar boiling points of this compound and the solvent (e.g., diethyl ether): This makes separation by simple distillation challenging. | Use a fractional distillation setup for better separation. Alternatively, purify the product via complexation with silver or copper nitrate. |
| Oxidation of the product | Exposure to air: this compound and other trialkylarsines are susceptible to oxidation. | Handle the product under an inert atmosphere whenever possible. Store the purified product under nitrogen or argon.[4] |
Experimental Protocols
Detailed Protocol for this compound Synthesis via Grignard Reaction
This protocol is adapted from established methods for the synthesis of organoarsenic compounds.
Materials:
-
Arsenic trichloride (AsCl₃) or Arsenic triiodide (AsI₃)
-
Magnesium turnings
-
Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-necked flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Iodide):
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small amount of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and the start of bubbling.
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Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Arsenic Trichloride:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of arsenic trichloride in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the arsenic trichloride solution dropwise to the stirred Grignard reagent. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for one hour.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Carefully remove the solvent by distillation. Due to the volatility of this compound, use a fractional distillation column for better separation.
-
-
Purification (Optional but Recommended):
-
The crude this compound can be further purified by forming a complex with silver nitrate.
-
Dissolve the crude product in ethanol and add a saturated solution of silver nitrate in ethanol.
-
The this compound-silver nitrate complex will precipitate.
-
Filter the complex and wash it with cold ethanol.
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To recover the this compound, treat the complex with a suitable reagent, such as an aqueous solution of thiourea, and distill the liberated this compound.
-
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Grignard Synthesis.
References
Technical Support Center: Advanced Purification of Trimethylarsine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of trimethylarsine (TMA). The information is intended for researchers, scientists, and drug development professionals experienced in handling hazardous and pyrophoric materials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of high-purity this compound?
High-purity this compound is predominantly used in the microelectronics industry as a precursor for the deposition of arsenic-containing thin films in Metal-Organic Chemical Vapor Deposition (MOCVD).[1] It serves as a source of arsenic for creating compound semiconductors, which are essential components in high-speed transistors and optoelectronic devices.[2][3][4] Additionally, it is utilized as a building block in the synthesis of other organoarsenic compounds and as a ligand in coordination chemistry.[1]
Q2: What are the common impurities found in crude this compound?
Common impurities in electronic-grade organometallic precursors like this compound can include:
-
Other Organometallics: Such as related organoarsines (e.g., dimethylarsine, monomethylarsine) or organometallic compounds from the synthesis process.
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Hydrides: Including germane (GeH₄), silane (SiH₄), phosphine (PH₃), and hydrogen sulfide (H₂S).[1][5]
-
Water and Oxygen: These are critical impurities that can significantly impact the performance of semiconductor devices.[3][4]
-
Hydrocarbons: Residual solvents or byproducts from the synthesis of TMA.
Q3: What safety precautions are essential when handling and purifying this compound?
This compound is highly toxic, pyrophoric (ignites spontaneously in air), and environmentally hazardous.[1] Strict safety protocols must be followed:
-
Inert Atmosphere: All handling and purification must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[6]
-
Personal Protective Equipment (PPE): Wear fire-resistant lab coats, safety glasses with side shields or a face shield, and appropriate chemical-resistant gloves.[6][7]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood designed for handling pyrophoric materials.[8]
-
Emergency Preparedness: Have appropriate fire extinguishing agents (e.g., dry powder, sand) readily available. An eyewash station and safety shower should be in close proximity.[9]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Uncontrolled Boiling | - Insufficient boiling chips or stir bar malfunction.- Heating rate is too high. | - Ensure adequate, fresh boiling chips or smooth stirring.- Reduce the heating mantle temperature and increase it gradually. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuating heat input. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, metal sponge).- Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column.- Ensure stable heating with a temperature controller. |
| Product Contamination with Air/Moisture | - Leaks in the distillation apparatus. | - Check all ground glass joints and connections for a proper seal. Use high-vacuum grease if necessary.- Maintain a positive pressure of inert gas throughout the distillation process. |
| No Distillate Collected | - Thermometer bulb is positioned incorrectly.- Insufficient heating.- Condenser water is too cold for low-boiling compounds. | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the vapor temperature.[10]- Increase the heating mantle temperature.- For very low-boiling compounds, consider using a coolant at a higher temperature than chilled water. |
Adduct Purification
| Problem | Possible Cause(s) | Solution(s) |
| Adduct Fails to Precipitate | - Incorrect solvent polarity.- Insufficient concentration of reactants.- Presence of impurities that inhibit adduct formation. | - Use a non-polar solvent to decrease the solubility of the polar adduct.- Increase the concentration of the crude TMA or the Lewis acid.- Perform a pre-purification step (e.g., simple distillation) to remove interfering impurities. |
| Low Yield of Purified TMA after Decomposition | - Incomplete decomposition of the adduct.- Co-distillation of the Lewis acid or solvent with TMA. | - Ensure the decomposition temperature is reached and maintained for a sufficient period.- Use a Lewis acid with a significantly higher boiling point than TMA.- Perform the decomposition under vacuum to lower the required temperature and prevent thermal degradation of TMA. |
| Contamination of TMA with the Lewis Acid | - The adduct is not sufficiently washed.- The adduct is thermally unstable and decomposes prematurely. | - Wash the precipitated adduct with a cold, non-polar solvent before decomposition.- Choose a more stable Lewis acid-TMA adduct. |
Section 3: Experimental Protocols and Data
Fractional Distillation of this compound
This method is suitable for separating TMA from impurities with significantly different boiling points.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column under a positive pressure of dry nitrogen. All glassware must be oven-dried and cooled under an inert atmosphere.
-
Charging the Flask: Transfer the crude TMA to the distillation flask via cannula transfer under an inert atmosphere. Add a magnetic stir bar.
-
Distillation:
-
Begin stirring and gently heat the distillation flask using a heating mantle connected to a temperature controller.
-
Insulate the distillation head and Vigreux column with glass wool or aluminum foil to ensure a slow and steady distillation.[11]
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at the boiling point of TMA (52 °C).[12]
-
Monitor the temperature closely. A sharp drop in temperature indicates the end of the main fraction.
-
-
Shutdown: Discontinue heating and allow the apparatus to cool to room temperature under a positive pressure of inert gas before dismantling.
Expected Purity and Yield:
| Purification Stage | Purity (TMA) | Key Impurities Reduced | Typical Yield |
| Crude TMA | ~95% | Higher and lower boiling organoarsines, residual solvents | - |
| After Fractional Distillation | >99.9% | Impurities with boiling points differing by >20 °C from TMA | 80-90% |
Adduct Purification of this compound
This technique relies on the formation of a stable, crystalline adduct between TMA and a Lewis acid, which can be separated by filtration and then decomposed to yield high-purity TMA.[6]
Experimental Protocol:
-
Adduct Formation:
-
In a Schlenk flask under an inert atmosphere, dissolve the crude TMA in a dry, non-polar solvent (e.g., pentane).
-
Slowly add a solution of a suitable Lewis acid (e.g., silver nitrate in a minimal amount of a suitable solvent) to the TMA solution with stirring. A white crystalline adduct should precipitate.
-
-
Isolation and Washing:
-
Isolate the precipitated adduct by filtration under inert atmosphere using a filter cannula or a Schlenk filter.
-
Wash the adduct with several portions of cold, dry, non-polar solvent to remove any soluble impurities.
-
-
Drying the Adduct: Dry the crystalline adduct under vacuum to remove any residual solvent.
-
Decomposition and Collection:
-
Gently heat the purified adduct under vacuum.
-
The adduct will decompose, releasing pure TMA as a vapor.
-
Collect the pure TMA by cryogenic trapping in a cold finger or a collection flask cooled with liquid nitrogen.
-
-
Storage: Transfer the purified TMA to a suitable storage container under an inert atmosphere.
Expected Purity and Yield:
| Purification Stage | Purity (TMA) | Key Impurities Reduced | Typical Yield |
| Crude TMA | ~95% | Polar impurities, other Lewis bases | - |
| After Adduct Purification | >99.999% | Impurities that do not form adducts with the chosen Lewis acid | 60-80% |
Section 4: Visualizations
Caption: Workflow for TMA purification via fractional distillation.
Caption: Troubleshooting logic for adduct formation failure.
References
- 1. agilent.com [agilent.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. www2.mathesongas.com [www2.mathesongas.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Adduct purification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. chembam.com [chembam.com]
- 10. vlab.amrita.edu [vlab.amrita.edu]
- 11. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trimethylarsine Gas Streams
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual impurities from trimethylarsine (TMA) gas streams.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound (TMA) gas streams?
A1: this compound, particularly when used in semiconductor manufacturing and other high-purity applications, can contain several impurities. These can originate from the synthesis process or from storage and handling. Common impurities include:
-
Other Arsines: Less substituted arsines such as arsine (AsH₃), monomethylarsine (CH₃AsH₂), and dimethylarsine ((CH₃)₂AsH).
-
Water: Moisture can be present from various sources and can affect the performance of the final product.
-
Organic Residues: Remnants from the synthesis process, such as compounds related to the alkylating agent (e.g., trimethylaluminium).[1]
-
Inorganic Gases: Carrier gases like nitrogen or argon, and potentially small amounts of oxygen if the handling is not strictly anaerobic.
Q2: What are the primary methods for purifying this compound gas?
A2: The two primary methods for removing residual impurities from this compound gas streams are adsorption and chemical scrubbing.
-
Adsorption: This method involves passing the TMA gas through a bed of solid adsorbent material that selectively captures the impurities. Common adsorbents include activated carbon, impregnated activated carbon (e.g., with metals like copper or zinc), and molecular sieves.[2]
-
Chemical Scrubbing: This technique involves bubbling the gas stream through a liquid solution that reacts with and removes the impurities. The choice of scrubbing solution depends on the target impurities.
Q3: How can I analyze the purity of my this compound gas stream?
A3: Several analytical techniques can be used to determine the purity of TMA and quantify residual impurities. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds.[3]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive for detecting trace metal and metalloid impurities.[4][5]
-
Atomic Absorption Spectrophotometry (AAS): Another common method for quantifying elemental arsenic.[5]
Troubleshooting Guides
Adsorption-Based Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Purity After Adsorption | 1. Saturated adsorbent bed.2. Incorrect adsorbent material for the target impurities.3. Gas flow rate is too high, leading to insufficient contact time.4. Channeling of the gas through the adsorbent bed. | 1. Regenerate or replace the adsorbent material.[6][7]2. Review the specifications of your adsorbent. Consider an impregnated activated carbon for better removal of certain impurities.[2]3. Reduce the gas flow rate to increase the residence time in the adsorbent column.4. Gently tap the column to ensure uniform packing of the adsorbent. |
| Adsorbent Regeneration Ineffective | 1. Improper regeneration temperature or time.2. Incorrect regenerating agent.3. Irreversible adsorption of some impurities. | 1. Optimize regeneration conditions. For thermal regeneration, ensure the temperature is sufficient to desorb impurities without damaging the adsorbent.[7]2. For chemical regeneration, ensure the solvent is appropriate for the adsorbed impurities.[6]3. Consider replacing the adsorbent if regeneration is consistently poor. |
| Pressure Drop Across Adsorbent Bed | 1. Clogging of the bed with particulate matter.2. Compaction of the adsorbent material. | 1. Install a particulate filter upstream of the adsorption column.2. Unpack and repack the column, ensuring not to compact the material excessively. |
Chemical Scrubbing
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inefficient Impurity Removal | 1. Depleted scrubbing solution.2. Incorrect scrubbing solution for the target impurities.3. Insufficient gas-liquid contact.4. Gas flow rate is too high. | 1. Replace the scrubbing solution with a fresh batch.2. Verify that the scrubbing solution is reactive towards the specific impurities you are trying to remove.3. Ensure the gas dispersion tube (sparger) is producing fine bubbles for maximum surface area contact.4. Reduce the gas flow rate to increase the residence time in the scrubber. |
| Foaming in the Scrubber | 1. High concentration of certain impurities or reaction byproducts.2. High gas flow rate causing excessive agitation. | 1. Dilute the incoming gas stream if possible.2. Add a small amount of a suitable anti-foaming agent to the scrubbing solution.3. Reduce the gas flow rate. |
| Precipitate Formation in the Scrubber | 1. Reaction of impurities with the scrubbing solution to form an insoluble product. | 1. This may be an expected outcome. Ensure the scrubber design allows for the removal of solids to prevent clogging.2. If unexpected, analyze the precipitate to identify its composition and adjust the scrubbing solution or process accordingly. |
Quantitative Data
Table 1: Comparison of Adsorption Capacities for Arsenic Compounds on Activated Carbon
| Adsorbent | Target Compound | Adsorption Capacity (mg/g) | Reference |
| Granular Activated Carbon (GAC) | Arsenic(V) | 1.01 | [8] |
| Iron Impregnated GAC | Arsenic(V) | 1.43 | [8] |
| Activated Carbon | p-Nitrophenol (as an organic impurity model) | Varies with regeneration | [7] |
Note: Data for this compound specifically is limited in publicly available literature. The data presented is for related arsenic compounds and provides a general indication of adsorbent performance.
Experimental Protocols
Protocol 1: Purification of this compound Gas by Adsorption
Objective: To remove trace impurities from a this compound gas stream using an activated carbon column.
Materials:
-
Cylinder of impure this compound gas with a regulator.
-
Adsorption column packed with activated carbon.
-
Mass flow controller.
-
Gas-tight tubing and fittings.
-
Analytical instrument for purity analysis (e.g., GC-MS).
-
Appropriate safety equipment (fume hood, gas detector, personal protective equipment).
Procedure:
-
System Assembly: Assemble the purification train in a well-ventilated fume hood. Connect the TMA cylinder to the mass flow controller, followed by the adsorption column. The outlet of the column should be directed to the analytical instrument or a safe vent.
-
Leak Check: Before introducing TMA, pressurize the system with an inert gas (e.g., nitrogen) and perform a thorough leak check.
-
Adsorbent Activation (if required): Some adsorbents may require activation by heating under vacuum or an inert gas flow to remove adsorbed water and other volatile compounds. Follow the manufacturer's instructions.
-
Purification: Set the mass flow controller to the desired flow rate. Slowly open the TMA cylinder valve to allow the gas to flow through the activated carbon column.
-
Purity Analysis: Periodically sample the gas stream at the outlet of the column and analyze its purity using a calibrated analytical instrument.
-
Shutdown: When the purification is complete or the adsorbent is saturated (indicated by a drop in purity), close the TMA cylinder valve. Purge the system with an inert gas to remove any residual TMA.
Protocol 2: Chemical Scrubbing of this compound Gas
Objective: To remove acidic and oxidizable impurities from a this compound gas stream using a chemical scrubber.
Materials:
-
Cylinder of impure this compound gas with a regulator.
-
Gas washing bottle (scrubber) with a fritted gas dispersion tube.
-
Scrubbing solution (e.g., dilute sodium hydroxide for acidic impurities, or a mild oxidizing agent like dilute hydrogen peroxide for other arsines).
-
Mass flow controller.
-
Gas-tight tubing and fittings.
-
Analytical instrument for purity analysis.
-
Appropriate safety equipment.
Procedure:
-
System Assembly: In a fume hood, fill the gas washing bottle with the appropriate scrubbing solution. Connect the TMA cylinder to the mass flow controller and then to the inlet of the scrubber. The outlet of the scrubber should be connected to the analytical instrument or a safe vent.
-
Leak Check: Perform a leak check of the entire system using an inert gas.
-
Purification: Set the desired flow rate on the mass flow controller. Carefully open the TMA cylinder valve and allow the gas to bubble through the scrubbing solution.
-
Monitoring: Observe the scrubbing process for any changes in the solution (e.g., color change, precipitate formation) and monitor the purity of the outlet gas stream.
-
Shutdown and Waste Disposal: Once the process is complete, close the TMA cylinder valve and purge the system with an inert gas. The spent scrubbing solution must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Visualizations
Caption: Experimental workflow for this compound purification by adsorption.
Caption: Experimental workflow for this compound purification by chemical scrubbing.
Caption: Troubleshooting logic for low purity in this compound gas.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jase.samipubco.com [jase.samipubco.com]
Technical Support Center: Optimizing Trimethylarsine (TMAs) Flow Rates in CVD Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylarsine (TMAs) as a precursor in Chemical Vapor Deposition (CVD) systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal bubbler temperature for this compound (TMAs)?
A1: The optimal bubbler temperature for TMAs depends on the desired vapor pressure and the specific configuration of your CVD system. TMAs is a colorless liquid with a boiling point of 56°C.[1] To ensure a stable and reproducible vapor flow, the bubbler temperature should be maintained at a constant value below its boiling point, typically in the range of 0°C to 20°C. It is crucial to avoid temperatures that could lead to condensation in the gas lines.
Q2: How do I calculate the molar flow rate of TMAs delivered to the reactor?
A2: The molar flow rate of TMAs can be calculated using the following formula, assuming the carrier gas is saturated with the TMAs vapor:
FTMAs = (PTMAs / (Pbubbler - PTMAs)) * Fcarrier
Where:
-
FTMAs is the molar flow rate of TMAs.
-
PTMAs is the vapor pressure of TMAs at the bubbler temperature.
-
Pbubbler is the total pressure inside the bubbler.
-
Fcarrier is the molar flow rate of the carrier gas.
The vapor pressure of TMAs is temperature-dependent and can be estimated using the Antoine equation with experimentally determined coefficients.
Q3: What is a typical V/III ratio when using TMAs for III-V semiconductor growth?
A3: The V/III ratio, the ratio of the molar flow rate of the group V precursor (TMAs) to the total molar flow rate of the group III precursors (e.g., trimethylgallium for GaAs, trimethylindium for InP), is a critical parameter influencing the quality of the epitaxial layer. For the growth of materials like GaAs and InP using MOCVD, the V/III ratio can vary widely, from as low as 21 to over 87, depending on the specific material, growth temperature, and desired electronic properties.[2]
Q4: Can TMAs be used for low-temperature growth?
A4: Yes, one of the advantages of organometallic precursors like TMAs is their lower decomposition temperature compared to hydride gases such as arsine (AsH₃). This allows for lower growth temperatures, which can be beneficial for certain device structures to minimize dopant diffusion and preserve sharp interfaces.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing TMAs flow rates in CVD systems.
| Problem | Potential Causes | Troubleshooting Steps |
| Unstable or fluctuating TMAs flow rate | 1. Inconsistent bubbler temperature. 2. Fluctuations in carrier gas flow rate. 3. Instability in the bubbler pressure. 4. Condensation of TMAs in the gas lines. | 1. Ensure the bubbler temperature controller is functioning correctly and providing a stable temperature. 2. Verify the mass flow controller (MFC) for the carrier gas is calibrated and stable. 3. Check the pressure controller for the bubbler and ensure it is maintaining a constant pressure. 4. Increase the temperature of the gas lines to a few degrees above the bubbler temperature to prevent condensation. |
| Poor surface morphology of the epitaxial layer | 1. Incorrect V/III ratio. 2. Non-uniform TMAs delivery. 3. Incorrect growth temperature. 4. Precursor pre-reactions. | 1. Optimize the V/III ratio by systematically varying the TMAs flow rate while keeping the group III precursor flow constant. 2. Check for any blockages or leaks in the gas delivery lines. 3. Optimize the growth temperature for the specific material system. 4. Ensure proper reactor design and gas injection to minimize premature reactions between TMAs and the group III precursor. |
| Low growth rate | 1. Insufficient TMAs flow rate. 2. Low bubbler temperature, resulting in low TMAs vapor pressure. 3. Incomplete decomposition of TMAs at the growth temperature. | 1. Increase the carrier gas flow through the TMAs bubbler or increase the bubbler temperature. 2. Increase the bubbler temperature, ensuring it remains below the boiling point of TMAs. 3. Increase the growth temperature to ensure efficient pyrolysis of the precursor on the substrate surface. |
| High impurity incorporation | 1. Impurities in the TMAs source. 2. Leaks in the gas delivery system. 3. Contamination from the carrier gas. | 1. Use high-purity TMAs from a reputable supplier. 2. Perform a thorough leak check of the entire gas delivery system. 3. Ensure the use of a high-purity, filtered carrier gas. |
Quantitative Data Summary
The following tables provide representative data for TMAs and typical process parameters for the growth of Gallium Arsenide (GaAs) and Indium Phosphide (InP) using TMAs in a CVD system. These values should be considered as starting points for process optimization.
Table 1: Physical Properties of this compound (TMAs)
| Property | Value |
| Chemical Formula | (CH₃)₃As |
| Molecular Weight | 120.03 g/mol [3] |
| Boiling Point | 56 °C[1] |
| Density | 1.124 g/cm³[1] |
Table 2: Representative CVD Process Parameters for GaAs Growth using TMAs
| Parameter | Typical Range |
| Substrate Temperature | 550 - 700 °C |
| Reactor Pressure | 20 - 100 Torr |
| TMAs Bubbler Temperature | 0 - 10 °C |
| Carrier Gas (H₂) Flow through TMAs Bubbler | 10 - 50 sccm |
| Trimethylgallium (TMG) Flow Rate | 5 - 20 sccm |
| V/III Ratio | 20 - 100 |
Table 3: Representative CVD Process Parameters for InP Growth using TMAs
| Parameter | Typical Range |
| Substrate Temperature | 500 - 650 °C |
| Reactor Pressure | 20 - 100 Torr |
| TMAs Bubbler Temperature | 0 - 10 °C |
| Carrier Gas (H₂) Flow through TMAs Bubbler | 10 - 50 sccm |
| Trimethylindium (TMI) Flow Rate | 10 - 30 sccm |
| V/III Ratio | 30 - 150 |
Experimental Protocols
Protocol 1: Optimization of TMAs Flow Rate for GaAs Epitaxial Growth
Objective: To determine the optimal TMAs flow rate for achieving a smooth surface morphology and high crystal quality of a GaAs epitaxial layer.
Methodology:
-
Substrate Preparation: Prepare an epi-ready GaAs substrate and load it into the CVD reactor.
-
System Bakeout: Perform a system bakeout under high vacuum to remove any residual contaminants.
-
Growth Parameters:
-
Set the substrate temperature to a constant value (e.g., 650°C).
-
Set the reactor pressure to a constant value (e.g., 50 Torr).
-
Set the Trimethylgallium (TMG) flow rate to a constant value (e.g., 10 sccm).
-
Maintain the TMAs bubbler at a constant temperature (e.g., 5°C).
-
-
V/III Ratio Variation:
-
Perform a series of growth runs, varying the carrier gas (H₂) flow rate through the TMAs bubbler (e.g., 10, 20, 30, 40, 50 sccm). This will systematically change the V/III ratio.
-
-
Characterization:
-
After each growth run, characterize the surface morphology of the grown layer using techniques such as Atomic Force Microscopy (AFM) and Nomarski microscopy.
-
Assess the crystal quality using High-Resolution X-ray Diffraction (HRXRD).
-
-
Analysis:
-
Plot the surface roughness and the full width at half maximum (FWHM) of the HRXRD rocking curve as a function of the TMAs flow rate (or V/III ratio).
-
The optimal TMAs flow rate corresponds to the condition that yields the lowest surface roughness and the narrowest HRXRD peak.
-
Visualizations
References
Technical Support Center: Mitigating Trimethylarsine Issues in Ion Implantation Equipment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing trimethylarsine (TMA) in ion implantation equipment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Troubleshooting Guide
This section offers step-by-step solutions to common problems encountered when using this compound in ion implantation systems.
Issue 1: Suspected this compound Leak
Symptoms:
-
A distinct garlic-like odor is detected near the ion implanter or gas handling systems.[1]
-
The gas detection system alarms for arsenic compounds.[2]
Immediate Actions:
-
Evacuate the Area: Immediately leave the affected area.
-
Emergency Notification: Alert your facility's emergency response team and follow established emergency protocols.[2]
-
SCBA Usage: Do not re-enter the area without a self-contained breathing apparatus (SCBA) until the area is cleared by safety personnel.[2]
Troubleshooting Steps:
-
Gas Cabinet Inspection: Once cleared for re-entry with appropriate PPE, check the gas cabinet for any visible signs of leaks at fittings, valves, and cylinder connections.
-
System Purge: Initiate a system purge with an inert gas, such as nitrogen, to vent the lines to the abatement system.
-
Leak Detection: Utilize a portable gas detector to pinpoint the source of the leak.
Issue 2: "Source Glitching" or Beam Instability with TMA Source
Symptoms:
-
The ion beam current is unstable or frequently trips off.
-
There are indications of electrical shorting in the ion source.
Possible Causes and Solutions:
-
Decomposition and Deposition: this compound decomposition can lead to the deposition of arsenic residues on ion source components, causing electrical instability.[3]
-
Solution: Schedule regular preventive maintenance to clean the ion source, extraction electrodes, and high-voltage insulators.[3]
-
In-Situ Cleaning: If the system is equipped for it, perform an in-situ cleaning cycle as per the manufacturer's instructions to remove residue without breaking vacuum.[3]
Issue 3: Pyrophoric Reaction During Maintenance
Symptoms:
-
Sparks, smoke, or fire are observed when opening the source or beamline components to atmosphere.[4]
Background: this compound is pyrophoric and can react with oxygen, leading to combustion.[1] This is a significant risk during maintenance when vacuum is broken.
Preventive and Corrective Actions:
-
Thorough Purging: Before opening any part of the system that has been exposed to TMA, ensure it is thoroughly purged with a high-purity inert gas to remove all traces of the reactive gas.
-
Controlled Venting: Vent the system slowly to atmosphere to minimize the rapid introduction of air.
-
Fire-Resistant PPE: Wear fire-resistant personal protective equipment during maintenance procedures on TMA-exposed components.[5]
-
Extinguishing Media: In case of a fire, use a Class D fire extinguisher for metal fires. Do not use water or carbon dioxide extinguishers, as they can react violently with some pyrophoric materials.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The main hazards of this compound are its flammability and toxicity.[1][5] It is a pyrophoric liquid that can ignite on contact with air.[1] While considered to have lower toxicity than arsine (AsH3), it is still classified as toxic if inhaled or ingested.[1][5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes, but is not limited to:
-
Fire-resistant and impervious clothing.[5]
-
Tightly fitting safety goggles with side-shields.[5]
-
Chemical-resistant gloves.
-
In case of potential exposure above the permissible limit, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[5]
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be kept away from ignition sources and oxidizing agents.
Q4: What should I do in case of skin or eye contact with this compound?
A4:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids, and consult a doctor.[7]
Q5: How can I detect a this compound leak?
A5: A continuous gas monitoring system with sensors calibrated for arsenic compounds is mandatory for early leak detection.[2][8] The distinct garlic-like odor of TMA can also serve as an indicator of a leak, but instrumental detection is crucial for safety.[1]
Q6: What is the proper procedure for disposing of this compound waste?
A6: this compound waste must be disposed of in accordance with local, state, and federal regulations. This typically involves removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₉As |
| Molar Mass | 120.027 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 1.124 g cm⁻³ |
| Boiling Point | 56 °C (133 °F; 329 K) |
| Melting Point | -87.3 °C (-125.1 °F; 185.8 K) |
| Flash Point | -25 °C (-13 °F; 248 K) |
| Solubility in Water | Slightly soluble |
Source:[1]
Table 2: Toxicity Data for this compound
| Exposure Route | Species | Value |
| Oral LD50 | Mouse | 7870 mg/kg |
| Inhalation LC50 | Mouse | 20500 ppm/4H |
Source:[9]
Experimental Protocols
Protocol 1: General Procedure for Ion Implanter Decontamination
This protocol outlines the general steps for decontaminating an ion implanter that has been using this compound. Always refer to the specific procedures provided by the equipment manufacturer.
1. Risk Assessment and Planning:
- Conduct a thorough risk assessment to identify all potential hazards.[10]
- Ensure a team of at least two trained engineers performs the decontamination.[10]
- Assemble all necessary PPE, tools, and cleaning agents.[10]
2. System Shutdown and Purge:
- Power down and lock out the ion implanter.
- Thoroughly purge all gas lines that contained this compound with a high-purity inert gas.
3. Component Removal and Cleaning:
- With the exhaust ventilation running, carefully remove contaminated components such as the ion source, bushings, and beamline liners.[10]
- Clean components using approved solvents (e.g., isopropyl alcohol, deionized water) and non-abrasive pads to avoid damaging surfaces.[4]
- For heavy contamination, specialized cleaning procedures may be required.
4. Chamber Cleaning:
- Use a vacuum cleaner equipped with a HEPA filter to remove loose debris from the chamber.
- Wipe down all internal surfaces with appropriate cleaning agents.
5. Verification:
- Perform wipe tests on cleaned surfaces and send them to an accredited lab to verify that arsenic residue levels are within safe limits.[10]
6. Reassembly:
- Reassemble the ion implanter using clean or new components, following the manufacturer's guidelines to prevent re-contamination.[10]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US7819981B2 - Methods for cleaning ion implanter components - Google Patents [patents.google.com]
- 4. foamtecintlwcc.com [foamtecintlwcc.com]
- 5. echemi.com [echemi.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Comprehensive Evaluation of Hazardous Chemical Exposure Control System at a Semiconductor Manufacturing Company in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. ies.co.uk [ies.co.uk]
Technical Support Center: Managing Pyrophoric Hazards of Trimethylarsine
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the pyrophoric hazards of trimethylarsine during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound ((CH₃)₃As or TMA) is a volatile, colorless organoarsenic liquid with a distinct garlic-like odor.[1][2] It is primarily hazardous due to its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[2] This reactivity is due to the exothermic reaction with oxygen.[2] Additionally, it is classified as toxic if swallowed or inhaled and is an environmental hazard.[2]
Q2: What are the immediate dangers I should be aware of when working with this compound?
A2: The primary immediate danger is the risk of fire due to its pyrophoric nature. Spills or improper handling can lead to spontaneous ignition. The vapors are also toxic if inhaled. Exposure can cause symptoms such as nausea, vomiting, and damage to the nervous system.[1]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: Appropriate PPE is critical for safely handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Flame-retardant gloves worn over chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In case of insufficient ventilation, a full-face respirator with appropriate cartridges should be used.
Q4: How should I properly store this compound in the laboratory?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as oxidizing agents and water.[3] It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent contact with air and moisture.
Q5: What should I do in case of a small this compound spill?
A5: For a small spill, immediately alert personnel in the area and ensure proper PPE is worn. If it is safe to do so, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials like paper towels. The contained spill should then be quenched and disposed of as hazardous waste.
Q6: What is the correct fire extinguisher to use for a this compound fire?
A6: For a this compound fire, use a Class D dry powder extinguisher. Do not use water, carbon dioxide, or foam extinguishers , as they can react with this compound and exacerbate the fire.[3]
Troubleshooting Guides
Issue: A small fire has started at the tip of the needle during a transfer.
-
Immediate Action:
-
Stay calm.
-
If it is safe to do so, smother the flame with a dry, inert material like sand or a watch glass.
-
If the fire cannot be immediately and safely extinguished, activate the fire alarm, evacuate the area, and call emergency services.
-
-
Prevention:
-
Ensure a positive pressure of inert gas is maintained throughout the transfer.
-
Use proper syringe or cannula techniques to avoid introducing air into the system.
-
Conduct a "dry run" with a non-pyrophoric solvent to familiarize yourself with the transfer technique.
-
Issue: The Sure-Seal™ cap on the this compound bottle appears to be compromised.
-
Immediate Action:
-
Do not attempt to open or use the bottle.
-
Place the bottle in a secondary container, such as a metal can, and fill the surrounding space with an inert material like vermiculite.
-
Move the contained bottle to a fume hood.
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal.
-
-
Prevention:
-
Always inspect the integrity of the Sure-Seal™ cap before use.
-
Use proper techniques for piercing the septum to minimize damage.
-
Issue: I suspect a leak in my experimental setup containing this compound.
-
Immediate Action:
-
If you smell the characteristic garlic-like odor or see fumes, assume there is a leak.
-
If the leak is minor and can be safely addressed (e.g., tightening a connection), do so immediately while wearing appropriate PPE.
-
If the leak is significant or its source cannot be identified, evacuate the area immediately, and if necessary, activate the fire alarm.
-
Alert your supervisor and EHS.
-
-
Prevention:
-
Always leak-check your apparatus with an inert gas before introducing this compound.
-
Regularly inspect all tubing, glassware, and connections for any signs of wear or damage.
-
Data Presentation
| Property | Value |
| Chemical Formula | (CH₃)₃As |
| Molar Mass | 120.03 g/mol |
| Appearance | Colorless liquid |
| Odor | Garlic-like |
| Boiling Point | 56 °C |
| Melting Point | -87.3 °C |
| Flash Point | -25 °C |
| Solubility in Water | Slightly soluble |
| Pyrophoric Nature | Spontaneously ignites in air |
| Incompatible Materials | Oxidizing agents, water, protic solvents (e.g., alcohols) |
| Autoignition Temperature | Data not readily available; assume it ignites on contact with air. |
Experimental Protocols
General Methodology for Handling this compound
Working with this compound requires meticulous planning and execution under an inert atmosphere. The following is a general protocol for transferring and using this compound in a laboratory setting.
1. Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Assemble the reaction apparatus and purge it thoroughly with inert gas.
-
Prepare a quenching bath (e.g., isopropanol) and a container of dry sand or vermiculite for immediate access in case of a spill.
-
Don all required PPE.
2. Transfer from Sure-Seal™ Bottle (Syringe Method - for small quantities):
-
Secure the this compound bottle in a clamp within a fume hood.
-
Establish a positive pressure of inert gas in the bottle using a needle connected to a gas line.
-
Use a clean, dry, and inert gas-purged syringe with a long needle to pierce the septum.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the needle from the bottle and immediately insert it into the reaction vessel, which is also under a positive pressure of inert gas.
-
Slowly dispense the this compound into the reaction vessel.
3. Post-Reaction Quenching:
-
Any residual this compound in the reaction vessel or transfer equipment must be safely quenched.
-
Cool the reaction vessel in an ice bath.
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with stirring.
-
Once the initial vigorous reaction has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.
-
Finally, slowly add water to neutralize any remaining reactive species.
-
The resulting solution should be disposed of as hazardous waste according to institutional guidelines.
Visualizations
Caption: A generalized experimental workflow for handling this compound.
Caption: A decision tree for emergency response to a this compound incident.
References
Technical Support Center: Understanding and Preventing Trimethylarsine Oxide (TMAO) Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, troubleshooting, and preventing the formation of trimethylarsine oxide (TMAO) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to the unintentional formation and detection of this compound oxide.
Q1: What is this compound oxide (TMAO) and why is it a concern in my experiments?
A1: this compound oxide is an organoarsenic compound that can be formed through the biomethylation of inorganic arsenic by microorganisms or as a degradation product of other arsenic compounds like arsenobetaine.[1][2] While generally less toxic than inorganic arsenic species, its unexpected presence can indicate sample contamination or degradation, leading to inaccurate experimental results and data misinterpretation.[3]
Q2: I've detected an unexpected peak corresponding to TMAO in my HPLC-ICP-MS analysis. What are the likely causes?
A2: An unexpected TMAO peak can arise from several sources:
-
Microbial Contamination: This is a primary cause. Bacteria and fungi present in your samples, reagents, or on lab equipment can methylate inorganic arsenic precursors to form TMAO.[4]
-
Sample Degradation: If your samples contain arsenobetaine, it can degrade to TMAO under certain conditions, such as prolonged storage at improper temperatures or repeated freeze-thaw cycles.[2] Some studies suggest that freezing can increase TMAO concentrations in certain matrices.[2]
-
Reagent Contamination: Check your reagents, including water and buffer solutions, for arsenic contamination, which could be converted to TMAO by microbes.
-
Co-elution: It's possible another compound is co-eluting with your TMAO standard. Confirm the peak identity using a secondary method or by spiking the sample with a TMAO standard to see if the peak height increases.[5]
Q3: How can I prevent the unintentional formation of TMAO in my experiments?
A3: Preventing unintentional TMAO formation hinges on controlling microbial activity and ensuring sample integrity:
-
Aseptic Techniques: Use sterile techniques when preparing and handling samples and reagents to prevent microbial contamination. This includes using sterile containers, pipette tips, and working in a clean environment.
-
Sample Preservation: For long-term storage of biological samples, freezing at -80°C is recommended to maintain the stability of arsenic species.[6] For aqueous solutions, it is best to prepare them fresh daily to minimize the risk of microbial growth.[7]
-
pH and Temperature Control: Be mindful of pH and temperature conditions, as they can influence the stability of arsenic compounds. While arsenobetaine is stable up to 120°C, partial decomposition to TMAO can occur at temperatures of 150°C and above.
-
Use of Inhibitors: In some research contexts, inhibitors of biomethylation can be used, though this is not common in routine analytical procedures.
Q4: My TMAO standard solution seems to be degrading. What are the proper storage and handling procedures?
A4: Proper storage is crucial for maintaining the integrity of your TMAO standard:
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as 1 M hydrochloric acid, and store them at -20°C for up to four weeks.[8] Solid crystalline TMAO is stable for at least four years when stored at -20°C.[7]
-
Working Solutions: Prepare fresh working solutions daily from the stock solution.[8] Storing aqueous solutions for more than a day is not recommended to avoid potential degradation and microbial contamination.[7]
-
Solvent Choice: TMAO is soluble in ethanol, DMSO, and dimethylformamide (DMF). For biological experiments, it's crucial to ensure the final concentration of the organic solvent is negligible to avoid physiological effects.[7]
Q5: I'm observing high variability in my TMAO measurements between replicates. What could be the cause?
A5: High variability can be due to several factors:
-
Sample Inhomogeneity: Ensure your samples are thoroughly mixed before analysis, especially after thawing.
-
Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or other preparation steps can introduce variability. Follow a standardized and validated protocol meticulously.
-
Matrix Effects: The sample matrix (e.g., plasma, urine, environmental extracts) can suppress or enhance the analytical signal. A matrix-matched calibration or the use of an internal standard can help to correct for these effects.
-
Instrumental Instability: Check the stability of your analytical instrument (e.g., HPLC-ICP-MS) by running quality control samples at regular intervals.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to TMAO analysis.
Table 1: HPLC-ICP-MS Detection Limits for Arsenic Species
| Arsenic Species | Detection Limit (µg/L) | Reference |
| This compound oxide (TMAO) | 1.0 | [9] |
| Arsenite (As(III)) | 1.2 | [9] |
| Arsenate (As(V)) | 1.0 | [9] |
| Monomethylarsonic acid (MMA) | 0.9 | [9] |
| Dimethylarsinic acid (DMA) | 1.7 | [9] |
| Arsenobetaine (AB) | 0.4 | [9] |
| Arsenocholine (AC) | 0.6 | [9] |
Table 2: Recovery Rates of TMAO from Different Matrices
| Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Human Plasma | Protein Precipitation (Acetonitrile) | 98.9 - 105.8 | [10] |
| Fish Muscle | Not Specified | 87.87 - 104.05 | [11] |
| Human Plasma | Protein Precipitation (Acetonitrile) | 81.50 - 90.42 | [12] |
Key Experimental Protocols
Protocol 1: Prevention of Microbial Contamination in Arsenic Stock Solutions
This protocol outlines the steps to prepare and maintain arsenic stock solutions free from microbial contamination, which can lead to the unwanted formation of TMAO.
Materials:
-
Arsenic compound (e.g., sodium arsenite)
-
Sterile, deionized water (autoclaved or 0.22 µm filtered)
-
Sterile, acid-washed glassware or sterile polypropylene tubes
-
Sterile, filtered pipette tips
-
0.22 µm syringe filters
-
Laminar flow hood or clean bench (recommended)
-
Antifungal agent (e.g., cycloheximide), optional[13]
Procedure:
-
Work in a clean environment: Whenever possible, perform all steps in a laminar flow hood or a designated clean area to minimize airborne contamination.
-
Use sterile materials: Ensure all glassware, plasticware, and pipette tips are sterile.
-
Prepare sterile water: Use autoclaved or 0.22 µm filtered deionized water for preparing all solutions.
-
Prepare stock solution: a. Accurately weigh the arsenic compound and dissolve it in a pre-determined volume of sterile deionized water in a sterile container. b. For added protection against fungal growth, a final concentration of 75 mg/L cycloheximide can be added to the solution.[13]
-
Filter sterilize the stock solution: Draw the prepared stock solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile storage container. This will remove any remaining bacteria.
-
Storage: Store the sterile stock solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent repeated contamination from opening and closing the main stock.
-
Quality Control: Periodically test the stock solution for microbial growth by plating a small aliquot on a nutrient agar plate and incubating.
Protocol 2: Quantification of TMAO in an Aqueous Sample by HPLC-ICP-MS
This protocol provides a general workflow for the quantification of TMAO in a liquid sample using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry.
1. Sample Preparation:
a. Thawing: If frozen, thaw samples completely at room temperature or in a cool water bath. b. Centrifugation: Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any particulate matter.[9] c. Dilution: Dilute the supernatant with the mobile phase or a suitable buffer to bring the expected TMAO concentration within the linear range of the calibration curve. d. Internal Standard: Add an internal standard (e.g., deuterated TMAO) to all samples, standards, and blanks to correct for matrix effects and instrumental drift.[12]
2. HPLC-ICP-MS System and Conditions:
a. HPLC System: An isocratic HPLC pump, autosampler, and column oven.[14] b. Column: A suitable column for arsenic speciation, such as an anion-exchange column.[14] c. Mobile Phase: A buffered mobile phase, for example, 2 mM phosphate buffer solution at a specific pH, containing other reagents like EDTA and sodium acetate to optimize separation.[14] d. ICP-MS System: An ICP-MS with a standard sample introduction system (nebulizer and spray chamber).[14] e. ICP-MS Conditions: Optimize plasma conditions (e.g., forward power, gas flow rates) for arsenic detection at m/z 75.[14] Use of a collision/reaction cell can help to minimize interferences like ArCl+.[5]
3. Calibration:
a. Prepare a series of calibration standards of TMAO in the same diluent as the samples, covering the expected concentration range. b. Include a blank (diluent only) in the calibration set. c. Run the calibration standards at the beginning of the analytical sequence.
4. Analysis:
a. Inject the prepared samples and quality control (QC) samples into the HPLC-ICP-MS system. b. Monitor the signal for arsenic at m/z 75.
5. Data Processing:
a. Integrate the peak area of TMAO and the internal standard in the chromatograms. b. Calculate the ratio of the TMAO peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the TMAO standards. d. Determine the concentration of TMAO in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Biomethylation pathway of inorganic arsenic leading to TMAO.
Caption: Troubleshooting workflow for an unexpected TMAO peak.
Caption: Experimental workflow for TMAO quantification.
References
- 1. repository.seafdec.org [repository.seafdec.org]
- 2. researchgate.net [researchgate.net]
- 3. Arsenic methylation – Lessons from three decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of Arsenic Hyper-Tolerant Bacterium with Potential Plant Growth Promoting Properties from Soil [mdpi.com]
- 5. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 14. agilent.com [agilent.com]
troubleshooting inconsistent results in experiments involving trimethylarsine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylarsine (TMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in my research?
This compound ((CH₃)₃As or TMA) is a volatile organoarsenic compound.[1] It is a significant byproduct of microbial metabolism of inorganic arsenic found in the environment.[1] In a laboratory setting, it can be a critical analyte in studies of arsenic detoxification, bioremediation, and in the development of drugs targeting metabolic pathways involving methylation.[2][3][4] Its presence and concentration can indicate specific enzymatic activities or the extent of arsenic biotransformation.[3][5]
Q2: What are the primary safety concerns when working with this compound?
This compound is toxic if swallowed or inhaled and is very toxic to aquatic life.[6] It is also pyrophoric, meaning it can ignite spontaneously in the air due to its exothermic reaction with oxygen to form this compound oxide (TMAO).[1] Therefore, it is crucial to handle TMA in a well-ventilated area, preferably within a fume hood, and to take precautions to prevent its release into the environment.[6] Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[6]
Q3: How stable is this compound in experimental samples?
This compound is relatively stable in the air. One study showed that over nine days, only 30% of a 10 µg sample was oxidized to this compound oxide (TMAO).[7] However, its stability can be influenced by the sample matrix and storage conditions. For instance, in the presence of reactive gases like hydrogen sulfide (H₂S) or sulfur dioxide (SO₂), the recovery of this compound can be significantly reduced.[8] For biological samples like urine, storing at low temperatures (4°C or -20°C) is recommended for short-term storage (up to 2 months) to maintain the stability of arsenic species.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of this compound During Analysis
You are quantifying this compound from microbial cultures or environmental samples, but your results are highly variable or consistently lower than expected.
| Potential Cause | Troubleshooting Step | Explanation |
| Sample Collection and Storage | Review your sample collection and storage protocol. For volatile compounds like TMA, ensure airtight collection vials are used. Store samples at low temperatures (e.g., 5°C in the dark) and analyze them as soon as possible.[8] For urine samples, storage at 4°C or -20°C for up to two months is effective.[9] | This compound is volatile and can be lost if samples are not properly sealed. It can also degrade or be transformed by microbial activity if not stored at low temperatures. |
| Oxidation to TMAO | Consider the possibility of TMA oxidation to non-volatile this compound oxide (TMAO). Analyze for TMAO in your samples, especially if they have been exposed to air or stored for extended periods.[7][10][11] | The presence of TMAO could account for the "missing" TMA. Adjusting your analytical method to detect both species can provide a more accurate total arsenic picture. |
| Inefficient Trapping | If you are analyzing gaseous samples, evaluate the efficiency of your trapping method. For cryotrapping, ensure the temperature is low enough to capture TMA effectively (boiling point: 56°C).[1][12] For chemical trapping (e.g., silver nitrate impregnated filters), verify the capacity and recovery rate.[2][3][7][8] | Incomplete trapping will lead to an underestimation of the TMA concentration. Different trapping methods have varying efficiencies for different arsine species.[8] |
| Matrix Effects | Perform a matrix spike recovery experiment. Spike a known amount of TMA standard into your sample matrix and compare the measured concentration to the expected value. If recovery is low, matrix effects are likely present.[13][14][15] | Components of the sample matrix (e.g., other volatile compounds, high salt concentrations) can interfere with the ionization or detection of TMA in analytical instruments like GC-MS or ICP-MS, leading to signal suppression.[13][15][16] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
During GC-MS or HPLC-ICP-MS analysis, you observe tailing, fronting, or co-elution of your this compound peak with other components.
| Potential Cause | Troubleshooting Step | Explanation |
| Active Sites in GC System | Deactivate the GC inlet liner and use a column specifically designed for volatile and active compounds. | This compound can interact with active sites in the GC system, leading to peak tailing and poor sensitivity. |
| Inappropriate HPLC Column or Mobile Phase | For HPLC-ICP-MS, ensure you are using the correct column type (e.g., anion exchange for separating various arsenic species) and that the mobile phase pH and composition are optimized for the separation of TMA from other arsenicals.[17][18] | The choice of column and mobile phase is critical for achieving good separation of arsenic species, which may have similar chemical properties. |
| Interference from Other Volatile Arsenicals | If analyzing a mixture of arsines, ensure your chromatographic method can resolve TMA from other species like arsine (AsH₃), monomethylarsine (MMA), and dimethylarsine (DMA).[7] | These compounds have different boiling points and can be separated by temperature-programmed GC. In HPLC, their retention times will vary based on their interaction with the stationary phase. |
| High Concentration of Matrix Components | Dilute your sample or use a more effective sample cleanup procedure to remove interfering matrix components. | High concentrations of non-target compounds can overload the chromatographic column, leading to poor peak shape and resolution. |
Experimental Protocols and Data
Protocol: Quantification of Volatile this compound from Microbial Cultures
This protocol is adapted from studies on microbial arsenic methylation.[2][3]
-
Culture Incubation: Grow the microbial culture in a sealed vial containing the appropriate medium and arsenic substrate.
-
TMA Trapping: Place a filter impregnated with 6% hydrogen peroxide (H₂O₂) in the cap of the vial to trap volatile TMA by oxidizing it to TMAO.[2] Alternatively, purge the headspace gas through a tube containing a silver nitrate-impregnated solid sorbent.[3]
-
Sample Elution/Digestion:
-
Analysis by HPLC-ICP-MS: Dilute the digested or eluted sample and analyze by HPLC-ICP-MS to quantify the amount of TMAO (which corresponds to the volatilized TMA).[2]
Table 1: Stability of this compound in Different Gaseous Matrices
Data summarized from a study on volatile arsine stability.[8]
| Matrix Gas | Storage Time | This compound Recovery (%) |
| Dry N₂ | 19 days | > 80% |
| 20% O₂ | 11 days | > 80% |
| 3800 ppmv CO₂ | 19 days | > 80% |
| H₂S | 19 days | 67% |
| SO₂ | 19 days | 11% |
Table 2: Method Detection Limits for Volatile Arsenic Species by GC-ICP-MS
Data from a study developing a method for volatile arsenic species analysis.[7]
| Arsenic Species | Method Detection Limit (pg) |
| Arsine (AsH₃) | 0.5 |
| Monomethylarsine (CH₃AsH₂) | 0.5 |
| Dimethylarsine ((CH₃)₂AsH) | 0.7 |
| This compound ((CH₃)₃As) | 0.6 |
Visualizations
Caption: Microbial arsenic methylation pathway.
Caption: Workflow for TMA analysis from samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Efficient Arsenic Methylation and Volatilization Mediated by a Novel Bacterium from an Arsenic-Contaminated Paddy Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Arsenic Methylation in Soil and Uptake and Metabolism of Methylated Arsenic in Plants: A Review [mdpi.com]
- 5. Arsenic methylation – Lessons from three decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation and storage can change arsenic speciation in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated this compound Oxide and Inorganic Arsenic in Northern Hemisphere Summer Monsoonal Wet Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com:443 [scispace.com:443]
- 12. Analysis of Arsenical Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Toxicological Analysis: Trimethylarsine vs. Arsine Gas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of trimethylarsine ((CH₃)₃As) and arsine gas (AsH₃). The information presented is based on available experimental data to facilitate an objective assessment for research and drug development applications where arsenic-containing compounds may be encountered or utilized.
Key Findings at a Glance
Arsine gas is an exceptionally toxic compound, with its primary target being red blood cells, leading to rapid and severe intravascular hemolysis. In stark contrast, this compound is markedly less toxic, a characteristic attributed to its efficient in vivo metabolism to a less harmful oxide form. This significant difference in toxicity underscores the critical importance of understanding the specific chemical form of arsenic in any experimental or occupational setting.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and arsine gas. A direct comparison of LC50 values highlights the substantial difference in inhalation toxicity.
| Parameter | This compound | Arsine Gas | Species | Exposure Route | Reference |
| LC50 | 20,500 ppm | 25-30 ppm (Lethal) | Human (estimated) | Inhalation (30 min) | [1] |
| 250 ppm (Rapidly Fatal) | Human (estimated) | Inhalation | [1] | ||
| 42.6 ppm | Rat (Sprague-Dawley) | Inhalation (4 hours) | [2] | ||
| 26 ppm (Lethal) | Mouse (B6C3F₁) | Inhalation (1 day) | [2] | ||
| LD50 | 7870 mg/kg | Not applicable (gas) | Mouse | Oral |
Mechanisms of Toxicity and Metabolism
The toxicological profiles of this compound and arsine gas are dictated by their distinct interactions within a biological system. Arsine gas exerts its primary toxic effect through a direct and destructive interaction with red blood cells, while this compound undergoes a detoxification process.
Arsine Gas: A Potent Hemolytic Agent
The primary mechanism of arsine toxicity is the induction of massive intravascular hemolysis.[3] This process is initiated by the interaction of arsine with hemoglobin within red blood cells.[4] This interaction is thought to lead to oxidative stress, depletion of glutathione (a key antioxidant), and damage to the red blood cell membrane, ultimately causing the cell to rupture.[3][5] The released hemoglobin can lead to secondary complications, most notably acute renal failure.[3]
This compound: Detoxification via Oxidation
In contrast to arsine, this compound is significantly less toxic due to its metabolic fate. Following absorption, this compound is rapidly oxidized in vivo to form this compound oxide (TMAO). This conversion represents a detoxification pathway, as TMAO is a less toxic compound that is readily excreted in the urine. While very high doses of this compound have been shown to induce mild and transient hemolysis in hamsters, this effect is far less pronounced than that of arsine.
Experimental Protocols
While specific, detailed protocols for the cited toxicity studies are not fully available in the public domain, the methodologies employed can be inferred from standardized toxicological testing procedures.
Acute Inhalation Toxicity (LC50) Determination
The determination of the median lethal concentration (LC50) for a gaseous substance like arsine or this compound typically involves the following steps:
-
Animal Model: A suitable animal model, such as rats or mice, is selected. Animals are acclimatized to the laboratory conditions before the study.
-
Exposure System: A whole-body or nose-only inhalation exposure chamber is used to deliver a precise concentration of the test gas. The chamber atmosphere is continuously monitored.
-
Concentration Range: A range of gas concentrations is tested, with the aim of identifying concentrations that cause mortality in some, but not all, of the test animals.
-
Exposure Duration: A fixed exposure duration is used, typically ranging from one to four hours.
-
Observation Period: Following exposure, animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed using methods such as probit analysis to calculate the LC50 value, which is the concentration estimated to be lethal to 50% of the exposed animals.
In Vitro Hemolysis Assay
The hemolytic potential of a compound can be assessed using an in vitro hemolysis assay. A general protocol for this type of assay is as follows:
-
Blood Collection: Fresh whole blood is obtained from a relevant species (e.g., human, rabbit) and treated with an anticoagulant.
-
Erythrocyte Preparation: Red blood cells (erythrocytes) are isolated from the whole blood by centrifugation and washed with a buffered saline solution to remove plasma and other blood components.
-
Incubation: A suspension of the washed erythrocytes is incubated with various concentrations of the test compound for a specified period at 37°C.
-
Controls: Positive (e.g., a known hemolytic agent like Triton X-100) and negative (vehicle control) controls are included in the assay.
-
Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, which is a direct measure of hemolysis, is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Percent Hemolysis: The percentage of hemolysis for each concentration of the test compound is calculated relative to the positive control (100% hemolysis) and the negative control (0% hemolysis).
Conclusion
The experimental data clearly demonstrate that arsine gas is a highly toxic substance with a potent and rapid hemolytic effect. In contrast, this compound exhibits a significantly lower toxicity profile, primarily due to its metabolic conversion to a less harmful compound. This comparative analysis highlights the critical importance of chemical speciation in determining arsenic toxicity and provides essential information for risk assessment and the safe handling of these compounds in a research and development setting.
References
- 1. ecetoc.org [ecetoc.org]
- 2. Arsine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Arsine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Interaction of arsine with hemoglobin in arsine-induced hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alkylarsine Precursors in Chemical Vapor Deposition
An Objective Analysis of Trimethylarsine and its Alternatives for Semiconductor Manufacturing
For researchers and professionals in semiconductor fabrication and drug development, the choice of precursor materials in Chemical Vapor Deposition (CVD) is a critical factor influencing film quality, purity, and safety. This guide provides a comprehensive comparison of this compound (TMAs) and other common alkylarsine precursors—dimethylarsine (DMAs), triethylarsine (TEAs), and tertiarybutylarsine (TBAs)—used in the Metal-Organic Chemical Vapor Deposition (MOCVD) of compound semiconductors like Gallium Arsenide (GaAs).
Performance at a Glance: A Comparative Data Summary
The selection of an appropriate arsenic precursor is a trade-off between vapor pressure, decomposition temperature, carbon incorporation, and safety. The following table summarizes the key physical and performance characteristics of TMAs and its common alkylarsine alternatives.
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Vapor Pressure (Torr) | Decomposition Temperature (°C) | Carbon Incorporation |
| This compound (TMAs) | As(CH3)3 | 120.03 | 51[1] | -87.3[1] | ~230 at 20°C | ~765 (50% decomposition)[2] | High[2] |
| Dimethylarsine (DMAs) | AsH(CH3)2 | 106.00[3][4] | 36[3] | -136.1[3] | Not Available | Not Available | Moderate to High |
| Triethylarsine (TEAs) | As(C2H5)3 | 162.10 | 140[5] | -91[5] | ~5 at 20°C | ~690 (50% decomposition)[2] | Low |
| Tertiarybutylarsine (TBAs) | AsH2(C(CH3)3) | 134.05 | 68 | -1 | 96 at 10°C | ~560 (50% decomposition)[2] | Very Low |
In-Depth Analysis of Key Performance Metrics
Decomposition Temperature and Growth Efficiency
The thermal stability of the precursor is a crucial parameter in CVD, as it dictates the required growth temperature. Precursors with lower decomposition temperatures are generally favored as they allow for lower process temperatures, which can be beneficial for preserving the integrity of underlying device structures. Among the compared alkylarsines, tertiarybutylarsine (TBAs) exhibits the lowest 50% decomposition temperature at approximately 560°C, making it a more efficient source of arsenic at lower growth temperatures.[2] Triethylarsine (TEAs) and this compound (TMAs) are significantly more stable, with 50% decomposition temperatures of 690°C and 765°C, respectively.[2] This higher thermal stability can necessitate higher growth temperatures to achieve efficient cracking and incorporation of arsenic into the growing film.
Carbon Incorporation: A Critical Impurity Concern
A major challenge in the MOCVD of compound semiconductors is the unintentional incorporation of carbon into the epitaxial layer, which can act as an acceptor impurity and degrade the material's electronic and optical properties. The choice of alkylarsine precursor has a profound impact on carbon contamination.
This compound (TMAs), with its three methyl groups, is known to be a significant source of carbon incorporation.[2] Studies have shown that carbon doping in GaAs can be readily achieved using TMAs. In contrast, tertiarybutylarsine (TBAs) is widely recognized for its ability to produce high-purity films with very low carbon incorporation. This is attributed to the different decomposition pathways of the precursors. The decomposition of TBAs is believed to proceed via β-hydride elimination, a cleaner process that is less likely to leave carbon-containing radicals on the growth surface. The use of triethylgallium (TEG) in combination with arsine is also known to produce GaAs films with very low carbon incorporation compared to those grown with trimethylgallium (TMG).[6]
Vapor Pressure and Precursor Delivery
A suitable vapor pressure is essential for consistent and controllable delivery of the precursor into the CVD reactor. This compound has a relatively high vapor pressure, which facilitates its transport. Tertiarybutylarsine also possesses a vapor pressure that is well-suited for MOCVD applications. Triethylarsine has a lower vapor pressure, which may require heating of the delivery lines to ensure adequate mass transport.
Experimental Protocols: MOCVD of GaAs
The following provides a generalized experimental protocol for the MOCVD of Gallium Arsenide (GaAs) using an alkylarsine precursor and a gallium source such as trimethylgallium (TMG) or triethylgallium (TEG). Specific parameters will vary depending on the reactor geometry and the specific alkylarsine used.
1. Substrate Preparation:
-
A single-crystal GaAs wafer is degreased using organic solvents (e.g., trichloroethylene, acetone, methanol).
-
The wafer is then etched to remove the native oxide layer and create a clean, smooth surface for epitaxial growth. A common etchant solution is a mixture of H₂SO₄, H₂O₂, and H₂O.
-
The substrate is rinsed with deionized water and dried under a stream of nitrogen before being loaded into the MOCVD reactor.[5]
2. MOCVD Growth:
-
Reactor Purge: The reactor is purged with a high-purity inert gas (e.g., hydrogen or nitrogen) to remove any residual oxygen and water vapor.
-
Heating: The substrate is heated to the desired growth temperature, typically in the range of 500-750°C, under a continuous flow of the carrier gas.[5]
-
Precursor Introduction: The organometallic precursors (e.g., TMG and the selected alkylarsine) are introduced into the reactor via the carrier gas. The molar flow rates of the precursors are controlled by mass flow controllers to achieve the desired V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor).
-
Deposition: The precursors decompose at the heated substrate surface, leading to the epitaxial growth of a GaAs thin film.
-
Cooling and Unloading: After the desired film thickness is achieved, the precursor flows are stopped, and the reactor is cooled down under the carrier gas flow. The wafer is then unloaded from the reactor.
Typical MOCVD Growth Parameters for GaAs:
-
Group III Precursor: Trimethylgallium (TMG) or Triethylgallium (TEG)
-
Group V Precursor: this compound (TMAs), Dimethylarsine (DMAs), Triethylarsine (TEAs), or Tertiarybutylarsine (TBAs)
-
Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂)
-
Reactor Pressure: 20 mbar to atmospheric pressure[7]
-
Growth Temperature: 500°C - 750°C[5]
-
V/III Ratio: 1 to 100[5]
-
Growth Rate: 0.1 - 1 µm/hour
Understanding the Chemistry: Decomposition Pathways and Experimental Workflow
The performance of an alkylarsine precursor is intrinsically linked to its decomposition mechanism within the MOCVD reactor. While the precise elementary reactions can be complex and are the subject of ongoing research, simplified pathways can be illustrated to understand the key differences.
MOCVD Experimental Workflow
The following diagram illustrates the typical workflow for a MOCVD process.
Precursor Decomposition Pathways
The decomposition of alkylarsines on the heated substrate surface is a critical step that releases arsenic for incorporation into the growing film. The nature of the alkyl group significantly influences the byproducts of this reaction and, consequently, the purity of the resulting film.
Conclusion
The selection of an alkylarsine precursor for CVD is a multifaceted decision. While this compound is a viable option, its tendency for higher carbon incorporation is a significant drawback for applications requiring high-purity materials. Tertiarybutylarsine has emerged as a leading alternative, offering a favorable combination of lower decomposition temperature, significantly reduced carbon contamination, and a suitable vapor pressure for MOCVD processes. Triethylarsine also presents a lower carbon incorporation alternative to TMAs, though with a higher boiling point and lower vapor pressure. The properties of dimethylarsine are less extensively documented in comparative studies, but it is expected to have a higher potential for carbon incorporation than TBAs or TEAs due to the presence of methyl groups. For researchers and manufacturers aiming for the highest quality epitaxial layers with minimal carbon impurities, TBAs currently represents the most promising and widely adopted alternative to both arsine and other fully alkylated arsine precursors like TMAs.
References
- 1. [PDF] A Study on the Non-linear Surface Reaction Model for the GaAs Film Growth During MOCVD Process | Semantic Scholar [semanticscholar.org]
- 2. Carbon doping in GaAs using this compound by metalorganic chemical vapor deposition with high-speed rotating susceptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. echemi.com [echemi.com]
- 4. Dimethylarsine | C2H7As | CID 79055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 6. Kinetics of Low-Pressure Mocvd Of GaAs from Triethyl-Gallium and Arsine | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide to the Genotoxicity of Trimethylarsine and Dimethylarsine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative genotoxicity of two methylated arsenic compounds, trimethylarsine and dimethylarsine. The information presented is compiled from peer-reviewed scientific literature and includes quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms of genotoxicity.
Executive Summary
Both this compound and dimethylarsine are potent genotoxic agents, capable of inducing DNA damage. In vitro studies demonstrate that they are significantly more powerful in this regard than other methylated arsenic metabolites. The primary mechanism underlying their genotoxicity is the generation of reactive oxygen species (ROS), which lead to oxidative DNA damage. While both compounds readily cause DNA strand breaks, there is evidence to suggest a difference in their mutagenic potential, with dimethylarsine showing mutagenicity in bacterial assays where this compound does not.
Quantitative Comparison of Genotoxicity
The following table summarizes the key genotoxic endpoints for this compound and dimethylarsine based on available experimental data.
| Genotoxic Endpoint | This compound | Dimethylarsine | Key Findings & References |
| DNA Damage (Supercoiled DNA Nicking) | Potent inducer of DNA single-strand breaks.[1] | Potent inducer of DNA single-strand breaks.[1] | Both compounds are described as potent genotoxins, damaging supercoiled DNA in vitro in less than 30 minutes. They are estimated to be about 100 times more potent than dimethylarsinous acid.[1] |
| Mutagenicity (Bacterial Reverse Mutation Assay) | Not mutagenic in Escherichia coli tester strains.[2] | Mutagenic in Escherichia coli tester strains (WP2 and WP2uvrA).[2] | The mutagenicity of dimethylarsine is dependent on the presence of oxygen, suggesting the involvement of reaction products between dimethylarsine and molecular oxygen.[2] |
| Chromosomal Aberrations | This compound oxide (TMAO), a metabolite, is less clastogenic than other arsenicals like arsenite, arsenate, and dimethylarsinic acid (DMAA).[3] | While direct comparative data is limited, its precursor, DMAA, is a potent clastogen.[3] | The rank order of clastogenic potency for several arsenicals in cultured human fibroblasts is arsenite > arsenate > DMAA > methylarsonic acid (MAA) > TMAO.[3] |
Experimental Protocols
Supercoiled DNA Nicking Assay for Volatile Arsines
This protocol is adapted from the methodology described for assessing DNA damage by gaseous arsenicals.[1]
Objective: To determine the ability of this compound and dimethylarsine to cause single-strand breaks (nicks) in supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or φX174)
-
Precursors for arsine generation: this compound oxide (for this compound) and dimethylarsinous acid (for dimethylarsine)
-
Sodium borohydride (NaBH₄)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Nitrocellulose filter paper
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
Incubation chamber
Procedure:
-
Preparation of DNA samples: Supercoiled plasmid DNA is blotted onto nitrocellulose filter paper discs and allowed to air dry.
-
Generation of Arsines: The volatile arsines are generated in situ in a reaction mixture.
-
For This compound : An aqueous solution of this compound oxide is reacted with sodium borohydride in the reaction buffer.
-
For dimethylarsine : An aqueous solution of dimethylarsinous acid is reacted with sodium borohydride in the reaction buffer.
-
-
Exposure: The DNA-blotted filter paper is suspended above the reaction mixture within a sealed incubation chamber. The gaseous arsine generated volatilizes and comes into contact with the DNA.
-
Incubation: The exposure is carried out for a defined period (e.g., less than 30 minutes) at a controlled temperature.[1]
-
DNA Elution and Analysis:
-
Following exposure, the plasmid DNA is eluted from the filter paper.
-
The eluted DNA is then analyzed by agarose gel electrophoresis.
-
-
Visualization and Quantification:
-
The agarose gel is stained with a DNA intercalating agent like ethidium bromide and visualized under UV light.
-
The different forms of plasmid DNA are separated based on their conformation:
-
Supercoiled (Form I): Intact, migrates fastest.
-
Open-circular (Form II): Nicked (single-strand break), migrates slowest.
-
Linear (Form III): Double-strand break, migrates at an intermediate speed.
-
-
The intensity of the bands corresponding to the supercoiled and open-circular forms is quantified to determine the percentage of nicked DNA. An increase in the open-circular form relative to the supercoiled form indicates DNA damage.
-
Signaling Pathways and Experimental Workflows
ROS-Mediated DNA Damage by Methylated Arsenicals
The genotoxicity of both this compound and dimethylarsine is primarily attributed to the generation of reactive oxygen species (ROS), which then interact with and damage DNA. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed pathway of ROS-mediated DNA damage by methylated arsenicals.
Experimental Workflow for Supercoiled DNA Nicking Assay
The following diagram outlines the key steps in the experimental workflow for assessing DNA damage using the supercoiled DNA nicking assay with volatile arsenicals.
Caption: Workflow for the in vitro supercoiled DNA nicking assay.
References
- 1. Dimethylarsenics reveal DNA damage induced by superoxide anion radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of chromosomal aberrations in cultured human fibroblasts by inorganic and organic arsenic compounds and the different roles of glutathione in such induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Arsenic Precursors for Semiconductor Doping
For Researchers, Scientists, and Drug Development Professionals
The intentional introduction of arsenic (As) as an n-type dopant is a cornerstone of modern semiconductor manufacturing, enabling the precise control of electronic properties in materials like silicon (Si) and gallium arsenide (GaAs). For decades, arsine gas (AsH₃) has been the industry standard. However, its extreme toxicity necessitates a continuous search for safer, high-performance alternatives. This guide provides an objective comparison of key alternative arsenic precursors, supported by experimental data, to inform the selection of the most suitable doping source for your research and development needs.
The Drive for Safer Alternatives
Arsine is a highly toxic, flammable, and pyrophoric gas, posing significant safety risks in storage, handling, and use.[1] Exposure to even low concentrations can be fatal.[2] This has motivated the development of alternative organoarsenic precursors that offer a reduced risk profile without compromising doping performance. The most prominent alternatives include Tertiarybutylarsine (TBA) and Diethylarsine (DEAs).
Performance Comparison at a Glance
The selection of an arsenic precursor hinges on a balance of safety, doping efficiency, material quality, and process compatibility. The following table summarizes key performance and safety metrics for arsine and its leading alternatives based on available experimental data.
| Property | Arsine (AsH₃) | Tertiarybutylarsine (TBA) | Diethylarsine (DEAs) | Tris-trifluoromethylarsine (As(CF₃)₃) |
| Chemical Formula | AsH₃ | C₄H₁₁As | C₄H₁₁As | C₃F₉As |
| Physical State | Gas | Liquid | Liquid | Liquid |
| Vapor Pressure | High | Moderate | Low | Not readily available |
| Toxicity (LC50, rat, 4hr) | ~5 ppm[3] | 73.5 ppm | Data not readily available | Data not readily available |
| Doping Efficiency | High | Comparable to AsH₃[4] | Effective p-type dopant in HgCdTe[5] | Investigated as a potential alternative[3] |
| Carrier Concentration | High, up to solid solubility limit | Achieved ~7 x 10¹⁹ cm⁻³ in Si[6] | Mid-10¹⁵ to low-10¹⁷ cm⁻³ in HgCdTe[5] | Data not readily available |
| Sheet Resistance | ~100 Ω/□ (Si, 1100°C, 60s)[4] | ~244 Ω/□ (Si, 900°C, 12 min)[4] | Data not readily available | Data not readily available |
| Carbon Incorporation | Low | Can be a concern, but manageable | Data not readily available | Potentially lower due to C-F bonds |
| Surface Morphology | Good, but can cause etching | Can achieve damage-free doping[6] | Data not readily available | Data not readily available |
Experimental Protocols: A Methodological Overview
The successful implementation of any arsenic precursor requires a well-defined experimental protocol. The following outlines a general methodology for n-type doping of silicon using Metal-Organic Chemical Vapor Deposition (MOCVD), a common technique for all listed precursors.
General MOCVD Doping Protocol
-
Substrate Preparation:
-
Begin with a clean, epi-ready silicon wafer.
-
Perform a standard pre-deposition cleaning procedure to remove organic and metallic contaminants, as well as the native oxide layer. This typically involves a sequence of solvent rinses followed by an RCA clean or a dilute hydrofluoric (HF) acid dip.
-
-
MOCVD Reactor Setup:
-
Load the prepared substrate into the MOCVD reactor.
-
Purge the reactor with a high-purity inert gas (e.g., H₂ or N₂) to eliminate residual oxygen and moisture.
-
Heat the substrate to the desired growth temperature under a continuous flow of the carrier gas.
-
-
Doping Process:
-
Introduce the arsenic precursor into the reactor.
-
For Arsine (AsH₃): As a gas, its flow is controlled directly using a mass flow controller (MFC).
-
For Liquid Precursors (TBA, DEAs, As(CF₃)₃): The liquid is contained in a temperature-controlled bubbler. A carrier gas is passed through the bubbler to transport the precursor vapor into the reactor. The vapor pressure of the precursor and the carrier gas flow rate determine the molar flow rate.
-
-
The precursor thermally decomposes on the heated substrate surface, leading to the incorporation of arsenic atoms into the silicon lattice.
-
Process parameters such as temperature, pressure, V/III ratio (for compound semiconductors), and doping time are critical and must be optimized for the specific precursor and desired doping profile.
-
-
Post-Doping Annealing:
-
After the doping process, the substrate is subjected to a rapid thermal anneal (RTA) or furnace anneal.
-
This step serves to electrically activate the incorporated arsenic atoms (i.e., move them into substitutional lattice sites) and to repair any crystal lattice damage that may have occurred during the doping process.
-
Process Parameters from Experimental Studies:
-
Arsine (AsH₃) for shallow n+ junctions in Si: A 60-second gas-phase diffusion at 1100°C using 3.6% arsine in helium at 760 Torr resulted in 150 nm junctions with a sheet resistance of 100 Ω/□.[4]
-
Tertiarybutylarsine (TBA) for shallow n+ junctions in Si: A 12-minute diffusion at 900°C using 10% TBA in argon at 10 Torr formed junctions with an arsenic concentration greater than 1 x 10²⁰ atoms/cm³ and a sheet resistance of 244 Ω/□.[4]
Visualizing the Precursor Landscape
The choice of an arsenic precursor involves a trade-off between established performance and enhanced safety. The following diagrams illustrate the logical relationship between the traditional precursor and its alternatives, and a typical experimental workflow.
References
Quantitative Analysis of Trimethylarsine: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of trimethylarsine (TMA), a volatile and toxic arsenic compound, selecting the optimal analytical methodology is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods with a prevalent alternative, chemo-trapping followed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), supported by available performance data.
Method Performance Comparison
The selection of an analytical method for this compound quantification hinges on various performance parameters. Below is a summary of these metrics for a validated GC-MS method and a chemo-trapping ICP-MS approach.
| Parameter | GC-MS Method | Chemo-trapping with ICP-MS |
| Linearity (r²) | > 0.9999[1] | Method dependent on ICP-MS calibration |
| Limit of Detection (LOD) | < 0.0009 mg/kg[1] | As low as 3.8 ng per tube[1] |
| Limit of Quantification (LOQ) | < 0.003 mg/kg[1] | Not explicitly stated |
| Intra-day Precision (%RSD) | < 1.14%[1] | Not explicitly stated |
| Inter-day Precision (%RSD) | < 1.14%[1] | Not explicitly stated |
| Accuracy (% Recovery) | ≤ 3.0%[1] | 80.1% to 95.6%[1] |
| Sample Throughput | High (< 5.2 min analysis time)[1] | Lower (multi-step process) |
| Notes | Direct analysis of gas-phase samples minimizes species conversion risk.[1] | Trapping efficiency can be a variable; one study showed ~70% recovery compared to direct GC-ICP-MS.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results.
GC-MS Method for Volatile Arsenic Species
This protocol is a generalized representation based on common practices for the analysis of volatile compounds like this compound.
1. Sample Collection and Preparation:
-
For gaseous samples, a gas-tight syringe or a suitable sampling bag is used for collection.
-
No pre-treatment is typically required for gas-phase samples, which helps to minimize the risk of analyte loss or species conversion.[1]
-
For liquid or solid matrices, headspace sampling or thermal desorption may be employed to introduce the volatile this compound into the GC system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile compound separation (e.g., DB-5ms, HP-PLOT Q).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection, depending on the expected concentration of this compound.
-
Oven Temperature Program: A temperature ramp is programmed to ensure the separation of this compound from other volatile components in the sample. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 120, 105, 90).
3. Calibration:
-
A calibration curve is generated using certified standards of this compound at various concentrations.
-
The linearity of the method is assessed by the coefficient of determination (r²) of the calibration curve.[1]
4. Data Analysis:
-
The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve.
Alternative Method: Chemo-trapping with Silver Nitrate followed by ICP-MS Analysis
This method is an alternative for capturing volatile arsenic species, including this compound, for subsequent analysis.
1. Trapping of this compound:
-
A known volume of the gas sample is passed through a solid-phase extraction tube containing silver nitrate impregnated on a solid support (e.g., silica gel).[2]
-
This compound is trapped on the sorbent material.
2. Elution:
-
The trapped arsenic species are eluted from the tube using a suitable solvent, such as hot boiling diluted nitric acid.[1]
3. Sample Digestion and Analysis by ICP-MS:
-
The eluate containing the arsenic species is then analyzed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
ICP-MS provides high sensitivity for the detection of total arsenic.
-
For speciation, the eluate can be analyzed by High-Performance Liquid Chromatography coupled to ICP-MS (HPLC-ICP-MS).[1]
Visualizing the Processes
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: The Challenger pathway for the biomethylation of arsenic.[3][4][5]
Conclusion
Both GC-MS and chemo-trapping with ICP-MS are viable methods for the quantification of this compound. GC-MS offers the advantage of rapid, direct analysis with high precision and accuracy, minimizing the potential for species transformation during sample preparation.[1] The chemo-trapping method provides a means of pre-concentrating this compound from large sample volumes, though careful validation of trapping and elution efficiency is critical for accurate quantification.[1][2] The choice between these methods will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. For routine, high-throughput analysis of gaseous samples, a validated GC-MS method is often the preferred approach.
References
Microbial Arsenic Biomethylation: A Comparative Analysis of Key Pathways
A deep dive into the microbial mechanisms of arsenic detoxification, this guide offers a comparative analysis of the primary biomethylation pathways. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a comprehensive understanding of this critical biotransformation process.
Arsenic, a toxic and carcinogenic metalloid, poses a significant environmental and health risk.[1] Microorganisms, however, have evolved sophisticated detoxification mechanisms, with biomethylation being a key strategy to transform inorganic arsenic into less toxic and sometimes volatile organic forms.[2][3] This process, primarily mediated by the ArsM enzyme, is a focal point of research for its role in arsenic's biogeochemical cycle and its potential applications in bioremediation.
Comparative Analysis of Arsenic Methylation Efficiency
The efficiency of arsenic biomethylation varies significantly across different microbial species and is influenced by environmental conditions such as the presence of oxygen. Aerobic microorganisms, in general, tend to be more efficient at methylating arsenic compared to their anaerobic counterparts. This difference is often attributed to the presence of efficient arsenic efflux systems in anaerobes, which reduce the intracellular concentration of arsenic available for methylation.[4][5]
Below is a summary of arsenic methylation efficiency in various microorganisms under laboratory conditions.
| Microbial Species | Type | Initial As(III) Concentration (µM) | Methylation Efficiency (%) | Major Methylated Product(s) | Reference |
| Acinetobacter sp. | Aerobic Bacteria | 10 | ~60 | DMAs(V) | [4] |
| Pseudomonas alcaligenes | Aerobic Bacteria | 10 | >80 | DMAs(V) | [4] |
| Agrobacterium tumefaciens | Aerobic Bacteria | 10 | ~20 | DMAs(V) | [4] |
| Clostridium pasteurianum | Anaerobic Bacteria | 50 | <1 | - | [4] |
| Geobacter metallireducens | Anaerobic Bacteria | 50 | <1 | - | [4] |
| Methanosarcina acetivorans | Anaerobic Archaea | 50 | <1 | - | [4] |
| Methanosarcina mazei | Anaerobic Archaea | 50 | ~5 (artifact) | - | [4] |
| Scopulariopsis brevicaulis | Fungi | 1 ppm | - | Trimethylarsine | [6][7] |
| Candida humicola | Fungi | 1 ppm | - | Dimethylarsinate, this compound oxide | [7] |
Note: DMAs(V) refers to dimethylarsinic acid. The efficiency for fungi is often reported qualitatively through the detection of volatile products.
Key Arsenic Biomethylation Pathways
The most well-established pathway for arsenic biomethylation is the Challenger pathway, originally proposed by Frederick Challenger.[2][3][6][8] This pathway involves a series of alternating reduction and oxidative methylation steps. The primary enzyme responsible for the methylation steps in microbes is the As(III) S-adenosylmethionine (SAM) methyltransferase, commonly known as ArsM.[1][9][10]
The Challenger Pathway
The Challenger pathway begins with the reduction of pentavalent arsenate [As(V)] to trivalent arsenite [As(III)]. ArsM then catalyzes the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to As(III), forming monomethylarsonic acid [MMAs(V)].[8] This is followed by another reduction to monomethylarsonous acid [MMAs(III)], which is then methylated again by ArsM to form dimethylarsinic acid [DMAs(V)].[8] The cycle can continue to produce this compound oxide (TMAO) and the volatile this compound (TMA).[6] Trivalent methylated intermediates such as MMAs(III) and DMAs(III) are also formed and are generally more toxic than their pentavalent counterparts.[1][10]
References
- 1. Arsenic methylation by a novel ArsM As(III) S-adenosylmethionine methyltransferase that requires only two conserved cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arsenic and Microorganisms: Genes, Molecular Mechanisms, and Recent Advances in Microbial Arsenic Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Variability in Arsenic Methylation Efficiency across Aerobic and Anaerobic Microorganisms: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Microbial Arsenic Methylation in Soil and Uptake and Metabolism of Methylated Arsenic in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Methylation of Metalloids: Arsenic, Antimony, and Bismuth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arsenic methylation – Lessons from three decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure of an As(III) S-adenosylmethionine methyltransferase: insights into the mechanism of arsenic biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]
A Comparative Guide to the Stability of Trimethylarsine and Other Organoarsenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of trimethylarsine against other relevant organoarsenic compounds. Understanding the relative stability of these compounds is crucial for safe handling, predicting environmental fate, and for applications in drug development and materials science. This document summarizes available experimental data on thermal, oxidative, and hydrolytic stability, provides detailed experimental protocols for stability assessment, and visualizes a key biological pathway involving organoarsenic compounds.
I. Comparative Stability Analysis
The stability of organoarsenic compounds is a critical parameter influencing their toxicity, environmental persistence, and utility in various applications. This section compares the stability of this compound with other common organoarsenic compounds based on available data.
Oxidative and Atmospheric Stability
This compound exhibits significantly greater stability in the presence of air compared to its inorganic analogue, arsine (AsH₃). While arsine is rapidly oxidized in the air, this compound is relatively stable. Studies have shown that all arsine can be oxidized to arsenic oxides within 120 hours in the air. In contrast, only 30% of this compound was observed to oxidize to this compound oxide over a period of 9 days. This marked difference in oxidative stability is a key factor in the prevalence of this compound in environmental samples where microbial methylation of arsenic occurs.
In the atmosphere, the stability of volatile arsenic species is influenced by photochemical reactions. The half-life of methylated arsines, including this compound, under daytime conditions with UV light is approximately 8 hours. However, in the absence of light (night-time conditions), these compounds are considerably more stable. Interestingly, arsine (AsH₃) has been shown to have a higher stability than methylated arsines under both day and night-time conditions.
Thermal Stability
Hydrolytic Stability
The hydrolytic stability of organoarsenic compounds is influenced by the nature of the organic substituents and the presence of other functional groups. Theoretical studies suggest that alkylation, which leads to the formation of As-C bonds, results in a lower hydrolysis rate compared to compounds with As-O bonds. This is attributed to the decrease in the positive charge on the central arsenic atom due to the electron-donating nature of the alkyl groups. While specific hydrolysis rate constants for a broad range of organoarsenic compounds are not available for a direct comparison, it is generally understood that the As-C bond is relatively stable towards hydrolysis under neutral conditions.
II. Data Presentation
The following table summarizes the available stability data for this compound and other selected organoarsenic compounds. It is important to note that direct quantitative comparisons are limited by the availability of data in the public domain.
| Compound Name | Formula | Type | Thermal Stability | Oxidative/Atmospheric Stability | Hydrolytic Stability |
| This compound | (CH₃)₃As | Trialkylarsine | Pyrophoric in air | More stable than AsH₃ in air. Atmospheric half-life ~8 hours (daytime). | Generally stable As-C bond. |
| Arsine | AsH₃ | Inorganic Hydride | Decomposes at 250-300°C. | Rapidly oxidized in air. | Not applicable. |
| Cacodylic Acid | (CH₃)₂AsO₂H | Arsinic Acid | Melts at 192-198°C. Stable at room temperature.[1][2][3] | Stable solid. | Soluble in water. |
| Triphenylarsine | (C₆H₅)₃As | Triarylarsine | Melts at 58-61°C; Boils at >360°C. | Can be oxidized to triphenylarsine oxide. | Insoluble in water, suggesting hydrolytic stability. |
| Triisopropylarsine | ((CH₃)₂CH)₃As | Trialkylarsine | Decomposes at 265-297°C.[4] | Expected to be air-sensitive. | Data not readily available. |
III. Experimental Protocols
Accurate assessment of the stability of organoarsenic compounds requires rigorous experimental design. The following are detailed methodologies for key experiments.
A. Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability profile of an organoarsenic compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Inert gas supply (e.g., nitrogen or argon).
-
For air-sensitive compounds, a TGA instrument housed within a glovebox is required.[5]
-
Sample pans (e.g., alumina, platinum).
Procedure:
-
Sample Preparation (in an inert atmosphere for air-sensitive compounds):
-
Accurately weigh 5-10 mg of the organoarsenic compound into a tared TGA sample pan.
-
-
Instrument Setup:
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial weight versus temperature.
-
The onset temperature of decomposition is determined from the point of significant weight loss.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) can be reported as the decomposition temperature for comparative purposes.
-
B. Assessment of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of an organoarsenic compound in an aqueous medium.
Apparatus:
-
Constant temperature water bath or incubator.
-
pH meter.
-
Analytical instrumentation for quantifying the organoarsenic compound (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector).
-
Sealed reaction vials.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the organoarsenic compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare buffer solutions at different pH values (e.g., 4, 7, and 9) to investigate the effect of pH on hydrolysis.
-
-
Hydrolysis Experiment:
-
In a series of sealed reaction vials, add a known volume of the buffer solution.
-
Spike the vials with a small, known amount of the organoarsenic stock solution to achieve the desired initial concentration.
-
Place the vials in a constant temperature bath (e.g., 25°C, 40°C, and 50°C) to study the effect of temperature.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot from a vial.
-
Immediately quench the reaction if necessary (e.g., by adding a suitable reagent or by rapid cooling).
-
Analyze the concentration of the remaining organoarsenic compound using a validated analytical method (e.g., GC-MS or HPLC).
-
-
Data Analysis:
-
Plot the concentration of the organoarsenic compound versus time for each pH and temperature condition.
-
Determine the hydrolysis rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Calculate the half-life (t₁/₂) of the compound under each condition using the formula: t₁/₂ = 0.693 / k.
-
IV. Mandatory Visualization
Microbial Biomethylation of Arsenic (Challenger Pathway)
The biomethylation of arsenic is a significant biogeochemical process that leads to the formation of volatile organoarsenic compounds like this compound. This pathway, first proposed by Challenger, involves a series of reduction and oxidative methylation steps. The key enzyme in this process is Arsenite S-adenosylmethionine methyltransferase (ArsM).[5][6][8][9][10][11][12]
Caption: The Challenger Pathway for microbial biomethylation of arsenic.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. web.abo.fi [web.abo.fi]
- 3. web.viu.ca [web.viu.ca]
- 4. Comparison of the toxic effects of organic and inorganic arsenic in Caenorhabditis elegans using a multigenerational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]
- 6. epfl.ch [epfl.ch]
- 7. mdpi.com [mdpi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Kinetic study of transformations of arsenic species during heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
A Comparative Guide to Purity Assessment of Synthesized Trimethylarsine
For researchers, scientists, and drug development professionals working with organoarsenic compounds, ensuring the purity of synthesized trimethylarsine [(CH₃)₃As] is a critical step for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, the expected impurities, and the available instrumentation.
| Technique | Principle | Primary Strengths | Primary Weaknesses | Ideal for Detecting |
| GC-MS | Separates volatile compounds based on their physicochemical properties, followed by mass-based identification and quantification. | High sensitivity and selectivity for volatile and semi-volatile compounds. Excellent for separating complex mixtures and identifying unknown impurities through mass spectral libraries.[1][2][3] | Requires volatile and thermally stable analytes. Potential for analyte degradation in the injector or column. Quantification requires calibration with standards. | Volatile organic impurities, residual solvents, and other methylated arsines (e.g., arsine, monomethylarsine, dimethylarsine).[1] |
| qNMR | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.[4] | Provides absolute quantification without the need for a specific reference standard of the analyte. Non-destructive and provides rich structural information for both the main compound and impurities.[4] | Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate analysis in complex mixtures. Requires careful sample preparation for accurate quantification.[5] | Structural isomers, organic impurities containing NMR-active nuclei, residual solvents, and water content. |
| FTIR | Measures the absorption of infrared radiation by molecular vibrations, providing a unique "fingerprint" of a compound's functional groups.[6][7] | Fast, non-destructive, and requires minimal sample preparation. Excellent for rapid identity confirmation and screening for major functional group impurities.[6][8] | Primarily a qualitative or semi-quantitative technique. Limited sensitivity for trace impurities and less effective for quantifying the purity of a major component.[6] | Oxidation products (e.g., this compound oxide with its As=O stretch), hydroxyl-containing impurities, and significant contamination with other functionalized compounds. |
| Elemental Analysis | Determines the elemental composition (e.g., %C, %H, %As) of a sample through combustion analysis. | Provides a highly accurate measure of the bulk elemental composition, which is a fundamental indicator of purity.[9][10] | Does not provide information on the nature of impurities (e.g., isomers, other organic compounds with similar elemental composition). Requires a relatively larger sample size and is a destructive technique. | Inorganic impurities and significant organic impurities that alter the expected elemental ratios. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify volatile impurities in a synthesized this compound sample.
Methodology:
-
Sample Preparation: Due to the high concentration of the analyte, a dilution with a high-purity, inert solvent (e.g., hexane or toluene, previously checked for interfering impurities) is necessary. Prepare a series of calibration standards of expected impurities (e.g., dimethylarsine, this compound oxide) in the same solvent. Given the air-sensitive nature of this compound, all sample and standard preparations should be performed in an inert atmosphere (e.g., a glovebox).
-
Instrumentation: A gas chromatograph equipped with a capillary column suitable for volatile organometallic compounds (e.g., a non-polar or mid-polar column) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 150 °C (to ensure volatilization without degradation).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40 °C) to separate highly volatile components, then ramp to a higher temperature (e.g., 250 °C) to elute any less volatile impurities.
-
Injection Mode: Split injection with a high split ratio to avoid overloading the column and detector.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a m/z that covers the expected molecular ions and fragmentation patterns of this compound and its potential impurities.
-
Data Acquisition: Full scan mode for initial impurity identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to reference libraries and their retention times to those of the standards. Quantify the impurities by creating a calibration curve from the standards and integrating the peak areas of the impurities in the sample chromatogram. The purity of this compound is then calculated by subtracting the percentage of all identified impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of a synthesized this compound sample.
Methodology:
-
Sample Preparation: All steps must be performed in an inert atmosphere.
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a certified internal standard of known purity (e.g., 1,4-dinitrobenzene or maleic anhydride, with a singlet that does not overlap with the analyte signal) and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., benzene-d₆ or chloroform-d) that completely dissolves both the sample and the internal standard.
-
Seal the NMR tube to prevent evaporation and contamination.[4][11]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Data Acquisition (¹H NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., >250:1 for accurate integration).
-
Acquisition Time: Long enough to ensure good digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the well-resolved signal of this compound (a singlet) and a well-resolved signal of the internal standard.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound and std refers to the internal standard.
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized batch of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the synthesis of this compound and the potential impurities that may arise, which then dictates the choice of analytical technique for their detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry | PLOS One [journals.plos.org]
- 3. thescipub.com [thescipub.com]
- 4. emerypharma.com [emerypharma.com]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes [innovatechlabs.com]
- 7. mt.com [mt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
cross-validation of different analytical methods for arsenic speciation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Techniques for the Quantification of Arsenic Species
The accurate determination of arsenic species is of paramount importance in environmental monitoring, food safety, and pharmaceutical development due to the varying toxicity of its different chemical forms. While inorganic arsenic species such as arsenite (As(III)) and arsenate (As(V)) are known for their high toxicity, organic forms like monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine (AsB) exhibit different toxicological profiles.[1][2] This guide provides a comprehensive cross-validation of commonly employed analytical methods for arsenic speciation, presenting their performance characteristics and detailed experimental protocols to assist researchers in selecting the most suitable technique for their applications.
Performance Comparison of Key Analytical Methods
The selection of an analytical method for arsenic speciation is often a trade-off between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is widely regarded as the gold standard for its high sensitivity and accuracy.[1][2] However, other techniques such as HPLC-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Hydride Generation Atomic Absorption Spectrometry (HG-AAS) offer viable alternatives with their own distinct advantages.
The following table summarizes the quantitative performance of these methods for the analysis of common arsenic species.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (Recovery %) | Precision (%RSD) |
| HPLC-ICP-MS | As(III) | 0.02 - 1.8 ng/g[3] | 1.7 - 9.6 µg/kg[4][5] | >0.999[3][6] | 87.5 - 112.4%[7] | < 10%[7] |
| As(V) | 0.0263 µM (1.97 ppb)[8] | 7 - 14 µg/kg[3] | >0.999[3][6] | 87.5 - 112.4%[7] | < 10%[7] | |
| MMA | 0.9 - 1.8 ng/g[3] | 1.7 - 9.6 µg/kg[4][5] | >0.999[3][6] | 87.5 - 112.4%[7] | < 10%[7] | |
| DMA | 0.9 - 1.8 ng/g[3] | 1.7 - 9.6 µg/kg[4][5] | >0.999[3][6] | 87.5 - 112.4%[7] | < 10%[7] | |
| AsB | 10 - 22 ng/L[6] | - | >0.999[6] | 97 ± 6%[9] | 5%[9] | |
| HPLC-ESI-MS | As(III) | 0.0398 µM (2.99 ppb)[8] | - | 0.05 – 1 µM[8] | - | - |
| As(V) | 0.0263 µM (1.97 ppb)[8] | - | 0.05 – 1 µM[8] | - | - | |
| GC-MS | iAs (total) | 0.24 ng/mL[10] | - | >0.997 (5-100 ng/mL)[10] | 88.5 - 105.6%[10] | 2.3 - 6.5%[10] |
| MMA | 1.31 ng/mL[10] | - | >0.997 (5-100 ng/mL)[10] | 90.2 - 95.8%[10] | 2.4 - 6.3%[10] | |
| HG-AAS | As(III) | 0.5 µg/L[1] | 2 µg/L[11] | - | 95.7%[12] | < 5%[1] |
| As(V) | 0.4 µg/L[1] | 2 µg/L[11] | - | 106%[12] | < 5%[1] |
Experimental Workflow for Arsenic Speciation
The general workflow for arsenic speciation analysis involves several key steps, from initial sample preparation to the final detection and quantification of individual arsenic species. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This method is widely used for its high sensitivity and selectivity, allowing for the determination of a wide range of arsenic species in various matrices.
-
Sample Preparation (Rice Matrix):
-
Weigh approximately 0.2 g of finely ground rice sample into a centrifuge tube.[13]
-
Add 5 mL of an extraction solution (e.g., 1% (w/w) nitric acid containing 0.2 M hydrogen peroxide).[7]
-
Extract the sample using ultrasonication or microwave-assisted extraction.[7][14]
-
Centrifuge the sample and filter the supernatant through a 0.45 µm filter before analysis.[3]
-
-
Chromatographic Conditions:
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100).[4][7]
-
Mobile Phase: Gradient elution using ammonium carbonate and methanol.[7] A typical gradient might start with a low concentration of ammonium carbonate and ramp up to elute more strongly retained species.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 20 - 100 µL.[15]
-
-
ICP-MS Detection:
-
RF Power: 1500 - 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Carrier Gas Flow: 1.1 L/min.
-
Monitored m/z: 75 (As) or 91 (AsO⁺) to overcome chloride interference.[4]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile or derivatized arsenic species.
-
Sample Preparation and Derivatization (Soil Matrix):
-
Extract arsenic species from the soil sample using an appropriate solvent.[10]
-
Derivatize the extracted arsenic compounds with a thiol-containing reagent such as 2,3-dimercapto-1-propanol (BAL) to form volatile derivatives.[10]
-
Optimize derivatization conditions such as reagent volume, reaction time, and temperature. A typical condition is reacting with 150 µL of BAL at 40°C for 30 minutes.[10]
-
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column suitable for the separation of the derivatized arsenic species.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatives.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the characteristic fragment ions of the arsenic derivatives.
-
3. Hydride Generation Atomic Absorption Spectrometry (HG-AAS)
This technique is a cost-effective method for the speciation of inorganic arsenic (As(III) and As(V)).
-
Sample Preparation and Analysis:
-
For As(III) determination, the sample extract is acidified (e.g., with HCl).[1]
-
For total inorganic arsenic (As(III) + As(V)), a pre-reduction step is required to convert As(V) to As(III). This is typically achieved by adding a reducing agent like potassium iodide (KI) and ascorbic acid.[1][14]
-
The acidified sample is then mixed with a reducing agent, sodium borohydride (NaBH₄), to generate volatile arsine (AsH₃).[11]
-
The generated arsine is purged into a heated quartz cell in the light path of an atomic absorption spectrometer for quantification.[11]
-
-
Instrumental Conditions:
Logical Relationships and Applications of Arsenic Speciation Methods
The choice of an analytical method depends on the specific research question, the arsenic species of interest, the sample matrix, and the required sensitivity. The following diagram illustrates the logical considerations for selecting an appropriate method.
References
- 1. scienceasia.org [scienceasia.org]
- 2. agilent.com [agilent.com]
- 3. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pasteur.epa.gov [pasteur.epa.gov]
- 8. Arsenic speciation analysis in human urine for long term epidemiological studies: The Multi-Ethnic Study of Atherosclerosis (MESA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of inorganic arsenic and methylarsenic in soil after derivatization by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.publicnow.com [docs.publicnow.com]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Speciation analysis of organoarsenic species in marine samples: method optimization using fractional factorial design and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Speciation of inorganic arsenic in rice using hydride generation atomic absorption spectrometry (HG-AAS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Acute Toxicity of Methylated Arsenic Species
For Researchers, Scientists, and Drug Development Professionals
The biotransformation of inorganic arsenic was once considered a detoxification process. However, emerging evidence reveals that intermediary trivalent methylated arsenic species are significantly more toxic than their inorganic precursors. This guide provides a comparative analysis of the acute toxicity of various methylated arsenic species, supported by quantitative data and detailed experimental methodologies, to aid researchers in understanding the nuanced toxicity profile of these compounds.
Quantitative Toxicity Data
The acute toxicity of arsenic species varies significantly depending on their chemical form (trivalent vs. pentavalent) and methylation state. Trivalent arsenicals are consistently more toxic than their pentavalent counterparts.[1][2][3] Notably, trivalent methylated intermediates, such as monomethylarsonous acid (MMA(III)), exhibit the highest cytotoxicity among the species examined.[1][2]
In Vivo Acute Toxicity
An in vivo study using hamsters demonstrated that MMA(III) is substantially more lethal than inorganic arsenite (As(III)).[4][5][6]
Table 1: In Vivo LD50 Values of Arsenic Species in Hamsters
| Arsenic Species | Administration Route | LD50 (μmol/kg of body wt) | 95% Confidence Interval | Reference |
|---|---|---|---|---|
| Monomethylarsonous acid (MMA(III)) | Intraperitoneal | 29.3 | 29.24–29.27 | [4][5][6] |
| Sodium Arsenite (As(III)) | Intraperitoneal | 112.0 | 102.3–121.6 |[4][5][6] |
In Vitro Cytotoxicity
In vitro studies across various human cell lines corroborate the high toxicity of trivalent methylated arsenicals. Trivalent monomethylated species have been identified as the most cytotoxic in all cell types tested.[1][2] Trivalent dimethylated arsenicals are at least as cytotoxic as inorganic arsenite.[1][2] Pentavalent arsenicals are significantly less cytotoxic than their trivalent analogs.[1][2]
Table 2: In Vitro IC50 Values for Inhibition of Pyruvate Dehydrogenase (PDH) Complex
| Arsenic Species | Enzyme Source | IC50 (μM) | Reference |
|---|---|---|---|
| MMA(III) (as methylarsine oxide) | Purified Porcine Heart PDH | 17.6 ± 4.1 | [4][7] |
| MMA(III) (as methylarsine oxide) | Hamster Kidney PDH | 59.9 ± 6.5 | [4][7] |
| MMA(III) (as diiodomethylarsine) | Hamster Kidney PDH | 62.0 ± 1.8 | [4][7] |
| Sodium Arsenite (As(III)) | Purified Porcine Heart PDH | 106.1 ± 19.8 | [4][7] |
| Sodium Arsenite (As(III)) | Hamster Kidney PDH | 115.7 ± 2.3 |[4][7] |
Experimental Protocols
In Vivo Acute Toxicity Testing (LD50 Determination)
This protocol outlines the methodology used to determine the median lethal dose (LD50) of arsenic compounds in an animal model.[4][5][6]
-
Animal Model: Male Golden Syrian hamsters are used for the study.
-
Test Compounds: Solutions of sodium arsenite or MMA(III) oxide are prepared for administration.
-
Administration: The arsenic compounds are administered via intraperitoneal (ip) injection.
-
Dose-Response Assessment: Animals are divided into groups and receive varying doses of the test compound.
-
Observation: Following administration, animals are monitored for a set period (e.g., 24-48 hours), and the number of mortalities in each dose group is recorded.
-
LD50 Calculation: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods, such as probit analysis or the Boltzmann sigmoid fit.[5]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., human hepatocytes, urothelial cells) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the arsenic species in a suitable culture medium. Remove the existing medium from the wells and add the arsenic solutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of methylated arsenic species is multifaceted, involving efficient cellular uptake and disruption of key enzymatic activities, leading to oxidative stress and cell death.
Arsenic Biomethylation Pathway
Inorganic arsenic undergoes a metabolic process of methylation, primarily in the liver.[9] This pathway involves a series of reduction and oxidative methylation steps.[10] While pentavalent methylated arsenicals are less acutely toxic, the trivalent intermediates, MMA(III) and dimethylarsinous acid (DMA(III)), are highly reactive and toxic.[1][9] The enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT) plays a central role in this process.[11]
Cellular Uptake
The toxicity of arsenic species is closely linked to their ability to enter cells.[9] Trivalent methylated species exhibit the highest rates of cellular uptake, far exceeding their pentavalent counterparts.[9] This transport is facilitated by aquaglyceroporins, such as AQP9 in hepatocytes, which are more efficient at transporting MMA(III) than inorganic As(III).[12][13]
Inhibition of Pyruvate Dehydrogenase (PDH) Complex
A key mechanism of trivalent arsenical toxicity is the inhibition of the pyruvate dehydrogenase (PDH) complex, a critical enzyme linking glycolysis to the citric acid cycle for cellular respiration.[4][14] Trivalent arsenicals, particularly MMA(III), avidly bind to sulfhydryl groups within the lipoic acid cofactor of the PDH complex, leading to its inactivation.[15][16] This inhibition disrupts cellular energy metabolism and contributes to cytotoxicity.[4]
Induction of Oxidative Stress
Trivalent arsenicals are potent inducers of oxidative stress.[17][18] They can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components such as lipids (lipid peroxidation), proteins (protein carbonylation), and DNA.[18][19] The induction of oxidative DNA damage by species like MMA(III) and DMA(III) is a significant contributor to their genotoxic and carcinogenic potential.[20] This oxidative damage can occur rapidly, even at low concentrations.[18]
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. oatext.com [oatext.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. en.wikipedia.org [en.wikipedia.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. matis.is [matis.is]
- 20. academic.oup.com [academic.oup.com]
evaluating the performance of trimethylarsine in different deposition systems
For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical decision that directly impacts the quality, purity, and performance of synthesized materials. In the realm of semiconductor manufacturing, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD), the choice of an arsenic source is pivotal. This guide provides an objective comparison of trimethylarsine (TMAs) with other common arsenic precursors, supported by available experimental data. We delve into key performance indicators, experimental methodologies, and the underlying chemical pathways to offer a comprehensive evaluation for your deposition system needs.
Performance Comparison of Arsenic Precursors
The ideal arsenic precursor for MOCVD should offer a balance of high vapor pressure for efficient transport, low decomposition temperature to enable lower growth temperatures, minimal incorporation of impurities, and enhanced safety. The following tables summarize the performance of this compound in comparison to the industry-standard arsine (AsH₃) and another common alternative, tertiarybutylarsine (TBA).
Table 1: Physical and Safety Properties of Arsenic Precursors
| Precursor | Chemical Formula | Abbreviation | Physical State at STP | Boiling Point (°C) | Vapor Pressure (Torr at 20°C) | Toxicity (LC50, inhalation, rat) |
| Arsine | AsH₃ | AsH₃ | Gas | -62.5 | Gas | ~20 ppm (4 hours) |
| This compound | (CH₃)₃As | TMAs | Liquid | 52 | ~238 | Data not readily available, but expected to be less toxic than AsH₃ |
| Tertiarybutylarsine | (C₄H₉)AsH₂ | TBA | Liquid | 60 | ~150 | ~70 ppm |
Note: Toxicity data for organoarsenic compounds can vary and should be handled with extreme caution.
Table 2: MOCVD Growth Performance for GaAs Deposition
| Precursor | Typical Growth Temperature (°C) | V/III Ratio Range | Carbon Incorporation | Resulting Film Quality (Electron Mobility at 77K, cm²/Vs) |
| Arsine | 600 - 750 | 10 - 100 | Low | High (>100,000) |
| This compound | 450 - 600 | 2 - 30 | High, especially at lower temperatures | Lower, significantly impacted by carbon impurities |
| Tertiarybutylarsine | 500 - 650 | 1 - 25 | Lower than TMAs | High (>100,000) |
Key Performance Insights
Carbon Incorporation
A significant challenge with organometallic precursors is the unintentional incorporation of carbon into the epitaxial layer, which can act as a p-type dopant and degrade the electrical and optical properties of the semiconductor. Studies on the use of trimethylgallium (TMGa) and TMAs for the growth of Gallium Arsenide (GaAs) have shown that carbon incorporation is a considerable issue. The hole concentration, an indicator of carbon doping, increases significantly as the growth temperature decreases. For instance, in one study, the hole concentration increased by more than two orders of magnitude as the growth temperature was lowered from 600°C to 450°C. Furthermore, the hole concentration generally decreases with an increasing V/III ratio, although it can become independent at high V/III ratios at certain temperatures. This suggests that a higher arsenic overpressure can suppress carbon incorporation from the methyl groups of the TMAs precursor.
In contrast, tertiarybutylarsine (TBA) generally exhibits lower carbon incorporation compared to TMAs. This is attributed to the different decomposition pathways of the precursor molecules.
Decomposition and Growth Kinetics
The decomposition temperature of the arsenic precursor influences the optimal growth temperature window. While specific pyrolysis studies for TMAs in MOCVD reactors are not extensively detailed in publicly available literature, its use in growing materials like GaNAs at temperatures as low as 635°C suggests a lower decomposition temperature compared to arsine. A thermodynamic equilibrium model has been used to compare the TMGa-AsH₃ and TMGa-TMAs systems, indicating differences in the stability of gas-phase species which in turn affects carbon incorporation.
Experimental Protocols
Below is a generalized experimental protocol for the deposition of a GaAs layer using MOCVD with this compound. Specific parameters will vary depending on the reactor geometry and desired material properties.
MOCVD Growth of GaAs using TMGa and TMAs
1. Substrate Preparation:
- Start with a single-crystal GaAs substrate with the desired orientation (e.g., (100)).
- Degrease the substrate using a sequence of organic solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.
- Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O (e.g., 5:1:1 ratio) to remove the native oxide and create a fresh surface.
- Rinse thoroughly with deionized water and dry with high-purity nitrogen.
- Immediately load the substrate into the MOCVD reactor load-lock.
2. Reactor Preparation and Growth:
- Transfer the substrate to the main reactor chamber.
- Heat the substrate to a high temperature (e.g., 750°C) under a flow of hydrogen (H₂) and a controlled overpressure of the arsenic precursor (TMAs) to desorb any remaining surface contaminants and anneal the surface.
- Cool the substrate to the desired growth temperature (e.g., 450-600°C).
- Introduce the Group III precursor, trimethylgallium (TMGa), into the reactor along with the TMAs and H₂ carrier gas.
- Typical MOCVD growth parameters for GaNAs using TMAs have been reported at a pressure of 150 mbar with a TMGa flow of 49.1 µmol/min and a TMAs flow of 88.7 µmol/min. These can be used as a starting point for GaAs growth.
- Maintain the desired V/III ratio (e.g., between 2 and 30) by adjusting the molar flow rates of TMGa and TMAs.
- Continue the growth for the desired thickness.
3. Post-Growth Cool-down:
- Terminate the flow of TMGa to stop the growth.
- Keep the substrate under a TMAs overpressure while it cools down to prevent surface decomposition.
- Once the substrate has cooled to a safe temperature (e.g., below 300°C), switch off the TMAs flow.
- Vent the reactor and transfer the wafer to the load-lock for unloading.
4. Characterization:
- Characterize the grown epitaxial layer for thickness (e.g., using profilometry or ellipsometry), surface morphology (e.g., with atomic force microscopy), crystal quality (e.g., via X-ray diffraction), and electrical and optical properties (e.g., Hall effect measurements and photoluminescence).
Visualizing the Process and Pathways
To better understand the relationships and workflows in a typical MOCVD process, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound presents a viable, less hazardous liquid alternative to the highly toxic arsine gas for MOCVD applications. Its primary drawback is the significant incorporation of carbon into the grown films, particularly at lower deposition temperatures, which can adversely affect material quality. Compared to other organometallic alternatives like tertiarybutylarsine, TMAs appears to result in higher carbon contamination.
The choice of an arsenic precursor will ultimately depend on the specific requirements of the deposition process and the desired material characteristics. For applications where low carbon incorporation and high electron mobility are critical, TMAs may not be the optimal choice without significant process optimization, such as the use of very high V/III ratios or growth at higher temperatures where carbon incorporation is suppressed. However, for applications where the safety benefits of a liquid precursor outweigh the challenges of carbon management, or for the growth of specific materials like GaNAs, this compound remains a relevant option for researchers and engineers in the field of semiconductor deposition. Further research into the decomposition kinetics and surface chemistry of TMAs is warranted to fully unlock its potential and mitigate its limitations.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Trimethylarsine
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. Trimethylarsine, a pyrophoric and toxic organoarsenic compound, requires stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with the highest safety standards and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a controlled laboratory environment. Adherence to personal protective equipment (PPE) standards is mandatory.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Emergency Preparedness: An ABC or D-class fire extinguisher, along with powdered lime or sand for smothering potential fires, should be readily accessible. An emergency eyewash and safety shower must be in close proximity.
Procedural Overview for this compound Disposal
The primary method for rendering this compound less hazardous is through controlled oxidation. This compound reacts with oxidants to form this compound oxide (TMAO), a significantly less toxic and non-pyrophoric solid. This procedure should be performed by trained personnel only.
-
Oxidation of this compound: (CH₃)₃As + H₂O₂ → (CH₃)₃AsO + H₂O
This reaction transforms the volatile and dangerous this compound into a more stable oxide.
Step-by-Step Disposal Protocol
This protocol details the chemical neutralization of small quantities of this compound typically found in a research laboratory. For larger quantities, or in the case of spills, immediate contact with institutional environmental health and safety (EHS) personnel is required.
Materials Required:
-
Three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon) with bubbler
-
Ice bath
-
Anhydrous, non-reactive solvent (e.g., hexane or toluene)
-
6% Hydrogen Peroxide (H₂O₂) solution
-
Isopropanol
-
Methanol
-
Deionized water
-
Appropriate waste container, clearly labeled
Experimental Workflow:
Caption: Logical workflow for the safe disposal of this compound.
Procedure:
-
Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble the three-necked flask with the addition funnel, inert gas inlet, and magnetic stirrer. Purge the system with inert gas.
-
-
Dilution and Cooling:
-
In the reaction flask, dilute the this compound with at least 10 volumes of an anhydrous, non-reactive solvent like hexane or toluene.
-
Place the flask in an ice bath and begin stirring. Allow the solution to cool to 0°C.
-
-
Controlled Oxidation:
-
Slowly add a 6% solution of hydrogen peroxide to the stirred this compound solution via the addition funnel. The addition should be dropwise to control the exothermic reaction.[1]
-
Continue stirring for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
-
Final Quenching:
-
After the initial oxidation, slowly add isopropanol to the reaction mixture.
-
Following the isopropanol, cautiously add methanol.
-
Finally, add deionized water dropwise to quench any remaining reactive species.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while still under an inert atmosphere.
-
-
Waste Collection and Disposal:
-
The resulting solution, containing the much less hazardous this compound oxide, should be transferred to a clearly labeled hazardous waste container.
-
The label should include "Waste this compound Oxide," the solvent used, and any other components of the mixture.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal in accordance with local and federal regulations.[2]
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Glassware: Glassware should be decontaminated using the same quenching procedure outlined above before being washed. Rinse the glassware with a small amount of a suitable solvent and treat the rinsate as hazardous waste.
Data Summary for Disposal Planning
| Parameter | Value/Instruction | Rationale |
| Oxidizing Agent | 6% Hydrogen Peroxide (H₂O₂) | Effective for converting this compound to the less toxic this compound oxide.[1] |
| Reaction Temperature | 0°C (Ice Bath) | To control the exothermic nature of the oxidation reaction and prevent ignition. |
| Solvent for Dilution | Anhydrous Hexane or Toluene | To reduce the concentration of the pyrophoric material and help dissipate heat. |
| Quenching Agents | Isopropanol, Methanol, Water | A graded approach to ensure all reactive material is safely neutralized. |
By adhering to these rigorous procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe and compliant disposal, fostering a secure research environment.
References
Navigating the Risks: A Comprehensive Safety and Handling Guide for Trimethylarsine
For researchers, scientists, and drug development professionals working with the highly toxic and pyrophoric compound Trimethylarsine (TMA), stringent safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and environmental protection. Adherence to these procedural steps is critical for the safe handling of this hazardous chemical.
Personal Protective Equipment (PPE) for this compound
The selection and proper use of Personal Protective Equipment are the first line of defense against the acute and chronic hazards associated with this compound. The following table summarizes the required PPE for various aspects of handling.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin | Fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] |
| Hands | Chemical impermeable gloves. Butyl rubber gloves are recommended for handling organoarsenic compounds. | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2] |
| Respiratory | A full-face respirator is required if exposure limits are exceeded or irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. A self-contained breathing apparatus (SCBA) should be used for firefighting. | Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Safe Handling and Storage Protocol
A systematic approach to handling and storage is essential to minimize the risk of exposure and accidents.
I. Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: Remove all sources of ignition, as this compound is pyrophoric. Use non-sparking tools and explosion-proof equipment.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3] Have appropriate fire extinguishing media available (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[1]
-
Personal Protective Equipment (PPE): Before beginning work, don all required PPE as detailed in the table above.
II. Handling Procedure
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[4]
-
Dispensing: Use a closed system or appropriate exhaust ventilation when transferring the chemical. Avoid the formation of dust and aerosols.[3]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1]
III. Storage
-
Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[1]
-
Container: Keep the container tightly closed and stored upright to prevent leakage.[1]
-
Security: Store in a locked-up area to restrict access to authorized personnel only.[1]
Spill and Disposal Plan
I. Spill Response
-
Evacuation: Evacuate all personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: For small spills, collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adsorbed or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
II. Waste Disposal
-
Waste Containers: Collect all this compound waste and contaminated materials in suitable, closed, and properly labeled containers for disposal.[1]
-
Regulatory Compliance: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1] It is critical to consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of organoarsenic compounds.
-
Decontamination: Decontaminate all equipment that has come into contact with this compound. A standard procedure involves washing with a detergent solution, followed by rinses with tap water, deionized water, and a final solvent rinse (e.g., acetone or ethanol), ensuring all operations are performed in a well-ventilated area.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
